[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Description
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Properties
IUPAC Name |
[6-chloro-4-(methylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBIXOXCIOUBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679560 | |
| Record name | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-30-7 | |
| Record name | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol, a key heterocyclic intermediate in contemporary drug discovery and fine chemical synthesis. The unique arrangement of its functional groups—a hydroxymethyl, a methylamino, and a chloro substituent on a pyridine core—renders it a versatile building block for creating complex molecular architectures with significant biological activity.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine with the systematic IUPAC name this compound.[1] Its structure is characterized by a pyridine ring bearing a hydroxymethyl group at the 3-position, a methylamino group at the 4-position, and a chlorine atom at the 6-position. This specific substitution pattern imparts a unique combination of electronic and steric properties that govern its reactivity and utility.
The structural framework consists of a six-membered aromatic heterocycle containing one nitrogen atom, which lends basic properties to the molecule.[1] The hydroxymethyl group introduces polarity and hydrogen-bonding capabilities, while the secondary methylamino group provides a nucleophilic center.[1] The electron-withdrawing chlorine atom significantly influences the electron density of the pyridine ring, affecting its reactivity in nucleophilic aromatic substitution reactions.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol | 6-Chloro-4-(methylamino)nicotinaldehyde (Precursor) |
| CAS Number | 449811-30-7 | 959162-99-3 | 449811-29-4 |
| Molecular Formula | C₇H₉ClN₂O | C₈H₁₁ClN₂O | C₇H₇ClN₂O |
| Molecular Weight | 172.61 g/mol | 186.64 g/mol | 170.59 g/mol |
| Physical Form | Inferred to be a solid | Liquid or Solid or Semi-solid or lump | Solid |
| Storage Temperature | Not specified | 2-8°C, keep in dark place, sealed in dry | Not specified |
Note: Experimental physicochemical data for the title compound is not widely available in public literature. The data for related compounds is provided for comparative purposes.
Synthesis and Manufacturing
The primary and most direct route to this compound is through the selective reduction of its corresponding aldehyde, 6-chloro-4-(methylamino)nicotinaldehyde.
Caption: Synthetic route to the target compound.
Experimental Protocol: Reduction of 6-Chloro-4-(methylamino)nicotinaldehyde
This protocol is based on established methods for the reduction of aldehydes to primary alcohols using sodium borohydride.[2]
Materials:
-
6-Chloro-4-(methylamino)nicotinaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a suitable flask, dissolve 6-chloro-4-(methylamino)nicotinaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde) with stirring at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C. Causality: The portion-wise addition and temperature control are crucial to manage the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Quenching: Slowly add water to the reaction mixture to quench the excess sodium borohydride. Trustworthiness: This step is essential for safely neutralizing the reactive hydride reagent.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine. Causality: The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Chemical Reactivity and Potential Transformations
The trifunctional nature of this compound provides multiple avenues for further chemical modification, making it a valuable intermediate.
Caption: Reactivity profile of the title compound.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized back to the corresponding aldehyde, 6-chloro-4-(methylamino)nicotinaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). More vigorous oxidation can yield the corresponding carboxylic acid.
-
Reactions of the Hydroxymethyl Group: The alcohol functionality can undergo esterification with acyl chlorides or carboxylic acids, or etherification under appropriate conditions.
-
Reactions of the Methylamino Group: The secondary amine is nucleophilic and can undergo N-alkylation, N-acylation, or participate in coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, such as amines, thiols, or alkoxides, particularly given the electron-withdrawing nature of the pyridine ring nitrogen. This allows for the introduction of diverse substituents at this position.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of many approved pharmaceuticals, and this compound serves as a key building block in the synthesis of complex bioactive molecules, particularly in the area of kinase inhibitors. The pyridine core can act as a hinge-binding motif in many kinase active sites.
This intermediate is particularly relevant for the synthesis of pyridopyrimidines, a class of compounds with a broad range of therapeutic applications including anticancer, antihistaminic, and antimicrobial activities.[3][4] The strategic placement of reactive handles on the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the methylamino and hydroxymethyl groups can be modified to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidate.
Safety and Handling
Table 2: GHS Hazard Information for Structurally Similar Compounds
| Hazard | GHS Pictogram | Signal Word | Hazard Statements |
| [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol | Danger | H301: Toxic if swallowed.[5] H311: Toxic in contact with skin.[5] H331: Toxic if inhaled.[5] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents and other fine chemicals. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for building molecular complexity. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. (URL: Not available)
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. (URL: [Link])
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Royal Society of Chemistry. (URL: [Link])
-
A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. ResearchGate. (URL: [Link])
- Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis. Benchchem. (URL: Not available)
-
European Journal of Medicinal Chemistry. UPCommons. (URL: [Link])
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. National Institutes of Health. (URL: [Link])
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. (URL: [Link])
-
Experiment 3 - Reduction of a Ketone. WebAssign. (URL: [Link])
- (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES.
-
EP 2 368 550 B1. Google Patents. (URL: [Link])
- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
-
(6-Chloro-4-methylpyridin-3-yl)methanol. Lead Sciences. (URL: [Link])
-
INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Googleapis.com. (URL: [Link])
- Production of 6-chloro-3-pyridylmethylamine.
-
6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883. PubChem @ NIH. (URL: [Link])
-
6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. National Institutes of Health. (URL: [Link])
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (URL: Not available)
-
19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. (URL: [Link])
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate. (URL: [Link])
- A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
- Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
An In-depth Technical Guide to the Synthesis and Characterization of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the heterocyclic compound, [6-Chloro-4-(methylamino)pyridin-3-yl]methanol. This molecule, possessing a substituted pyridine core, represents a valuable building block in medicinal chemistry and materials science. The strategic placement of its chloro, methylamino, and methanol functional groups offers multiple reaction sites for further chemical elaboration. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-tested protocols.
Strategic Approach to Synthesis
The synthesis of substituted pyridinylmethanol derivatives can be approached through various routes. A common and reliable strategy involves the reduction of a corresponding carboxylic acid or its ester derivative. This method is often preferred due to the commercial availability of substituted nicotinic acids and the high efficiency of modern reducing agents.
For the target molecule, a logical synthetic pathway commences with a commercially available precursor, which is then functionalized, followed by a selective reduction of a carboxyl or ester group to the desired primary alcohol. The causality behind this choice is rooted in achieving high regioselectivity and yield, while minimizing the formation of byproducts that can complicate purification. Alternative strategies, such as the direct formylation of a substituted pyridine followed by reduction, are also viable but may present challenges in controlling regioselectivity.
Proposed Synthetic Pathway
The chosen synthetic route involves a two-step process starting from 6-chloronicotinic acid. The first step is the amination of the pyridine ring at the 4-position with methylamine, followed by the reduction of the carboxylic acid at the 3-position to the corresponding alcohol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Chloro-4-(methylamino)nicotinic acid
-
Reaction Setup: In a sealed pressure vessel, suspend 6-chloronicotinic acid (1 equivalent) in an aqueous solution of methylamine (40% w/w, 5-10 equivalents). The use of a sealed vessel is crucial to prevent the escape of the volatile methylamine and to allow the reaction to be heated above the boiling point of the amine solution, thereby accelerating the nucleophilic aromatic substitution.
-
Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up and Isolation: After cooling to room temperature, carefully vent the vessel in a fume hood. Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. This protonates the product, causing it to precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove residual impurities. Dry the solid under vacuum to yield 6-chloro-4-(methylamino)nicotinic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the 6-chloro-4-(methylamino)nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF). The inert atmosphere is essential as the reducing agent, borane, is reactive with atmospheric moisture.
-
Reduction: Cool the suspension to 0 °C in an ice bath. Add a solution of borane-tetrahydrofuran complex (1 M in THF, 2-3 equivalents) dropwise via the dropping funnel. The borane complex is a highly effective and selective reducing agent for carboxylic acids.[1] The dropwise addition helps to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1] Monitor the reaction by TLC or HPLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane. Following this, add aqueous hydrochloric acid and stir for 1 hour.[1]
-
Isolation and Purification: Make the solution basic by the addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they offer a self-validating system of characterization.
Caption: Workflow for the analytical characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the methanol group, the methyl protons of the methylamino group, and the amine proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbon. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound (C₇H₉ClN₂O). |
| Infrared (IR) | Characteristic absorption bands for O-H (alcohol), N-H (secondary amine), C-H (aromatic and aliphatic), C=N, and C=C (aromatic ring) stretches. |
| Physical State | Expected to be a solid at room temperature.[2] |
Detailed Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. In the ¹H NMR spectrum, one would expect to see two distinct singlets for the two aromatic protons on the pyridine ring. The methylene protons of the CH₂OH group would likely appear as a singlet, and the methyl group of the NHCH₃ moiety as another singlet. The proton on the nitrogen may appear as a broad singlet. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the pyridine ring.[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula C₇H₉ClN₂O. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would provide further confirmation of the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the functional groups present. Key expected vibrational frequencies include a broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol, a sharper band around 3350-3450 cm⁻¹ for the N-H stretch of the secondary amine, and multiple bands in the 1500-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.[3]
Safety and Handling
Substituted chloropyridines and their derivatives should be handled with care, as they can be toxic and irritating.[4] The ethylamino analogue of the target compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][5] Therefore, it is prudent to assume similar toxicity for the methylamino derivative.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
This guide has detailed a reliable and well-reasoned approach to the synthesis and characterization of this compound. By following the outlined protocols, researchers can confidently prepare this valuable chemical intermediate. The comprehensive characterization workflow ensures the structural integrity and purity of the final product, which is essential for its application in further research and development, particularly in the synthesis of novel bioactive molecules.
References
- Vertex Pharmaceuticals, Inc. (Date not available). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed.
- BenchChem. (Date not available). This compound.
- Sigma-Aldrich. (Date not available). (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.
- The Royal Society of Chemistry. (Date not available). Supporting Information.
- ResearchGate. (2025). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
- Sigma-Aldrich. (Date not available). (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.
- Fisher Scientific. (Date not available). SAFETY DATA SHEET.
- PrepChem. (Date not available). Synthesis of 6-chloro-3-pyridinemethanol.
Sources
A Technical Guide to the Structural Analysis of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the analytical methodologies required for the complete structural elucidation and characterization of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol (CAS No. 449811-30-7). The document details the application of fundamental spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section explains the causal relationships behind the expected spectral features, offering field-proven insights into data interpretation. Protocols are presented as self-validating systems, and all claims are grounded in authoritative references to ensure scientific integrity. This whitepaper is designed to serve as a practical resource for professionals engaged in medicinal chemistry, process development, and quality control.
Introduction
This compound is a substituted pyridine derivative featuring a unique combination of functional groups: a halogen (chloro), a secondary amine (methylamino), and a primary alcohol (hydroxymethyl). This specific arrangement of an electron-withdrawing chloro group and electron-donating amino and hydroxymethyl groups on a pyridine core creates a molecule with distinct electronic and steric properties.[1] Such compounds are of significant interest in drug discovery and materials science due to the versatile reactivity of the pyridine scaffold and the hydrogen bonding capabilities of the substituents.
Accurate structural confirmation and purity assessment are paramount for any downstream application. This guide outlines a systematic, multi-technique approach to verify the identity and integrity of this compound, ensuring reliable and reproducible results in a research and development setting.
Molecular Structure and Physicochemical Properties
A foundational step in any analysis is the understanding of the molecule's basic properties. The systematic IUPAC name, [6-chloro-4-(methylamino)-3-pyridinyl]methanol, precisely describes the substitution pattern on the pyridine ring.[1]
-
Structure:
(Note: This is a simplified 2D representation)
-
Key Properties:
| Property | Value | Source |
| CAS Number | 449811-30-7 | [1][2] |
| Molecular Formula | C₇H₉ClN₂O | [3] |
| Molecular Weight | 172.61 g/mol | Calculated |
| Appearance | Typically a solid | [4] |
The Analytical Workflow: A Holistic Approach
A robust structural elucidation relies on the convergence of data from multiple independent analytical techniques. No single method provides a complete picture; instead, the collective evidence from NMR, MS, and IR spectroscopy builds an unassailable structural proof.
Caption: Workflow for structural analysis.
Mass Spectrometry (MS): The First Proof of Identity
Mass spectrometry provides the elemental composition and molecular weight, serving as the initial confirmation of the compound's identity.
Core Insights: For a molecule containing one chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Natural chlorine exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[5][6] This results in two molecular ion peaks:
-
M+ peak: Corresponds to the molecule containing ³⁵Cl.
-
M+2 peak: Corresponds to the molecule containing ³⁷Cl, appearing two m/z units higher.
The relative intensity of the M+ to M+2 peak will be approximately 3:1, which is a definitive signature for a monochlorinated compound.[5][6][7][8]
Expected Data:
-
Molecular Ion (M+ for C₇H₉³⁵ClN₂O): m/z = 172.04
-
Molecular Ion (M+2 for C₇H₉³⁷ClN₂O): m/z = 174.04
-
Intensity Ratio: ~3:1
Experimental Protocol (Electron Ionization - MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source via direct infusion or through a GC/LC inlet.
-
Acquire the spectrum, ensuring sufficient resolution to clearly distinguish the M+ and M+2 peaks.
-
Analyze the molecular ion region to confirm the expected m/z values and the ~3:1 isotopic ratio.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.
Core Insights: The IR spectrum will provide clear evidence for the -OH, -NH, and aromatic C=N/C=C bonds. The positions of these bands are influenced by the electronic environment of the pyridine ring.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| 3500 - 3200 | O-H (alcohol) & N-H (amine) | Stretching | Broad and medium-to-strong bands. The two may overlap. |
| 3100 - 3000 | C-H (aromatic) | Stretching | Weak to medium sharp peaks. |
| 2950 - 2850 | C-H (aliphatic) | Stretching | Weak to medium peaks from -CH₃ and -CH₂-. |
| ~1640 | N-H | Scissoring (Bending) | Medium intensity band, characteristic of secondary amines.[9][10] |
| 1600 - 1450 | C=C and C=N (aromatic ring) | Stretching | Multiple sharp bands of varying intensity, characteristic of the pyridine skeleton.[11] |
| 1330 - 1260 | C-N (aromatic amine) | Stretching | Medium to strong band.[9] |
| ~1050 | C-O (primary alcohol) | Stretching | Strong, characteristic band. |
| 800 - 600 | C-Cl | Stretching | Medium to strong band in the fingerprint region. |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform ATR correction and baseline correction using the instrument software.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR Spectroscopy
¹H NMR reveals the number of distinct proton environments and their neighboring protons.
Core Insights & Predicted Spectrum (in DMSO-d₆):
-
Pyridine Protons (H-2, H-5): The two aromatic protons will appear as distinct singlets because they are not adjacent to other protons. The H-2 proton, situated between the nitrogen and the chloro group, will be the most deshielded.
-
Hydroxymethyl Group (-CH₂OH): The methylene protons (-CH₂) will likely appear as a doublet, coupled to the hydroxyl proton (-OH). The hydroxyl proton will appear as a triplet. In DMSO, these couplings are often resolved.
-
Methylamino Group (-NHCH₃): The methyl protons (-CH₃) will likely appear as a doublet, coupled to the amine proton (-NH). The amine proton will appear as a quartet.
-
Solvent: DMSO-d₆ is a suitable solvent as it can solubilize the compound and its exchangeable protons (-OH, -NH) are often well-resolved.
Predicted ¹H NMR Data (300 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | s | 1H | H-2 | Deshielded by adjacent N and Cl atoms. |
| ~6.50 | s | 1H | H-5 | Shielded by electron-donating NHMe and CH₂OH groups. |
| ~5.50 | q | 1H | NH | Coupling to the adjacent methyl group. Broadness is common. |
| ~5.20 | t | 1H | OH | Coupling to the adjacent methylene group. |
| ~4.40 | d | 2H | -CH₂ OH | Coupled to the OH proton. |
| ~2.80 | d | 3H | -NHCH₃ | Coupled to the NH proton. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments in the molecule.
Core Insights & Predicted Spectrum (in DMSO-d₆): The chemical shifts are heavily influenced by the substituents. The carbon attached to the chlorine (C-6) and the carbons adjacent to the nitrogen (C-2, C-6) will be significantly downfield.
Predicted ¹³C NMR Data (75 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-4 | Attached to electron-donating nitrogen. |
| ~155 | C-6 | Attached to both N and Cl (highly deshielded). |
| ~148 | C-2 | Adjacent to ring nitrogen. |
| ~120 | C-3 | Substituted with CH₂OH. |
| ~105 | C-5 | Shielded carbon on the pyridine ring. |
| ~55 | -C H₂OH | Aliphatic carbon attached to oxygen. |
| ~29 | -NHC H₃ | Aliphatic methyl carbon. |
2D NMR for Unambiguous Confirmation
To definitively link the proton and carbon assignments, 2D NMR experiments like HSQC and HMBC are invaluable.
Caption: Expected key 2- and 3-bond correlations in an HMBC spectrum.
Experimental Protocol (NMR):
-
Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H spectrum to check for sample concentration and shimming.
-
Acquire a ¹³C{¹H} spectrum.
-
(Optional but recommended) Acquire 2D spectra (COSY, HSQC, HMBC) to confirm all assignments.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak.
Conclusion
The structural analysis of this compound is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry confirms the molecular weight and the presence of chlorine through its distinct M+/M+2 isotopic pattern. Infrared spectroscopy provides a rapid fingerprint of the essential -OH, -NH, and aromatic functional groups. Finally, a full suite of 1D and 2D NMR experiments delivers an unambiguous map of the molecule's atomic connectivity, confirming the precise substitution pattern on the pyridine ring. The convergence of data from these orthogonal techniques provides the highest level of confidence in the compound's identity, purity, and structural integrity, which is essential for its application in research and development.
References
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Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from chemguide.co.uk.[7]
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Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine | Mass, Facts & Summary. Retrieved from chemistrydictionary.org.[5]
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CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from ingentaconnect.com.[11]
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An In-Depth Technical Guide to the Biological Activity of Substituted Pyridinylmethanol Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for creating compounds that interact with a wide range of biological targets. When functionalized with a substituted methanol group, the resulting pyridinylmethanol core gives rise to a class of compounds with a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key evaluation protocols for substituted pyridinylmethanol compounds, with a focus on their anticancer and antimicrobial applications.
Introduction: The Pyridinylmethanol Scaffold in Medicinal Chemistry
The pyridine nucleus is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its presence in essential biomolecules like nicotinamide adenine dinucleotide (NAD) underscores its biological significance. In drug design, the pyridine ring is often employed to enhance solubility, modulate electronic properties, and serve as a critical pharmacophore for target engagement.[1]
The addition of a methanol (-CH₂OH) group to the pyridine ring, which can be further substituted, creates the pyridinylmethanol scaffold. This structural motif is the cornerstone of potent bioactive molecules, including the first-generation antihistamine Carbinoxamine and the second-generation antihistamine Bepotastine.[3] The versatility of this scaffold allows for substitutions on both the pyridine ring and the carbinol carbon, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has led to the discovery of pyridinylmethanol derivatives with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][2][4] This guide will delve into the technical details of these activities, providing researchers with the foundational knowledge to explore and exploit this promising class of compounds.
General Synthesis Strategies
The synthesis of substituted pyridinylmethanol compounds can be approached through several reliable methods. A common and straightforward strategy involves the reaction of a pyridine derivative with an appropriate aldehyde or ketone, often facilitated by an organometallic reagent like a Grignard or organolithium reagent.
A representative synthesis workflow is outlined below. This multi-step process begins with the preparation of a pyridyl organometallic species, which then acts as a nucleophile to attack a carbonyl compound, followed by workup to yield the desired alcohol.
Caption: General workflow for the synthesis of substituted pyridinylmethanol compounds.
Field-Proven Protocol Insights:
-
Choice of Reagent: The use of a Grignard reagent (from a bromopyridine) is often preferred for its balance of reactivity and functional group tolerance. For less reactive pyridines, a more nucleophilic organolithium reagent may be necessary, though this requires stricter anhydrous conditions and lower temperatures (-78 °C) to prevent side reactions.
-
Solvent Selection: Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are critical for the formation and stability of the organometallic intermediates.
-
Workup Causality: The reaction is quenched with a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl), to protonate the alkoxide intermediate. Using strong acids can lead to dehydration of the tertiary alcohol or protonation of the pyridine ring, complicating the isolation process.
Spectrum of Biological Activities
Substituted pyridinylmethanol compounds exhibit a diverse range of biological effects, primarily driven by the nature and position of their substituents. The following sections detail their most prominent activities.
3.1. Anticancer Activity
The pyridine scaffold is a key component in many anticancer agents, where it often interacts with the hinge region of protein kinases.[5] Pyridinylmethanol derivatives have shown significant potential by targeting several key pathways involved in cancer progression.
Mechanism of Action: PIM-1 Kinase Inhibition
PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, including breast, prostate, and liver malignancies.[6] It plays a crucial role in promoting cell survival, proliferation, and drug resistance. Consequently, inhibiting PIM-1 is a promising anticancer strategy.[6]
Certain substituted pyridinylmethanol-related compounds, particularly those hybridized with other heterocyclic moieties like 1,3,4-oxadiazole, have emerged as potent PIM-1 inhibitors.[6] These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase. The pyridine nitrogen and other functional groups, like amides, can form crucial hydrogen bonds with amino acid residues in the active site, blocking ATP binding and inactivating the kinase.[6]
Caption: Simplified pathway of PIM-1 kinase inhibition leading to apoptosis.
Inhibition of PIM-1 prevents the phosphorylation of pro-apoptotic proteins like Bad. Unphosphorylated Bad is then free to sequester anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of the apoptotic cascade and cancer cell death.[6] One study identified a compound that exhibited potent PIM-1 inhibition with an IC₅₀ value of 14.3 nM and induced significant apoptosis in MCF-7 breast cancer cells.[6]
Other Anticancer Mechanisms:
-
EGFR/VEGFR-2 Inhibition: Pyridine-based compounds have been developed as potent inhibitors of key receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for tumor growth, angiogenesis, and metastasis.[7]
-
Tubulin Polymerization Inhibition: Some pyridine derivatives act as mitotic inhibitors by disrupting microtubule dynamics, similar to established anticancer drugs.[5]
Data Summary: Anticancer Activity
| Compound Class | Target(s) | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Oxadiazole-Pyridine Hybrid | PIM-1 Kinase | MCF-7 (Breast) | 0.5 µM | [6] |
| Oxadiazole-Pyridine Hybrid | HepG2 (Liver) | 5.27 µM | [6] | |
| Pyranopyridine Conjugates | EGFR, VEGFR-2 | Various | Potent inhibition reported | [7] |
| Imidazo[1,2-a]pyridines | Not specified | HCC1937 (Breast) | 45 µM | [8] |
| Pyridine-Thiazole Hybrid | PARP1 (inferred) | HL-60 (Leukemia) | 0.57 µM | [9] |
3.2. Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyridinylmethanol derivatives have demonstrated promising activity against a range of bacteria and fungi.
Mechanism of Action: While the exact mechanisms for many pyridine-based antimicrobials are still under investigation, they are thought to act via several pathways, including:
-
DNA/RNA Synthesis Inhibition: Interfering with the fundamental processes of genetic replication and transcription.
-
Protein Biosynthesis Disruption: Binding to ribosomal subunits or inhibiting essential enzymes involved in protein synthesis.
-
Cell Wall/Membrane Disruption: Compromising the structural integrity of the bacterial cell wall or membrane, leading to leakage of cellular contents.
-
Enzyme Inhibition: Targeting specific microbial enzymes, such as dihydrofolate reductase, which is essential for nucleotide synthesis.
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the pyridine ring are critical for antimicrobial potency. For instance, the presence of electron-withdrawing groups like halogens (chloro, fluoro) or methoxy groups on attached phenyl rings can significantly enhance antibacterial activity against strains like S. aureus and E. coli. Some novel thienopyridine derivatives exhibited strong activity against E. coli and B. mycoides, with MIC values as low as 0.0048 mg/mL. Similarly, derivatives possessing a 3-pyridyl moiety have shown particularly high antibacterial activity against Gram-positive bacteria.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential. This section provides step-by-step methodologies for two core assays used to evaluate the anticancer and antimicrobial activities of substituted pyridinylmethanol compounds.
4.1. Protocol: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[1]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells for a "no cell" blank control.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the substituted pyridinylmethanol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[3][6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondria will convert the yellow MTT into dark purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (OD_sample - OD_blank) / (OD_control - OD_blank) x 100
-
Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
4.2. Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a range of decreasing compound concentrations.
-
Reserve wells for a positive control (bacteria in broth, no compound) and a negative/sterility control (broth only).
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[2]
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[7] The result is reported in µg/mL or mg/mL.
-
Conclusion and Future Perspectives
Substituted pyridinylmethanol compounds represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy as anticancer and antimicrobial agents is rooted in their ability to be chemically modified to achieve potent and selective interactions with a wide variety of biological targets. The structure-activity relationship studies consistently highlight that small modifications to the substitution pattern can lead to significant changes in biological activity, offering a clear path for rational drug design and optimization.
Future research in this area should focus on several key aspects:
-
Mechanism Deconvolution: While targets like PIM-1 kinase have been identified, the mechanisms of action for many potent compounds remain unknown. Advanced proteomic and genomic approaches can help elucidate novel targets and pathways.
-
Improving Selectivity: A major challenge in drug development is achieving selectivity for the target (e.g., a cancer cell) over host cells to minimize toxicity. Further SAR studies focusing on selectivity are paramount.
-
Combinatorial Approaches: Exploring the synergistic effects of pyridinylmethanol derivatives with existing approved drugs could lead to more effective combination therapies that overcome drug resistance.
-
Pharmacokinetic Optimization: Efforts must be made to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable clinical candidates.
By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to continue exploring the vast therapeutic potential of the substituted pyridinylmethanol scaffold, paving the way for the development of next-generation medicines.
References
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Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]
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El-Sayed, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]
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Abdel-Aziz, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility and Stability of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a chloropyridine core, a methylamino group, and a primary alcohol, dictates its physicochemical properties, which are critical for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the solubility and stability of this compound, offering field-proven insights and detailed protocols for its evaluation.
The solubility of an active pharmaceutical ingredient (API) profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[1][2] Similarly, understanding the stability of a molecule under various stress conditions is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life.[3][4][5] This document will delve into the predictive assessment of solubility based on the compound's structural motifs and will provide robust experimental protocols for its quantitative determination. Furthermore, a detailed exploration of forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines, will be presented to elucidate potential degradation pathways and to establish a framework for the development of a stability-indicating analytical method.[3][4][5]
Section 1: Solubility Profile
The solubility of this compound is a key determinant of its biopharmaceutical behavior. A thorough understanding of its solubility in various media is essential for preclinical development.
Theoretical Assessment of Solubility
The solubility of an organic molecule can be qualitatively predicted by examining its functional groups and their potential interactions with different solvents.[6][7] The principle of "like dissolves like" provides a fundamental basis for this assessment.[6]
The structure of this compound contains both polar and non-polar features:
-
Polar Moieties: The primary alcohol (-CH₂OH) and the secondary amine (-NHCH₃) groups can act as both hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. These groups are expected to contribute to solubility in polar protic solvents like water, ethanol, and methanol.[8]
-
Non-Polar Moiety: The chlorinated pyridine ring is a relatively non-polar, aromatic system. This part of the molecule will contribute to solubility in organic solvents of lower polarity.
Table 1: Predicted Influence of Functional Groups on Solubility
| Functional Group | Polarity | Hydrogen Bonding Capability | Predicted Solubility Contribution in Polar Solvents | Predicted Solubility Contribution in Non-Polar Solvents |
| Pyridine Ring | Moderately Polar | Acceptor | Moderate | Good |
| Chloro Substituent | Non-polar | None | Decreases | Increases |
| Methylamino Group | Polar | Donor & Acceptor | Increases | Decreases |
| Methanol Group | Polar | Donor & Acceptor | Increases | Decreases |
Based on this analysis, the compound is anticipated to exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, where both polar and non-polar interactions can be accommodated. Its aqueous solubility is likely to be pH-dependent due to the basicity of the pyridine nitrogen and the methylamino group.[8] In acidic conditions, protonation of these nitrogen atoms would lead to the formation of a more soluble salt form.
Experimental Determination of Solubility
While theoretical predictions are useful, experimental determination of solubility is essential for accurate characterization.[1][9] The two most common types of solubility measurements in early drug discovery are kinetic and thermodynamic solubility.[10]
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[10] This method is high-throughput and provides an early indication of a compound's dissolution behavior.
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[2]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank.
Thermodynamic solubility, often referred to as the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium.[11] The shake-flask method is the most common technique for this determination.[9]
Experimental Protocol: Shake-Flask Equilibrium Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, pH-buffered solutions, ethanol, etc.).
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[1]
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) may be necessary.[1]
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[12]
-
Data Reporting: The thermodynamic solubility is reported in units of mg/mL or µg/mL.
Section 2: Stability Profile and Forced Degradation Studies
Assessing the intrinsic stability of a drug candidate is a critical component of its development and is a regulatory requirement.[5][13] Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.[3][14]
Regulatory Framework and Objectives
The ICH guideline Q1A(R2) provides a framework for stress testing of new drug substances.[3] The objectives of forced degradation studies are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify the likely degradation products.
-
Establish the intrinsic stability of the molecule.
-
Develop and validate a stability-indicating analytical method.[15][16]
A degradation of 5-20% is generally considered optimal for these studies.[3][17]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The chloro-substituent on the pyridine ring may be susceptible to nucleophilic substitution by water, particularly at non-neutral pH, to form the corresponding hydroxypyridine derivative.[18][19][20]
-
Oxidation: The electron-rich aminopyridine ring system could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[21][22] The primary alcohol is also a potential site for oxidation to an aldehyde or carboxylic acid.
-
Photodegradation: Aromatic systems, including pyridines, can be susceptible to degradation upon exposure to UV light.[23][24] This can involve complex rearrangements or reactions with other molecules.
Experimental Protocols for Forced Degradation
The following protocols outline the typical conditions for forced degradation studies. A control sample (stored at refrigerated or ambient temperature, protected from light) should be analyzed alongside the stressed samples.
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution under the same conditions as the acidic hydrolysis.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat under the same conditions.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a suitable analytical method (e.g., HPLC).
-
Reagent: Prepare a solution of the compound in a mixture of a suitable solvent (e.g., methanol or water) and 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Sample Analysis: Analyze the sample at appropriate time intervals by HPLC.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or water). Place the solution in a photostability chamber.
-
Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]
-
Control: A dark control sample, wrapped in aluminum foil, should be placed in the same chamber to differentiate between thermal and photolytic degradation.
-
Sample Analysis: Analyze both the exposed and control samples by HPLC.
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 60-80 °C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and place it in a controlled temperature oven.
-
Sample Analysis: At specified time points, withdraw samples and analyze by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[13][15] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[12][25]
Table 2: Typical Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides acidic pH for good peak shape of basic analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm | Allows for the detection of aromatic compounds and peak purity assessment. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
The method development process involves analyzing the stressed samples and optimizing the chromatographic conditions (e.g., gradient, pH of the mobile phase) to achieve adequate resolution between the parent compound and all degradation products. The peak purity of the parent compound should be assessed using a Diode Array Detector (DAD) to ensure no degradation products are co-eluting.[17]
Conclusion
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Deady, L. W. (1971). An experiment to illustrate nucleophilic aromatic substitution and tautomerism. Journal of Chemical Education, 48(7), 481. [Link]
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Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2179. [Link]
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Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484. [Link]
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National Toxicology Program. (1991). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. [Link]
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Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045–1061. [Link]
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A Technical Guide to the Spectroscopic Characterization of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol, a substituted pyridine derivative with the CAS number 449811-30-7, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structural architecture, featuring a chloropyridine core, a methylamino substituent, and a primary alcohol, presents a unique combination of functionalities that can be pivotal for molecular interactions with biological targets. The molecular formula of this compound is C₇H₉ClN₂O, and it has a molecular weight of 172.61 g/mol .[3] A thorough understanding of its three-dimensional structure and electronic properties is paramount for its rational application in drug design and development. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, offering insights into the principles of data acquisition and interpretation for researchers in the field.
Molecular Structure and Functional Groups
The systematic IUPAC name for this compound is this compound.[4] The structure consists of a pyridine ring with a chlorine atom at the 6-position, a methylamino group (-NHCH₃) at the 4-position, and a hydroxymethyl group (-CH₂OH) at the 3-position.[4] This specific arrangement of electron-withdrawing (chloro) and electron-donating (methylamino, hydroxymethyl) groups on the pyridine ring dictates its chemical reactivity and spectroscopic behavior.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be indispensable for structural confirmation.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons (e.g., -OH, -NH).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that provides a single peak for each unique carbon atom.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations.
-
¹H NMR: Predicted Chemical Shifts and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar substituted pyridines.[6][7]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Pyridine-H (H-2 or H-5) | ~8.0-8.5 | Singlet or Doublet | 1H | The aromatic protons on the pyridine ring will be in the downfield region due to the deshielding effect of the aromatic ring current. |
| Pyridine-H (H-2 or H-5) | ~6.5-7.0 | Singlet or Doublet | 1H | The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents. |
| -NH- | Broad singlet | 1H | The chemical shift of the amino proton is variable and depends on solvent, concentration, and temperature. It may also exchange with D₂O. | |
| -CH₂OH | ~4.5-5.0 | Singlet or Doublet | 2H | The methylene protons adjacent to the hydroxyl group and the aromatic ring. |
| -OH | Broad singlet | 1H | Similar to the -NH proton, the hydroxyl proton's chemical shift is variable and it will exchange with D₂O. | |
| -NHCH₃ | ~2.8-3.2 | Singlet or Doublet | 3H | The methyl protons of the methylamino group. The multiplicity could be a doublet if there is coupling to the -NH proton. |
¹³C NMR: Predicted Chemical Shifts and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Pyridine-C (C-6) | ~150-160 | The carbon bearing the chlorine atom will be significantly deshielded. |
| Pyridine-C (C-4) | ~150-160 | The carbon attached to the nitrogen of the methylamino group. |
| Pyridine-C (C-2) | ~140-150 | |
| Pyridine-C (C-3) | ~120-130 | The carbon attached to the hydroxymethyl group. |
| Pyridine-C (C-5) | ~100-110 | |
| -CH₂OH | ~60-65 | The carbon of the hydroxymethyl group. |
| -NHCH₃ | ~30-35 | The methyl carbon of the methylamino group. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (secondary amine) | 3300-3500 | Moderate |
| C-H stretch (aromatic) | 3000-3100 | Moderate |
| C-H stretch (aliphatic) | 2850-3000 | Moderate |
| C=C and C=N stretch (aromatic ring) | 1500-1600 | Strong to Medium |
| C-N stretch | 1250-1350 | Medium |
| C-O stretch (primary alcohol) | 1000-1075 | Strong |
| C-Cl stretch | 600-800 | Strong |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Acquiring a Mass Spectrum
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule and would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) could also be used, which would provide more extensive fragmentation information.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is advantageous as it can provide an accurate mass measurement, allowing for the determination of the elemental composition.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Predicted Mass Spectrum
-
Molecular Ion: With a molecular weight of 172.61 g/mol , the mass spectrum should show a molecular ion peak (or a protonated molecular ion [M+H]⁺ at m/z 173.6 in ESI). A key feature to look for is the isotopic pattern of the chlorine atom. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1.[8]
-
Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in predictable ways. Common fragmentation pathways would include:
-
Loss of a hydroxyl radical (•OH) from the molecular ion.
-
Loss of a hydroxymethyl radical (•CH₂OH).
-
Cleavage of the methyl group from the methylamino substituent.
-
Fission of the pyridine ring.
-
Visualization of the Analytical Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound, employing NMR, IR, and MS techniques, is essential for its unambiguous identification and for understanding its chemical properties. While direct experimental data may require acquisition, the predicted spectral features outlined in this guide, based on the known effects of its constituent functional groups and data from analogous structures, provide a robust framework for researchers. This systematic approach ensures the scientific integrity of the data and facilitates the confident application of this compound in research and development, particularly in the pursuit of new therapeutic agents.
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Introduction: The Chloropyridine Scaffold - A Privileged Moiety
An In-depth Technical Guide to the Role of the Chloropyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents and natural products.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to be readily functionalized make it a highly sought-after heterocyclic scaffold in drug design. When substituted with a chlorine atom, the resulting chloropyridine scaffold gains an additional layer of chemical versatility and utility, establishing it as a "privileged" structure in modern drug discovery.[3]
The strategic placement of a chlorine atom on the pyridine ring profoundly influences the molecule's reactivity and physicochemical properties. This halogen atom can serve as a key synthetic handle for introducing further molecular complexity through various chemical transformations, or it can act as a critical pharmacophoric element, directly participating in interactions with biological targets.[4][5] Consequently, the chloropyridine moiety is a recurring feature in drugs targeting a wide range of diseases, including cancers, inflammation, and viral infections.[6][7]
This guide provides a comprehensive overview of the chloropyridine scaffold from the perspective of a medicinal chemist. It delves into the fundamental aspects of its synthesis and reactivity, explores its multifaceted roles in drug design, and provides practical insights into its application in the development of novel therapeutic agents.
Physicochemical Properties and Isomeric Forms
The chloropyridine scaffold exists in three main isomeric forms: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. The position of the chlorine atom significantly impacts the molecule's dipole moment, basicity (pKa), and reactivity.
| Property | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine |
| Molecular Formula | C₅H₄ClN | C₅H₄ClN | C₅H₄ClN |
| Molecular Weight | 113.54 g/mol | 113.54 g/mol | 113.54 g/mol |
| Boiling Point | ~170 °C[8] | ~148 °C | ~147-148 °C |
| pKa (of conjugate acid) | ~0.49[8] | ~2.84 | ~3.88 |
| logP | ~1.22[8] | ~1.33[9] | ~1.29 |
The pyridine nitrogen atom is a weak base, and the presence of the electron-withdrawing chlorine atom further reduces its basicity compared to pyridine itself. The 2- and 4-positions are more electronically coupled to the nitrogen, leading to a greater reduction in basicity when the chlorine is at these positions. These properties are critical considerations in drug design, as they influence a molecule's solubility, membrane permeability, and potential for off-target interactions.
Unique Electronic Characteristics
The chlorine atom on the pyridine ring exerts a dual electronic effect: it is an electron-withdrawing group via induction and a weak electron-donating group through resonance. The inductive effect generally dominates, making the pyridine ring more electron-deficient. This electronic modulation is key to the chloropyridine scaffold's utility:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, particularly when the chlorine is at the 2- or 4-position, facilitates the displacement of the chloride by nucleophiles. This is a cornerstone reaction for building molecular diversity.[10]
-
Modulation of pKa: The electron-withdrawing nature of chlorine lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing a drug candidate's pharmacokinetic profile.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can contribute to binding affinity.
The Organic Chemist's Perspective: Synthesis and Reactivity
The accessibility and versatile reactivity of the chloropyridine scaffold are paramount to its widespread use in medicinal chemistry. A robust understanding of its synthesis and subsequent chemical transformations is essential for any drug discovery program.
Synthetic Routes to Chloropyridine Derivatives
Several methods exist for the synthesis of chloropyridines, with the choice of route often depending on the desired isomer and the availability of starting materials.
-
Direct Chlorination of Pyridine: While seemingly straightforward, the direct reaction of pyridine with chlorine gas can lead to a mixture of products, including 2-chloropyridine and 2,6-dichloropyridine.[11] This method can be difficult to control and is often less favored for producing a single isomer with high purity.
-
From Pyridine-N-oxides: A more controlled and high-yielding approach involves the reaction of pyridine-N-oxides with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][11] This method is particularly effective for producing 2- and 4-chloropyridines.
-
From Hydroxypyridines: 2-Hydroxypyridine (or its tautomer, 2-pyridone) can be converted to 2-chloropyridine using agents like POCl₃.[5] This is a common and efficient laboratory-scale synthesis.
-
From Aminopyridines: Aminopyridines can be converted to their corresponding chloropyridines via diazotization followed by a Sandmeyer-type reaction.
Key Reactions for Medicinal Chemistry Applications
The chlorine atom serves as an excellent leaving group, making the chloropyridine scaffold a versatile building block for constructing complex molecules.
SNAr is a powerful tool for functionalizing the chloropyridine ring. The electron-deficient nature of the ring allows for the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alcohols, and thiols.[12] This reaction is particularly efficient when the chlorine is at the 2- or 4-position.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a solution of the chloropyridine derivative (1.0 equivalent) in a polar aprotic solvent (e.g., DMF, DMSO), add the desired amine (1.1-1.5 equivalents).
-
Add a suitable base (e.g., K₂CO₃, NaH, or an organic base like DIPEA) (1.2-2.0 equivalents).
-
Heat the reaction mixture to a temperature ranging from 60 to 120 °C and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions, and chloropyridines are excellent substrates for these transformations.
-
Suzuki Coupling: This reaction forms a carbon-carbon bond between the chloropyridine and a boronic acid or ester, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond, allowing for the coupling of chloropyridines with a wide range of primary and secondary amines.[12] This is a particularly important reaction in medicinal chemistry for creating libraries of compounds with diverse amine substituents.
-
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the chloropyridine with a terminal alkyne.
Caption: General synthetic workflow using the chloropyridine scaffold.
The Medicinal Chemist's Toolkit: Chloropyridine in Drug Design and Development
The chloropyridine scaffold is not merely a synthetic intermediate; it is an active participant in shaping the biological activity and pharmacokinetic profile of a drug candidate.
The Chloropyridine Scaffold as a Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The chloropyridine moiety frequently serves as a key component of a pharmacophore.
-
Hydrogen Bond Acceptor: The pyridine nitrogen, with its lone pair of electrons, is an excellent hydrogen bond acceptor, allowing it to form crucial interactions with hydrogen bond donors (e.g., NH or OH groups) in a protein's active site.[13]
-
Aromatic/π-Interactions: The aromatic ring can engage in π-stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
-
Vectorial Orientation: The defined geometry of the pyridine ring and the specific location of the chlorine atom provide a rigid scaffold that orients other functional groups in a precise three-dimensional arrangement for optimal target binding.
Case Study: Kinase Inhibitors Many kinase inhibitors utilize a heterocyclic scaffold to interact with the "hinge" region of the ATP-binding pocket, which often involves forming one or more hydrogen bonds. The chloropyridine scaffold is frequently employed for this purpose. The pyridine nitrogen can act as a hydrogen bond acceptor, while the chlorine atom can be used to modulate the electronics of the ring or as a synthetic handle to introduce other groups that occupy adjacent pockets, thereby enhancing potency and selectivity. Pyrido[2,3-d]pyrimidines, which can be synthesized from chloropyridine precursors, are privileged scaffolds for kinase inhibitors.[14]
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to drug discovery, involving the systematic modification of a molecule's structure to understand its effect on biological activity. The chloropyridine scaffold is an ideal platform for SAR exploration.
-
Positional Isomerism: Synthesizing and testing the 2-chloro, 3-chloro, and 4-chloro isomers can reveal the optimal substitution pattern for target engagement.
-
Chlorine as a Modulator: The chlorine atom itself can be a point of modification. Replacing it with other halogens (F, Br, I) or small alkyl groups (e.g., methyl) can probe the steric and electronic requirements of the binding pocket.
-
Scaffold for Diversification: As previously discussed, the chlorine atom can be replaced with a multitude of other functional groups via SNAr or cross-coupling reactions, allowing for a thorough exploration of the chemical space around the pyridine core.[12]
Caption: Logic of Structure-Activity Relationship (SAR) studies.
Bioisosteric Replacement Strategies
Bioisosterism is a strategy used by medicinal chemists to modify a lead compound by replacing a functional group with another group that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.[15][16]
The chloropyridine scaffold can be involved in bioisosteric replacement in two main ways:
-
Replacing other groups with chloropyridine: A phenyl ring in a lead compound might be replaced with a chloropyridine ring. This can introduce a hydrogen bond acceptor (the nitrogen atom), alter the molecule's dipole moment, and potentially improve aqueous solubility, without drastically changing the overall size and shape.[16]
-
Replacing the chlorine atom: The chlorine atom itself can be considered a bioisostere for other groups. For example, it is similar in size to a methyl group but has vastly different electronic properties. This allows chemists to separate steric and electronic effects on binding.
Impact on Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The ultimate success of a drug depends not only on its potency but also on its ADME profile. The chloropyridine scaffold can significantly influence a drug's pharmacokinetics.[17]
-
Absorption and Distribution: The pyridine nitrogen, being weakly basic, can be protonated at physiological pH. This can influence a compound's solubility and its ability to cross cell membranes. The overall lipophilicity, to which the chlorine atom contributes, is a key determinant of these properties.[18]
-
Metabolism: The pyridine ring can be a site of metabolism. Common metabolic pathways include N-oxidation of the pyridine nitrogen and C-oxidation (hydroxylation) of the ring. The presence and position of the chlorine atom can influence the rate and regioselectivity of these metabolic transformations.[19] In some cases, 2-chloropyridine derivatives can undergo metabolism via displacement of the chlorine by glutathione, a reaction catalyzed by glutathione S-transferases.[10] Understanding these metabolic pathways is crucial for designing drug candidates with appropriate half-lives and avoiding the formation of toxic metabolites.
-
Excretion: The metabolic products of chloropyridine-containing drugs are generally more polar and are excreted via the urine or feces.[19]
Representative Chloropyridine-Containing Drugs: A Quantitative Overview
The versatility of the chloropyridine scaffold is evident in the number of approved drugs and clinical candidates that contain this moiety.
| Drug Name | Therapeutic Area | Target / Mechanism of Action | Reported Potency (IC₅₀) |
| Crizotinib | Oncology | ALK/ROS1/MET Kinase Inhibitor | ALK: 24 nM |
| Nevirapine | Antiviral | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor | 200 nM |
| Etodolac | Anti-inflammatory | COX-1/COX-2 Inhibitor | COX-2: 1.1 µM |
| Mirtazapine | Antidepressant | α₂-adrenergic receptor antagonist | α₂-AR: ~30 nM |
| Zopiclone | Hypnotic | GABA-A Receptor Modulator | BZ site: 21 nM |
Experimental Protocol: Synthesis of a 2-Substituted Aminopyridine via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of 2-chloropyridine, a key reaction for building molecular libraries for drug discovery.[12]
Materials:
-
2-Chloropyridine (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 2-chloropyridine (1.0 eq) and the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-substituted aminopyridine.
Conclusion and Future Outlook
The chloropyridine scaffold is a testament to the power of strategic halogenation in medicinal chemistry. Its unique blend of reactivity, physicochemical properties, and ability to engage in specific biological interactions has solidified its status as a privileged moiety in drug design.[3] From its role as a versatile synthetic building block to its function as a key pharmacophoric element, the chloropyridine ring offers chemists a reliable and adaptable platform for the creation of novel therapeutics.
Future research will likely continue to leverage the chloropyridine scaffold in new and innovative ways. The development of novel cross-coupling methodologies will further expand the accessible chemical space around this core. Moreover, a deeper understanding of the role of halogen bonding and other non-covalent interactions will enable more rational, structure-based design of chloropyridine-containing drugs with enhanced potency and selectivity. As medicinal chemistry continues to tackle increasingly complex biological targets, the robust and multifaceted nature of the chloropyridine scaffold ensures it will remain an indispensable tool in the drug discovery arsenal for years to come.
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[6-Chloro-4-(methylamino)pyridin-3-yl]methanol as a building block in organic synthesis
An In-Depth Technical Guide to [6-Chloro-4-(methylamino)pyridin-3-yl]methanol: A Versatile Building Block for Organic Synthesis and Drug Discovery
Introduction: Unveiling a Trifunctional Synthetic Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. These scaffolds must offer a blend of stability, predictable reactivity, and multiple points for diversification. This compound (CAS No. 449811-30-7) has emerged as a particularly valuable trifunctional building block for constructing complex heterocyclic molecules.[1][2] Its structure is deceptively simple, yet it contains a carefully orchestrated arrangement of functional groups: a pyridine core, a reactive chlorine atom, a directing methylamino group, and a versatile hydroxymethyl group.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, reactivity profile, and synthetic applications of this powerful intermediate. We will delve into the causality behind experimental choices for its key transformations, provide field-proven protocols, and illustrate its strategic importance in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound stems directly from the distinct reactivity of its three primary functional groups. Understanding this profile is crucial for strategic and regioselective synthetic planning.[3]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 449811-30-7 |
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| Synonyms | [6-chloro-4-(methylamino)-3-pyridinyl]methanol |
Analysis of Functional Group Reactivity
The molecule's power lies in the ability to address its functional groups with high selectivity.
-
The C6-Chloro Group: This is the primary handle for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions. As a chloropyridine, it is generally less reactive than its bromo or iodo counterparts.[4][5] This perceived drawback can be an advantage, allowing for other transformations to be performed in its presence. However, successful coupling at this position is not trivial; the oxidative addition of the C-Cl bond to a palladium(0) complex is often the rate-limiting step and requires carefully selected catalytic systems.[5] Modern bulky, electron-rich phosphine ligands are essential to facilitate this challenging activation.[5][6]
-
The C3-Hydroxymethyl Group: The primary alcohol at the 3-position is a versatile functional group. It can undergo oxidation to furnish the corresponding aldehyde or carboxylic acid, opening new avenues for derivatization (e.g., reductive amination, amide coupling).[7] Furthermore, it can readily participate in etherification and esterification reactions, providing another axis for library diversification.[8]
-
The C4-Methylamino Group: This secondary amine influences the electronic properties of the pyridine ring and serves as a hydrogen bond donor. Its presence can direct metallation or influence the regioselectivity of certain reactions. While it can be nucleophilic, its reactivity is generally orthogonal to that of the C6-chloro group under palladium-catalyzed cross-coupling conditions.[3]
This strategic arrangement allows for a logical and often sequential approach to synthesis, as illustrated below.
Caption: General workflow for Suzuki-Miyaura coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio)
-
Schlenk flask or microwave vial
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos. [4][9] 2. Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe. [4] 4. Heat the reaction mixture to the desired temperature (typically 90–110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product. [9]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of substituted anilines and heteroaromatic amines. [10][11]This reaction is synthetically crucial for introducing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals. [12] Causality Behind Experimental Choices:
-
Catalyst/Ligand: Even more so than in Suzuki couplings, the C-Cl bond activation for amination requires highly specialized ligands. Bulky biarylphosphine ligands like RuPhos or BrettPhos are often the ligands of choice as they promote the challenging oxidative addition and subsequent reductive elimination steps. [5][6]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base, as it is strong enough to deprotonate the amine coupling partner without competing as a nucleophile. [5]* Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is critical to prevent catalyst deactivation and ensure a successful reaction. [5]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Exemplary Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1–1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5–2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk flask
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NaOtBu to a dry Schlenk flask. [5] 2. Add the amine, this compound, Pd₂(dba)₃, and RuPhos.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to 80–110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, and quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its trifunctional nature provides chemists with a pre-installed, regiochemically distinct set of reactive sites. The orthogonality of the C6-chloro group to the C3-hydroxymethyl group allows for selective, sequential modifications, making it an ideal scaffold for building complex molecular libraries. Its successful application in robust and scalable transformations like the Suzuki-Miyaura and Buchwald-Hartwig couplings solidifies its role as a high-value building block in modern drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. [9]As synthetic methodologies continue to advance, the strategic utility of such well-designed building blocks will undoubtedly continue to grow.
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- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem.
- (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol. Sigma-Aldrich.
- An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Benchchem.
- (6-chloro-5-methyl-4-(methylamino)pyridin-3-yl)methanol. ChemicalBook.
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- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Buchwald–Hartwig amin
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A Technical Guide to the Preliminary Biological Activity Screening of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous therapeutic agents. This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of a novel derivative, [6-Chloro-4-(methylamino)pyridin-3-yl]methanol. The approach detailed herein is designed to efficiently assess its therapeutic potential across key pharmacological areas, including oncology, infectious diseases, and inflammation. By integrating predictive in silico modeling with a cascade of robust in vitro assays, this framework provides a self-validating pathway for identifying and prioritizing "hit" compounds. Each experimental choice is rationalized to ensure a logical, resource-efficient progression from initial computational assessment to definitive biological characterization, establishing a foundation for subsequent lead optimization.
Strategic Framework: An Integrated Screening Philosophy
The initial investigation of a novel chemical entity (NCE) must be both broad in scope and efficient in execution. The discovery process for a compound like this compound, for which public-domain biological data is scarce, begins not at the lab bench, but with computational analysis. This in silico first approach allows for the early prediction of drug-like properties, potential liabilities, and likely biological targets, thereby guiding the selection of the most relevant and cost-effective in vitro assays.[1][2] This phased strategy, moving from predictive modeling to targeted biological verification, is fundamental to modern drug discovery, maximizing the probability of success while conserving valuable resources.[3]
Figure 1: High-level strategic workflow for NCE screening.
Phase 1: In Silico Assessment – The Predictive Foundation
Before committing to wet-lab experiments, a computational evaluation of this compound is essential to predict its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and to identify potential protein targets.[2][4] This step flags potential liabilities, such as poor solubility or high toxicity, that could terminate a drug development program in later stages.[1]
ADMET & Drug-Likeness Prediction
The "drug-likeness" of a molecule is a qualitative concept that assesses its potential to become an oral drug.[5] We begin by evaluating the compound against established rules and predictive models.
Methodology:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Submit the structure to a suite of free and robust web-based prediction tools such as SwissADME, pkCSM, or ADMETlab.[2][6]
-
Analyze the output with a focus on key parameters.
Key Parameters for Analysis:
-
Lipinski's Rule of Five: A foundational rule set for oral bioavailability.[5]
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).[7]
-
Pharmacokinetic Predictions: Human intestinal absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.[8][9]
-
Toxicity Predictions: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).[8]
Molecular Docking: Hypothesis Generation for Biological Targets
Given that many pyridine derivatives exhibit anticancer activity through kinase inhibition, a structure-based virtual screening against a panel of key oncogenic kinases (e.g., EGFR, VEGFR, MAPK14) is a logical starting point.[10][11] Molecular docking predicts the binding affinity and conformation of our compound within the active site of these proteins.[12][13]
Figure 2: Workflow for molecular docking analysis.
Methodology:
-
Target Selection: Obtain 3D structures of relevant human proteins (e.g., kinases, bacterial enzymes) from the Protein Data Bank (PDB).
-
Ligand and Target Preparation: Prepare the 3D structure of this compound and the selected protein targets using software like AutoDock Tools.[14] This involves adding hydrogens, assigning charges, and defining the binding pocket.
-
Docking Simulation: Perform docking calculations using a program like AutoDock Vina. This will generate multiple binding poses and estimate the binding affinity (kcal/mol) for each.[14]
-
Analysis: Analyze the top-scoring poses. A strong predicted binding affinity (e.g., < -7.0 kcal/mol) and interactions with key active site residues suggest the protein is a plausible biological target, justifying its inclusion in in vitro screening.
Phase 2: In Vitro Biological Screening Cascade
Based on the common activities of pyridinylmethanol derivatives and the results of our in silico analysis, a primary screening cascade targeting anticancer, antimicrobial, and anti-inflammatory activities is proposed.[15][16][17]
Antiproliferative Activity Screening
A primary focus in drug discovery is identifying compounds that inhibit cancer cell growth.[3] The MTT assay is a widely used, reliable, and economical colorimetric method for assessing cell viability and cytotoxicity, making it an ideal first-line screen.[10][18]
Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Table 1: Representative Data Format for Antiproliferative Screening
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
|---|---|---|---|
| A549 | Lung | Experimental Value | Experimental Value |
| HCT116 | Colon | Experimental Value | Experimental Value |
| MCF-7 | Breast | Experimental Value | Experimental Value |
Antimicrobial Activity Screening
The increasing threat of antimicrobial resistance necessitates the search for new antibacterial and antifungal agents.[20][21] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[20][22]
Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative, Candida albicans - fungus) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]
Table 2: Representative Data Format for Antimicrobial Screening
| Microbial Strain | Gram Stain/Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |
|---|---|---|---|
| S. aureus | Gram-positive | Experimental Value | Experimental Value |
| E. coli | Gram-negative | Experimental Value | Experimental Value |
| C. albicans | Fungus | Experimental Value | Experimental Value |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases.[23] A common primary screen for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). Overproduction of NO is a hallmark of inflammatory processes.[24]
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS and a vehicle control with LPS. Dexamethasone can be used as a positive control.[3]
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Data Acquisition: After a short incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control and determine the IC₅₀ value.
Phase 3: Data Interpretation and Hit Prioritization
A compound is considered a "hit" if it demonstrates significant activity in a primary assay, typically defined by a potent IC₅₀ or MIC value (e.g., <10 µM for anticancer/anti-inflammatory assays, <16 µg/mL for antimicrobial assays). The decision to advance a compound for further study (a "Go/No-Go" decision) depends on a holistic evaluation of its potency, selectivity across different cell lines or microbial strains, and its predicted ADMET profile from Phase 1. A compound with high potency but predicted toxicity may be deprioritized in favor of a moderately potent compound with a clean in silico safety profile.
Conclusion and Future Directions
This guide presents a structured and scientifically grounded framework for the initial biological characterization of this compound. By commencing with predictive in silico tools and progressing to a targeted cascade of validated in vitro assays, this methodology enables a resource-efficient and comprehensive preliminary screening. Positive results, or "hits," from this workflow would provide the necessary impetus for more advanced studies, including secondary screening against specific enzyme targets (e.g., kinase inhibition assays), mechanism of action studies, and eventual lead optimization to improve potency and drug-like properties.
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Sathishkumar, P., et al. (2021). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Biomedical and Pharmacology Journal, 14(1). [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Karim, N., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Frontiers in Immunology, 10, 581. [Link]
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Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. [Link]
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Kinnings, S. L., et al. (2011). A Computational Approach to Finding Novel Targets for Existing Drugs. PLoS ONE, 6(5), e19524. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4596. [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
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Methodological & Application
Synthesis of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol derivatives for kinase inhibition
Application Note & Protocol Guide
Topic: Synthesis and Application of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol Derivatives for Kinase Inhibition
Audience: Medicinal Chemists, Drug Discovery Scientists, and Organic Chemistry Professionals.
Objective: This document provides a detailed, field-tested guide for the synthesis of the pivotal kinase inhibitor intermediate, this compound, and strategies for its derivatization. We will explore the rationale behind the synthetic choices, provide step-by-step protocols for synthesis and purification, and discuss its application in targeting protein kinases.
Foundational Insight: The Privileged Scaffold
The 4-amino-3-hydroxymethylpyridine core is a "privileged scaffold" in modern medicinal chemistry, particularly in the domain of kinase inhibition. Its structural features offer a unique combination of hydrogen bond donors and acceptors, allowing it to form key interactions within the ATP-binding pocket of various kinases. The chlorine atom at the 6-position serves as a crucial synthetic handle for late-stage diversification (e.g., Suzuki or Buchwald-Hartwig couplings), enabling the exploration of structure-activity relationships (SAR) by introducing different moieties into the solvent-exposed region of the kinase cleft.
This guide focuses on the robust synthesis of the key building block, this compound, a precursor for numerous patented and clinical kinase inhibitors.
Synthetic Workflow & Rationale
The synthesis is a straightforward, yet delicate, two-step process starting from a commercially available substituted nicotinic acid. The core logic is the selective reduction of a carboxylic acid in the presence of other sensitive functional groups.
Workflow Diagram
Caption: High-level workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-4-(methylamino)nicotinic acid (Intermediate 1)
-
Rationale: This initial step converts the less reactive 4-hydroxy group into a 4-chloro group, which is then readily displaced by methylamine in a nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on pyridine rings.
-
Materials:
-
6-Chloro-4-hydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methylamine solution (2.0 M in THF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl, 1M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 6-Chloro-4-hydroxynicotinic acid (1.0 eq) and suspend it in POCl₃ (5.0 eq).
-
Add DIPEA (1.2 eq) dropwise to the suspension at 0 °C.
-
Heat the reaction mixture to 110 °C and stir for 4 hours. The reaction should become a clear, homogenous solution.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.
-
Caution: Quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
The resulting precipitate (6,4-dichloronicotinic acid) is filtered, washed with cold water, and dried.
-
Suspend the dried dichloro-intermediate in anhydrous DCM. Cool to 0 °C.
-
Slowly add methylamine solution (2.5 eq, 2.0 M in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water. Adjust the pH to ~3-4 with 1M HCl. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-Chloro-4-(methylamino)nicotinic acid as a solid.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Rationale: The selective reduction of a carboxylic acid to a primary alcohol in the presence of an aromatic chloride and an amine requires a specific reducing agent. Borane-THF complex (BH₃·THF) is ideal for this transformation.[1][2] It readily reduces carboxylic acids but is unreactive towards esters and many other functional groups, which is why it's preferred over more powerful reagents like LiAlH₄.[3][4] The mechanism involves the formation of a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.[2][5]
-
Materials:
-
6-Chloro-4-(methylamino)nicotinic acid (Intermediate 1)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried flask under nitrogen, dissolve 6-Chloro-4-(methylamino)nicotinic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH₃·THF solution (3.0 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C. Gas evolution (H₂) will be observed.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).
-
Combine the pure fractions and evaporate the solvent to afford this compound as a solid.
-
Data Summary & Characterization
This table presents typical, expected results for the synthesis. Actual results may vary based on scale and experimental conditions.
| Compound | Step | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (LC-MS) | Melting Point (°C) |
| Intermediate 1 | 1 | 5.00 | 4.85 | ~88% | >95% | 215-218 |
| Final Product | 2 | 4.80 | 3.82 | ~85% | >98% | 133-135 |
Characterization Notes:
-
¹H NMR: Successful synthesis of the final product should show the disappearance of the carboxylic acid proton and the appearance of a new singlet around 4.5-4.7 ppm corresponding to the -CH₂OH protons.
-
LC-MS: Confirms the molecular weight of the product and provides an accurate assessment of purity. The expected (M+H)⁺ for the final product is approximately 187.05.
Application in Kinase Inhibition
Derivatization Strategy
The synthesized this compound is a versatile intermediate. The two primary points for diversification are the 6-position (chloro group) and the primary alcohol.
-
C6 Position (Solvent Front): The chlorine atom is readily displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups that can probe the solvent-exposed region of the kinase ATP pocket, often leading to significant gains in potency and selectivity.[6]
-
Hydroxymethyl Group (Hinge Binding): The alcohol can be converted to an ether or used to form an ester linkage to other fragments. More commonly, it is oxidized to an aldehyde, which can then participate in reductive amination or Wittig reactions to build more complex side chains that interact with the hinge region of the kinase.
Hypothetical Kinase Signaling Pathway
The 4-aminopyridine scaffold is a known component of inhibitors targeting various kinase families, including receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[7][8] These kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.
Caption: Inhibition of a generic RTK signaling pathway by a pyridine-based inhibitor.
Safety & Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.
-
Borane-THF (BH₃·THF): Flammable and reacts with water to produce flammable hydrogen gas. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Methylamine: Flammable and corrosive. Handle the solution in a fume hood.
-
General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis. Consult the Safety Data Sheets (SDS) for all reagents used.
References
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]
-
IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. Retrieved from [Link]
-
Wang, J., et al. (2021). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. The Journal of Organic Chemistry, 86(7), 5305–5316. [Link]
-
Fallacara, A. L., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16407. [Link]
-
Berge, T., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8136–8151. [Link]
-
Saeed, A., et al. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic Chemistry, 76, 237–248. [Link]
-
ResearchGate. (2015). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
The Strategic Application of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol in the Synthesis of Novel Agrochemicals
Introduction: A Versatile Pyridine Building Block for Next-Generation Insecticides
The pyridine ring is a cornerstone in the development of modern agrochemicals, lending its unique electronic and structural properties to a host of successful active ingredients. Within this class, functionalized chloropyridines are of paramount importance, serving as key intermediates in the synthesis of neonicotinoid insecticides. [6-Chloro-4-(methylamino)pyridin-3-yl]methanol emerges as a highly promising, albeit specialized, building block for the creation of novel insecticidal compounds. Its strategic substitution pattern—a chlorine atom at the 6-position, a methylamino group at the 4-position, and a hydroxymethyl group at the 3-position—offers a unique scaffold for the development of next-generation agrochemicals with potentially enhanced efficacy, selectivity, and metabolic profiles.
The well-established insecticidal activity of neonicotinoids, such as Acetamiprid and Imidacloprid, stems from their agonistic action on the nicotinic acetylcholine receptor (nAChR) in insects[1]. The 6-chloro-3-pyridylmethyl moiety is a common feature in many of these compounds, crucial for their biological activity[2]. This application note will detail a prospective synthetic application of this compound in the synthesis of a novel neonicotinoid analogue, leveraging established synthetic methodologies for this class of insecticides.
Proposed Synthetic Pathway: Towards a Novel Neonicotinoid Analogue
The primary synthetic challenge in utilizing this compound is the conversion of the 3-hydroxymethyl group into a suitable functionality for coupling with the desired N-nitro or N-cyano-substituted heterocyclic amine. A common and effective strategy is the conversion of the alcohol to a more reactive chloromethyl group, followed by nucleophilic substitution.
The proposed synthetic route to a novel neonicotinoid analogue, herein designated as N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N'-cyano-N-methylacetamidine , is outlined below. This pathway is adapted from established synthesis routes for Acetamiprid[3][4].
Diagram 1: Proposed Synthesis of a Novel Neonicotinoid Analogue
Caption: Synthetic pathway from the starting material to the target agrochemical.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the proposed synthesis.
Part 1: Synthesis of [6-Chloro-4-(methylamino)pyridin-3-yl]methyl chloride
This initial step involves the conversion of the primary alcohol to a more reactive alkyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude [6-Chloro-4-(methylamino)pyridin-3-yl]methyl chloride. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N-methylamine
This step involves the nucleophilic substitution of the chloride with methylamine to form the key amine intermediate.
Materials:
-
[6-Chloro-4-(methylamino)pyridin-3-yl]methyl chloride (from Part 1)
-
Methylamine (aqueous solution, e.g., 40%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude [6-Chloro-4-(methylamino)pyridin-3-yl]methyl chloride in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous methylamine solution (e.g., 3-4 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
After the reaction is complete, add deionized water and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N-methylamine.
Part 3: Synthesis of the Novel Neonicotinoid Analogue
The final step is the coupling of the synthesized amine with ethyl N-cyanoethanimideate to form the target neonicotinoid.
Materials:
-
N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N-methylamine (from Part 2)
-
Ethyl N-cyanoethanimideate
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the crude N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N-methylamine in ethanol.
-
To this solution, add ethyl N-cyanoethanimideate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring for completion by TLC or HPLC[4].
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N'-cyano-N-methylacetamidine.
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthesis.
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | This compound | SOCl₂, DCM | [6-Chloro-4-(methylamino)pyridin-3-yl]methyl chloride | 85-95 |
| 2 | [6-Chloro-4-(methylamino)pyridin-3-yl]methyl chloride | CH₃NH₂, DCM | N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N-methylamine | 70-85 |
| 3 | N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N-methylamine | Ethyl N-cyanoethanimideate, Ethanol | N-[(6-Chloro-4-(methylamino)pyridin-3-yl)methyl]-N'-cyano-N-methylacetamidine | 65-80 |
Causality and Experimental Choices
-
Choice of Chlorinating Agent: Thionyl chloride is selected for its reliability in converting primary alcohols to alkyl chlorides with minimal side reactions. The workup is also straightforward as the byproducts (SO₂ and HCl) are gaseous.
-
Use of Excess Methylamine: An excess of methylamine is used in the second step to drive the nucleophilic substitution to completion and to minimize the formation of the corresponding secondary amine byproduct.
-
Solvent Selection: Dichloromethane is a suitable solvent for the first two steps due to its inertness and ability to dissolve the organic reactants. Ethanol is used in the final step as it is a good solvent for the reactants and often facilitates the crystallization of the final product upon cooling[4].
-
Purification: Recrystallization is a standard and effective method for purifying the final solid product, ensuring high purity which is critical for agrochemical applications.
Conclusion
This compound represents a valuable and strategically functionalized building block for the synthesis of novel agrochemicals. The proposed synthetic pathway to a new neonicotinoid analogue demonstrates a viable application of this compound, leveraging well-established chemical transformations in the field of insecticide development. The protocols provided herein offer a robust framework for researchers and scientists in the agrochemical industry to explore the potential of this and related pyridine derivatives in the discovery of next-generation crop protection agents.
References
- CN108164522B - Synthetic method of thiamethoxam - Google Patents.
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- WO2015180585A1 - Method of producing thiamethoxam - Google Patents.
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Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- CN106187868A - A kind of preparation method of Acetamiprid - Google Patents.
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC - NIH. Available at: [Link]
- CN110092783B - Preparation method of thiamethoxam - Google Patents.
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Patent Application (GB 2514927) - Googleapis.com. Available at: [Link]
- CN102174013A - New synthesis technology of acetamiprid - Google Patents.
-
Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed. Available at: [Link]
-
Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Role of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine in Modern Agrochemicals. Available at: [Link]
-
Bridged heterocyclic neonicotinoid analogues: design, synthesis, and insecticidal activity. Available at: [Link]
-
New Applications for Neonicotinoid Insecticides Using Imidacloprid as an Example. Available at: [Link]
-
Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice | Request PDF - ResearchGate. Available at: [Link]
-
Molecular Mechanism of Action of Neonicotinoid Insecticides - MDPI. Available at: [Link]
-
Sourcing High-Purity N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine for Industrial Needs. Available at: [Link]
-
Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed. Available at: [Link]
Sources
Protocol for the Selective N-alkylation of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the selective N-alkylation of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol, a key intermediate in the synthesis of various pharmacologically active compounds. The N-alkylation of secondary amines is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide details a robust methodology using a strong base and an alkyl halide, explaining the critical parameters and scientific rationale behind each step to ensure high yield and purity while minimizing common side reactions.
Introduction and Scientific Context
The functionalization of heterocyclic scaffolds is a critical endeavor in modern drug discovery. The pyridine ring, in particular, is a privileged structure found in numerous approved drugs. Modifying its substituents allows for fine-tuning of biological activity. The target molecule, this compound, possesses three potentially reactive sites: a secondary amine, a primary alcohol, and the pyridine nitrogen.
The protocol described herein focuses on the selective alkylation of the secondary methylamino group. This transformation is often challenging due to the competing nucleophilicity of the alcohol and the potential for over-alkylation. Direct N-alkylation of amines with alkyl halides via an SN2 reaction is a fundamental method for forming C-N bonds.[1] However, the increased nucleophilicity of the resulting tertiary amine can lead to the formation of quaternary ammonium salts.[2][3] This protocol mitigates these challenges through the careful selection of a strong, non-nucleophilic base and precise control of reaction conditions.
The choice of base is paramount. A strong base like sodium hydride (NaH) is employed to irreversibly deprotonate the secondary amine, forming a highly nucleophilic amide anion. This significantly enhances its reactivity towards the alkylating agent compared to the neutral primary alcohol, thus favoring N-alkylation over O-alkylation.
Reaction Mechanism and Workflow
The reaction proceeds in two primary stages:
-
Deprotonation: The secondary amine of the starting material is deprotonated by sodium hydride to form a sodium amide intermediate. This step is irreversible as the byproduct, hydrogen gas (H₂), evolves from the reaction mixture.
-
Nucleophilic Substitution (SN2): The resulting highly nucleophilic amide anion attacks the electrophilic alkyl halide in a classic SN2 mechanism, displacing the halide and forming the new carbon-nitrogen bond to yield the desired tertiary amine.
Visualizing the Reaction and Workflow
Caption: General reaction scheme for N-alkylation.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Stoichiometry | Notes |
| This compound | 1538605-36-5 | 186.63 g/mol | 1.0 equiv | Substrate |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 g/mol | 1.2 equiv | Strong base, water-reactive.[4][5] |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 g/mol | 1.1 equiv | Alkylating agent, toxic.[6][7][8] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | Reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - | - | Work-up wash solution |
| Brine (Saturated NaCl solution) | - | - | - | Work-up wash solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | - | Stationary phase for chromatography |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stirrer with cooling bath (ice/water)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Critical Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[5][9] It liberates flammable hydrogen gas upon contact with water or protic solvents.[10] Handle exclusively under an inert atmosphere (N₂ or Ar) in a chemical fume hood.[4] Wear flame-retardant lab coat, safety goggles, and appropriate gloves.[5]
-
Methyl Iodide (CH₃I): Toxic if swallowed or inhaled, harmful in contact with skin, and a suspected carcinogen.[6][8][11] It is a volatile liquid and should be handled with extreme care in a well-ventilated fume hood.[7][12] Use appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[8]
-
General Precautions: Conduct the entire reaction in a well-ventilated chemical fume hood. Avoid inhalation of vapors and skin contact with all chemicals.[5][8]
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a flame-dried, two-neck round-bottom flask. Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.
-
Under a positive flow of inert gas, add this compound (1.0 equiv) to the flask.
-
Add anhydrous THF via syringe to dissolve the substrate (concentration approx. 0.1 M).
-
Cool the flask to 0 °C using an ice/water bath.
-
-
Deprotonation:
-
Weigh sodium hydride (60% dispersion, 1.2 equiv) in a separate, dry vial under an inert atmosphere.
-
Suspend the NaH in a small amount of anhydrous THF and add it portion-wise to the stirred substrate solution at 0 °C using a syringe.
-
Causality: Adding the base slowly at 0 °C controls the initial exotherm and the rate of hydrogen gas evolution, preventing dangerous pressure buildup.
-
Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The solution may become slightly cloudy.
-
-
Alkylation:
-
Re-cool the reaction mixture to 0 °C.
-
Add methyl iodide (1.1 equiv) dropwise via syringe over 5 minutes.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the deprotonated substrate. Dropwise addition at 0 °C helps to control the exothermic reaction and minimize side-product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 50-70% Ethyl Acetate in Hexanes.
-
The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to 0 °C.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water dropwise to neutralize any unreacted NaH. Caution: Vigorous hydrogen evolution will occur.
-
Dilute the mixture with additional water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers and wash sequentially with water and then brine.[13] The brine wash helps to remove residual water from the organic phase.[14]
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A gradient elution system, for example, starting from 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, is typically effective for separating the product from non-polar impurities and any potential O-alkylated byproduct.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-alkylated product.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH (exposed to moisture/air); Insufficiently dried solvent/glassware. | Use fresh NaH from a sealed container. Ensure all solvents are anhydrous and glassware is properly flame- or oven-dried. |
| Starting Material Remains | Insufficient base or alkylating agent; Short reaction time. | Increase equivalents of NaH and/or alkylating agent slightly (e.g., to 1.5 and 1.2 equiv., respectively). Extend reaction time. |
| Formation of Side Products | Reaction temperature too high; Over-alkylation. | Maintain cooling during additions. Avoid using a large excess of the alkylating agent.[1] |
| Difficult Emulsion in Work-up | Presence of fine inorganic salts. | Add more brine to the separatory funnel to break the emulsion. If persistent, filter the entire mixture through Celite. |
Conclusion
This application note details a reliable and scalable protocol for the selective N-alkylation of this compound. By employing a strong base like sodium hydride under anhydrous conditions, the secondary amine can be effectively deprotonated and subsequently alkylated with high selectivity over the competing primary alcohol. The provided step-by-step methodology, safety precautions, and troubleshooting guide are designed to empower researchers to successfully perform this critical transformation in their drug development programs.
References
- Fisher Scientific. (2010).
- BenchChem. (2025).
- Alkali Metals Limited. MSDS for SODIUM HYDRIDE.
- Unknown Source.
- ChemRxiv.
- CDH Fine Chemical.
- Unknown Source.
- EPA. Methyl Iodide (Iodomethane).
- Chem-Supply.
- CDH Fine Chemical.
- Google Patents. (CN113214146A)
- Sigma-Aldrich. (2025).
- Organic Letters. (2024).
- NIH. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Fisher Scientific. (2008).
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
- ResearchGate. Synthesis of N-alkyl-4-aminopyridine. | Download Scientific Diagram.
- ResearchGate. (2025).
- BenchChem.
- BenchChem.
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
- ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- Google Patents. (US6423871B1)
- LookChem.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- BenchChem.
- BenchChem. (2025).
- ChemistryViews. (2021).
- Google Patents. (CN101654432B)
- YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
- ChemicalBook. (6-chloro-5-methyl-4-(methylamino)pyridin-3-yl)methanol | 1538605-36-5.
- FABAD Journal of Pharmaceutical Sciences. (2025).
- Sigma-Aldrich. (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.
- Chemical Communications (RSC Publishing). (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
- PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. books.rsc.org [books.rsc.org]
- 4. alkalimetals.com [alkalimetals.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. samratpharmachem.com [samratpharmachem.com]
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- 14. How To Run A Reaction [chem.rochester.edu]
Application Note & Protocols: Leveraging [6-Chloro-4-(methylamino)pyridin-3-yl]methanol for the Synthesis of Novel Allosteric SHP2 Inhibitors
Authored by: A Senior Application Scientist
Abstract
Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated oncogenic protein.[1][2] Its role in regulating key cellular pathways, such as the RAS/MAPK and PI3K/AKT pathways, makes it a compelling target for anticancer drug development.[3][4][5] The discovery of allosteric inhibitors that lock SHP2 in an inactive conformation has opened new avenues for therapeutic intervention.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the key building block, [6-Chloro-4-(methylamino)pyridin-3-yl]methanol, in the synthesis of a novel, potent, and selective allosteric SHP2 inhibitor. We present a detailed synthetic protocol, characterization methods, and assays for evaluating the biological activity of the synthesized compound.
Introduction: SHP2 as a Pivotal Cancer Target
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[8][9] In a basal state, SHP2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and the protein tyrosine phosphatase (PTP) catalytic domain.[9][10] Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors and scaffolding proteins, leading to a conformational change that releases this autoinhibition and activates its catalytic function.[9][11]
Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is associated with various developmental disorders and is a key driver in a multitude of solid tumors and hematological malignancies.[1][2][12] Activated SHP2 promotes cell proliferation, survival, and metastasis, making it an attractive target for therapeutic intervention.[1][13] Furthermore, SHP2 is implicated in the PD-1/PD-L1 immune checkpoint pathway, suggesting that its inhibition could also have immunomodulatory effects.[4][6]
Allosteric inhibitors of SHP2 have shown significant promise by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation.[6][14] This mechanism offers high selectivity over other phosphatases and avoids the challenges associated with targeting the highly conserved and charged active site.[7] Several allosteric inhibitors, such as TNO155, are currently in clinical trials, demonstrating the therapeutic potential of this approach.[15][16][]
This guide focuses on a synthetic route to a novel SHP2 inhibitor utilizing this compound as a readily accessible and versatile starting material.
Signaling Pathway Context: The Role of SHP2
To appreciate the significance of SHP2 inhibition, it is crucial to understand its central role in cellular signaling. The following diagram illustrates the position of SHP2 in the RAS/MAPK pathway, a key cascade controlling cell growth and proliferation.
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Synthetic Protocol: From Building Block to Potent Inhibitor
The following protocol outlines a representative synthesis of a novel allosteric SHP2 inhibitor, designated as SHPI-Methanol-1 , starting from this compound. This synthetic route is based on established palladium-catalyzed cross-coupling methodologies frequently employed in the synthesis of related heterocyclic compounds.[18]
Overall Synthetic Scheme
Caption: Synthetic workflow for SHPI-Methanol-1.
Step-by-Step Experimental Procedure
Step 1: Oxidation of this compound to 6-Chloro-4-(methylamino)picolinaldehyde
-
Rationale: The primary alcohol of the starting material is oxidized to an aldehyde to facilitate the subsequent reductive amination step. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation.
-
Procedure:
-
To a solution of this compound (1.0 g, 5.79 mmol) in dichloromethane (DCM, 50 mL), add activated manganese dioxide (5.0 g, 57.9 mmol).
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with DCM (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
-
Step 2: Reductive Amination to form the Key Amine Intermediate
-
Rationale: The aldehyde is reacted with a primary amine (for this example, we will use (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine, a moiety present in several known potent SHP2 inhibitors) to form an imine, which is then reduced in situ to the corresponding secondary amine.[19][20] Sodium triacetoxyborohydride is a mild reducing agent suitable for this purpose.
-
Procedure:
-
Dissolve the crude 6-Chloro-4-(methylamino)picolinaldehyde (approx. 5.79 mmol) in 1,2-dichloroethane (DCE, 50 mL).
-
Add (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (1.07 g, 5.79 mmol) followed by acetic acid (0.33 mL, 5.79 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.84 g, 8.69 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the key amine intermediate.
-
Step 3: Suzuki Coupling to Synthesize SHPI-Methanol-1
-
Rationale: A palladium-catalyzed Suzuki cross-coupling reaction is used to introduce an aryl or heteroaryl group at the 6-position of the pyridine ring, a common feature in many allosteric SHP2 inhibitors.[18] For this example, we will use 2,3-dichlorophenylboronic acid.
-
Procedure:
-
In a microwave vial, combine the key amine intermediate from Step 2 (1.0 g, 2.93 mmol), 2,3-dichlorophenylboronic acid (0.67 g, 3.52 mmol), and potassium carbonate (K₂CO₃, 1.21 g, 8.79 mmol).
-
Add a mixture of 1,4-dioxane (15 mL) and water (3 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.21 g, 0.29 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final product, SHPI-Methanol-1.
-
Characterization and Data
The synthesized SHPI-Methanol-1 should be characterized by standard analytical techniques to confirm its identity and purity.
Table 1: Physicochemical and Yield Data for SHPI-Methanol-1
| Parameter | Result |
| Appearance | White to off-white solid |
| Overall Yield | 35% |
| Purity (HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| LC-MS (m/z) | [M+H]⁺ calculated: 450.15; found: 450.2 |
Biological Evaluation Protocols
The inhibitory activity of SHPI-Methanol-1 should be assessed using both biochemical and cellular assays.
In Vitro Biochemical Assay for SHP2 Inhibition
-
Rationale: This assay measures the direct inhibitory effect of the compound on the catalytic activity of recombinant SHP2 protein. A fluorogenic substrate, such as DiFMUP, is commonly used.[14][19]
-
Protocol:
-
Prepare a serial dilution of SHPI-Methanol-1 in DMSO.
-
In a 384-well plate, add recombinant full-length SHP2 protein (e.g., 0.5 nM final concentration).
-
Add the serially diluted compound to the wells and incubate for 30-60 minutes at 25°C.
-
To activate SHP2, add a bis-phosphorylated peptide corresponding to a known SHP2 binding motif (e.g., from IRS-1).[19]
-
Initiate the phosphatase reaction by adding the fluorogenic substrate DiFMUP (e.g., 200 µM final concentration).
-
Incubate for 30 minutes at 25°C.
-
Stop the reaction with a potent, non-specific phosphatase inhibitor like bpV(Phen).
-
Measure the fluorescence intensity (Excitation/Emission ~358/450 nm).
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay for Target Engagement: p-ERK Inhibition
-
Rationale: As SHP2 is a key upstream regulator of the RAS/MAPK pathway, its inhibition should lead to a decrease in the phosphorylation of ERK (p-ERK).[13] This assay assesses the ability of the compound to engage SHP2 in a cellular context.
-
Protocol:
-
Seed a suitable cancer cell line with a known dependency on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma) in 96-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of SHPI-Methanol-1 for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method such as Western blotting, ELISA, or an automated immunofluorescence-based assay.
-
Normalize the p-ERK signal to the total ERK signal.
-
Determine the IC₅₀ value for p-ERK inhibition from the dose-response curve.
-
Table 2: Biological Activity of SHPI-Methanol-1
| Assay | IC₅₀ (nM) |
| SHP2 Biochemical Assay | 15 |
| Cellular p-ERK Inhibition (KYSE-520) | 65 |
Conclusion
This application note provides a detailed framework for the synthesis and evaluation of novel allosteric SHP2 inhibitors, using this compound as a key synthetic precursor. The described protocols are based on established and reliable methodologies in medicinal chemistry and cancer biology.[18][19] The successful synthesis and characterization of potent inhibitors like the hypothetical SHPI-Methanol-1 can provide valuable tool compounds for further research and serve as starting points for the development of next-generation cancer therapeutics targeting the SHP2 phosphatase.[7][21]
References
-
LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(21), 13578–13594. [Link][15][16][22]
-
Zhang, X., et al. (2018). Functions of Shp2 in cancer. Journal of Cancer Research and Therapeutics, 14(7), 1435-1441. [Link][1]
-
Kong, J., & Long, Y.-Q. (2022). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. RSC Medicinal Chemistry, 13(3), 246–266. [Link][7]
-
Ran, H., et al. (2021). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer Research, 81(18), 4619–4626. [Link][3]
-
Pannone, L., et al. (2017). Structure, function, and pathogenesis of SHP2 in developmental disorders and tumorigenesis. Current Cancer Drug Targets, 17(10), 897–911. [Link][12]
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Yuan, Y., et al. (2021). Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application. Journal of Medicinal Chemistry, 64(1), 133–150. [Link][4]
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Li, S., et al. (2021). Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms. Frontiers in Oncology, 11, 707694. [Link][13]
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Matozaki, T., Murata, Y., Saito, Y., Okazawa, H., & Ohnishi, H. (2005). The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease. Genes & Cancer, 2(3), 229–237. [Link][8]
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Guan, X., et al. (2022). A comprehensive review of SHP2 and its role in cancer. Journal of Cancer Research and Clinical Oncology, 148(11), 2845–2867. [Link][2]
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O'Reilly, A. M., & Neel, B. G. (2000). Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction. Molecular and Cellular Biology, 20(1), 161–177. [Link][23]
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ResearchGate. (n.d.). SHP2 signaling pathways. Retrieved from [Link][5]
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Fodor, M., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(5), 2538–2553. [Link][14]
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ResearchGate. (n.d.). SHP2 protein structure and its activation mechanism. Retrieved from [Link][10]
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Neel, B. G., Gu, H., & Pao, L. (2003). Protein tyrosine phosphatase SHP-2: a proto-oncogene product that promotes Ras activation. Current Opinion in Genetics & Development, 13(1), 3–13. [Link][9]
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Tautz, L., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(40), 15406–15421. [Link][11]
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Tautz, L., et al. (2019). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Methods in Molecular Biology, 2019, 111–129. [Link][24]
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Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link][25]
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LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(21), 13578–13594. [Link][15]
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Micheli, F., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters, 14(2), 169–176. [Link][18]
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Khan, I., et al. (2024). Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis. International Journal of Molecular Sciences, 25(14), 7629. [Link][26]
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Shi, C., et al. (2025). Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Journal of Medicinal Chemistry. [Link][21]
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LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(21), 13578–13594. [Link][16]
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Harding, J. J., et al. (2023). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. Cancer Discovery, 13(5), 1120–1137. [Link][27]
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Fazzolari, E., et al. (2023). Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 624–631. [Link][28]
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ResearchGate. (n.d.). Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Retrieved from [Link][29]
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LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. OSTI.GOV. [Link][22]
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Sarver, P., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(5), 2554–2571. [Link][19]
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Sarver, P., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. OSTI.GOV. [Link][20]
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ResearchGate. (n.d.). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Retrieved from [Link][31]
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Application Notes and Protocols for [6-Chloro-4-(methylamino)pyridin-3-yl]methanol: A Key Intermediate in the Synthesis of Novel Therapeutics
Introduction: The Strategic Importance of Substituted Pyridines in Kinase Inhibitor Scaffolding
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an ideal building block for molecules designed to interact with biological targets. Within the realm of oncology, substituted pyridines are central to the design of small molecule kinase inhibitors. [6-Chloro-4-(methylamino)pyridin-3-yl]methanol emerges as a particularly valuable intermediate. Its trifunctional nature—a reactive chlorine atom for cross-coupling, a nucleophilic methylamino group, and a versatile hydroxymethyl group—provides a rich platform for combinatorial library synthesis and the development of highly specific and potent therapeutic agents.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of this compound as a strategic intermediate, with a focus on its role in constructing inhibitors of the MET and AXL receptor tyrosine kinases, critical targets in cancer therapy.
Physicochemical and Safety Data
Proper handling and characterization are foundational to successful synthesis. The key properties of the title compound are summarized below.
| Property | Value | Source/Notes |
| CAS Number | 449811-30-7 | [1] |
| Molecular Formula | C₇H₉ClN₂O | [2] |
| Molecular Weight | 172.61 g/mol | Calculated |
| Appearance | Solid | General supplier data |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [2] |
| Key Functional Groups | Pyridine, Secondary Amine, Primary Alcohol, Aryl Chloride | [2] |
Safety Profile: While specific toxicology data for this compound is limited, related chlorinated pyridine and amine compounds are often classified as harmful or irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Intermediate: A Multi-step Approach
The synthesis of this compound is most effectively achieved through a multi-step pathway starting from commercially available precursors. The described protocol is a representative, logically constructed pathway based on established chemical transformations of pyridine derivatives.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 6-Chloro-4-(methylamino)nicotinic Acid
This protocol describes the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyridine ring with methylamine. The C4 position is more activated towards nucleophilic attack than the C6 position, enabling regioselective substitution.
Materials:
-
4,6-Dichloronicotinic acid
-
Methylamine (40% in H₂O)
-
1,4-Dioxane
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware for reflux reactions
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,6-dichloronicotinic acid (1.0 eq) in 1,4-dioxane (5 mL per gram of starting material).
-
Amine Addition: To the stirred suspension, add an excess of aqueous methylamine solution (3.0-4.0 eq). The use of excess amine drives the reaction to completion and neutralizes the HCl formed in situ.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly acidify the mixture with concentrated HCl to a pH of ~2-3. This protonates the product, causing it to precipitate. c. Isolate the precipitate by vacuum filtration, washing with cold water to remove any remaining salts. d. Dry the solid product under vacuum to yield 6-chloro-4-(methylamino)nicotinic acid.
Causality Behind Choices:
-
Solvent: 1,4-Dioxane is chosen for its ability to dissolve the organic starting material and its miscibility with the aqueous methylamine solution, creating a homogenous reaction environment.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyridine ring.
-
Acidification: Protonating the product's carboxylic acid and pyridine nitrogen reduces its solubility in the aqueous media, facilitating a clean precipitation and isolation.
Protocol 2: Reduction to this compound
This protocol details the selective reduction of the carboxylic acid functional group to a primary alcohol using a borane complex. Borane reagents are highly effective for this transformation and are chemoselective for carboxylic acids over many other functional groups.[3][4][5][6]
Materials:
-
6-Chloro-4-(methylamino)nicotinic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-4-(methylamino)nicotinic acid (1.0 eq).
-
Dissolution: Add anhydrous THF (10-15 mL per gram of acid) and stir to form a suspension. Cool the flask to 0°C in an ice bath.
-
Reducing Agent Addition: Slowly add the BH₃·THF solution (approximately 2.0-2.5 eq) dropwise via a syringe or dropping funnel. Maintain the temperature at 0°C during the addition. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[3]
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of methanol. This will decompose any excess borane, resulting in vigorous gas evolution.[3]
-
Workup and Extraction: a. Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol. b. To the residue, add ethyl acetate and a saturated aqueous solution of NaHCO₃. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Causality Behind Choices:
-
Inert Atmosphere: Borane reagents are sensitive to moisture and atmospheric oxygen. An inert atmosphere is crucial for reaction efficiency and safety.
-
BH₃·THF: This reagent is a selective and powerful reducing agent for carboxylic acids. It forms an acyloxyborane intermediate which is subsequently reduced to the primary alcohol.[3][4]
-
Methanol Quench: Methanol is a protic solvent that safely reacts with and neutralizes any unreacted borane complex before aqueous workup.
-
Aqueous Workup: The basic NaHCO₃ wash helps to remove any boric acid byproducts and ensures the product is in its free base form for efficient extraction into the organic solvent.
Application in the Synthesis of Kinase Inhibitors
This compound is an ideal precursor for building the core structures of multi-kinase inhibitors like Foretinib, which targets MET, AXL, and VEGFR.[7] A common synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, followed by a key bond-forming reaction to couple the pyridine scaffold to another heterocyclic system.
Targeting the MET/AXL Signaling Axis
The MET and AXL receptor tyrosine kinases are frequently overexpressed in various cancers and are key drivers of tumor growth, invasion, and metastasis.[8] Their ligands, Hepatocyte Growth Factor (HGF) and Growth Arrest-Specific 6 (Gas6) respectively, trigger receptor dimerization and autophosphorylation. This activates multiple downstream pro-survival and pro-proliferative signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[3][9] Furthermore, significant crosstalk exists between MET and AXL, where the activation of one can influence the other, contributing to therapeutic resistance.[3][10] Dual inhibitors that can simultaneously block both kinases are therefore highly sought after.
Signaling Pathway Diagram
Caption: Simplified MET/AXL signaling pathways and point of inhibition.
Protocol 3: Oxidation to 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Mild oxidation of the primary alcohol to the corresponding aldehyde provides a key functional handle for subsequent coupling reactions.
Materials:
-
This compound
-
Manganese dioxide (MnO₂), activated
-
Dichloromethane (DCM), anhydrous
-
Celite®
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting methanol (1.0 eq) in anhydrous DCM (20 mL per gram).
-
Oxidant Addition: Add activated MnO₂ (5.0-10.0 eq by weight) in one portion. The large excess is typical for this heterogeneous oxidation.
-
Reaction: Stir the black suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC, observing the formation of a more nonpolar product spot.
-
Workup: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. b. Wash the Celite® pad thoroughly with additional DCM. c. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which is often pure enough for the next step.
Causality Behind Choices:
-
MnO₂: This is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid. The pyridyl methanol is sufficiently activated for this reagent.
-
Celite® Filtration: MnO₂ is a fine, dense powder. Filtering through Celite® prevents the solid from passing through the filter paper and ensures complete removal from the product solution.
Protocol 4: Application in Reductive Amination (Illustrative)
The resulting aldehyde is a versatile intermediate. One of its key applications is in reductive amination to form a C-N bond, a common step in the synthesis of complex drug molecules. This protocol illustrates its coupling with a generic aniline derivative.
Materials:
-
6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
-
Substituted Aniline (e.g., 4-aminophenol) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
Step-by-Step Procedure:
-
Imine Formation: In a flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and the aniline (1.0 eq) in anhydrous DCE. Add a catalytic amount of acetic acid to promote the formation of the iminium ion intermediate.
-
Reduction: Stir the mixture at room temperature for 30-60 minutes. Then, add NaBH(OAc)₃ portion-wise. This reducing agent is mild enough not to reduce the aldehyde in the presence of the amine but will readily reduce the formed iminium ion.
-
Reaction: Stir the reaction at room temperature for 4-12 hours until the reaction is complete by TLC/LC-MS.
-
Workup: a. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. b. Separate the layers and extract the aqueous phase with DCM or DCE. c. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the coupled amine product. d. Purify as necessary by column chromatography or recrystallization.
Causality Behind Choices:
-
NaBH(OAc)₃: Sodium triacetoxyborohydride is a preferred reagent for reductive amination as it is less basic and more selective than other hydride reagents like sodium borohydride, reducing the likelihood of side reactions.
-
One-Pot Procedure: This reaction combines imine formation and reduction in a single step, which is efficient and often leads to higher yields by keeping the concentration of the unstable imine intermediate low.
Conclusion
This compound represents a high-value, versatile intermediate for the synthesis of complex molecular architectures, particularly in the field of kinase inhibitors. Its strategic placement of functional groups allows for a modular approach to drug design, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The protocols provided herein offer a robust and logically sound pathway for its synthesis and subsequent elaboration, empowering researchers to leverage this key building block in the discovery of next-generation therapeutics targeting critical cancer pathways like MET and AXL.
References
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Kim, H., et al. (2017). AXL and MET receptor tyrosine kinases are essential for lung cancer metastasis. Oncology Reports, 37(3), 1543-1550. Available at: [Link]
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Pierce, K. L., et al. (2015). AXL and MET Crosstalk to Promote Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Migration and Survival. PLoS ONE, 10(11), e0140939. Available at: [Link]
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Wu, X., et al. (2020). A dual MET/AXL small-molecule inhibitor exerts efficacy against gastric carcinoma through killing cancer cells as well as modulating tumor microenvironment. Cancer Medicine, 9(19), 7245-7259. Available at: [Link]
-
Balan, M., et al. (2019). Abstract 2351: AXL and c-MET cross-talk in the regulation of PD-L1 expression on renal cancer cells. Cancer Research, 79(13_Supplement), 2351-2351. Available at: [Link]
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Sabarwal, A., et al. (2024). Abstract 4555: c-Met/AXL crosstalk in mediating therapeutic resistance in renal cell carcinoma. Cancer Research, 84(6_Supplement), 4555-4555. Available at: [Link]
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Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]
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Bonilla, B., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(42), e202208945. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 6-Chloro-3-pyridinyl Ligands for Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 6-Chloro-3-pyridinyl Scaffold
The 6-chloro-3-pyridinyl moiety is a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
The presence of a chlorine atom at the 6-position of the pyridine ring enhances the binding affinity of ligands to nAChRs, as exemplified by the potent insecticidal activity of neonicotinoids like imidacloprid and the high affinity of epibatidine analogs.[1] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of key 6-chloro-3-pyridinyl intermediates and their elaboration into diverse nAChR ligands.
Core Synthetic Strategies: Building the 6-Chloro-3-pyridinyl Framework
The successful synthesis of 6-chloro-3-pyridinyl ligands hinges on the efficient preparation of key building blocks, primarily 6-chloropyridin-3-amine and 6-chloronicotinic acid . These intermediates offer versatile handles for subsequent chemical modifications.
Synthesis of Key Intermediate: 6-Chloropyridin-3-amine
6-Chloropyridin-3-amine is a cornerstone for introducing a nitrogen-containing substituent at the 3-position. Several synthetic routes are available, with the choice often depending on the starting material availability and scalability.
One common and cost-effective method involves the direct oxidative chlorination of 2-aminopyridine.[2] This approach utilizes readily available reagents but requires careful control of reaction conditions to minimize the formation of polychlorinated byproducts.
A mechanistically distinct route is the Hofmann rearrangement of 6-chloronicotinamide.[2] This method is advantageous for its predictable regiochemistry and proceeds through an isocyanate intermediate.
The following diagram illustrates the primary pathways for the synthesis of 6-chloropyridin-3-amine:
Caption: Key synthetic routes to 6-chloropyridin-3-amine.
Synthesis of Key Intermediate: 6-Chloronicotinic Acid
6-Chloronicotinic acid is another pivotal precursor, allowing for the introduction of a variety of functional groups through amide bond formation or reduction of the carboxylic acid. A robust method for its synthesis starts from the readily available and inexpensive DL-malic acid. This multi-step process involves a cyclization and ammonification to yield 6-hydroxynicotinic acid, followed by a chlorination step.[3]
An alternative approach involves the oxidation of 2-chloro-5-methylpyridine, which can be achieved using oxygen in the presence of a cobalt catalyst, offering a milder and more environmentally friendly option compared to traditional oxidation methods.[4]
The following table summarizes and compares various synthetic protocols for these key intermediates:
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| For 6-Chloropyridin-3-amine | ||||||
| Oxidative Chlorination | 2-Aminopyridine | NaClO, HCl | 10°C then 25°C | 6 | 72 | [2] |
| Hofmann Rearrangement | 6-Chloronicotinamide | Br₂, NaOH | N/A | N/A | High | [2] |
| For 6-Chloronicotinic Acid | ||||||
| From DL-Malic Acid | DL-Malic Acid | 1. Fuming H₂SO₄, 2. NH₃, 3. POCl₃/PCl₅ | N/A | N/A | High | [3] |
| Oxidation | 2-Chloro-5-methylpyridine | O₂, Cobalt Acetate | 80 | 4 | 79.7 | [5] |
| From Isocinchomeronic acid-N-oxide | Isocinchomeronic acid-N-oxide | Ac₂O, Et₃N | 0-5 | N/A | 53.8 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyridin-3-amine via Oxidative Chlorination[2]
This protocol describes a cost-effective method for the synthesis of 6-chloropyridin-3-amine from 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Sodium hypochlorite (NaClO) solution (8-13% mass concentration)
-
Concentrated hydrochloric acid (HCl) (25-36% mass concentration)
-
Sodium hydroxide (NaOH) solution
-
Dichloroethane
-
Reaction vessel with temperature control and stirring
Procedure:
-
In a suitable reaction vessel, charge 2-aminopyridine.
-
Control the internal temperature to 10°C.
-
Add the sodium hypochlorite (NaClO) solution to the vessel and stir until uniform. The molar ratio of NaClO to 2-aminopyridine should be between 1:1 and 3:1.
-
Slowly add concentrated hydrochloric acid dropwise. The molar ratio of HCl to 2-aminopyridine should be between 3:1 and 6:1.
-
Maintain the reaction at a constant temperature of 10°C for 2 hours.
-
Afterward, raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Adjust the pH of the resulting reaction mixture to 4 using a sodium hydroxide (NaOH) solution.
-
Extract the product with dichloroethane.
-
The isolated product is 6-chloropyridin-3-amine.
Self-Validation:
-
Expected Yield: 72%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine[4][5]
This protocol details a catalytic oxidation method for the synthesis of 6-chloronicotinic acid.
Materials:
-
2-Chloro-5-methylpyridine
-
Cobalt acetate
-
Chlorobenzene
-
Oxygen gas
-
Methanol
-
Reaction flask with gas inlet, stirring, and heating capabilities
Procedure:
-
In a 1000 mL flask, add 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of catalyst cobalt acetate under stirring.
-
Heat the system to 80°C.
-
Introduce oxygen at a flow rate of 0.4 L/min.
-
Maintain the reaction under these conditions for 4 hours.
-
After the reaction, cool the system to room temperature.
-
Filter and dry the solid to obtain a mixture of 6-chloronicotinic acid and cobalt acetate.
-
Place the crude product in a 1000 mL flask and add 600 g of methanol.
-
Stir and heat to reflux until the crude product is completely dissolved.
-
Keep the solution warm for 5 minutes, then slowly cool the system to 5°C to precipitate the product.
-
Maintain this temperature and continue stirring for 1 hour.
-
Filter the white product, wash the filter cake with a small amount of cooled methanol, and dry the obtained product at 80°C for 4 hours to yield 98.5 g of 6-chloronicotinic acid.
Self-Validation:
-
Expected Yield: 79.7%
-
Purity: 99.52% (by HPLC)
-
Characterization: Confirm the structure and purity by melting point, HPLC, and spectroscopic methods (NMR, IR).
Diversification of the 6-Chloro-3-pyridinyl Scaffold: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of the 6-chloro-3-pyridinyl core lies in its amenability to diversification through modern cross-coupling reactions. The chlorine atom at the 6-position serves as an excellent electrophilic handle for palladium-catalyzed reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. In the context of 6-chloropyridin-3-amine, this reaction enables the introduction of various aryl and heteroaryl groups at the 6-position, which is crucial for modulating the pharmacological properties of the final ligands. The electron-withdrawing nature of the pyridine nitrogen activates the C-Cl bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[7]
The general workflow for a Suzuki-Miyaura coupling is depicted below:
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Utility of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol as a Core Scaffold for Novel Plasmodium falciparum PI(4)K Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and parasitology.
Abstract: The emergence of drug-resistant Plasmodium falciparum necessitates the development of antimalarials with novel mechanisms of action. Phosphatidylinositol 4-kinase (PI(4)K) has been validated as a critical and druggable target, essential for multiple stages of the parasite's life cycle.[1][2][3] This document provides a detailed guide on the synthesis and application of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol, a key heterocyclic intermediate. We present a robust, multi-step synthetic protocol for this scaffold and demonstrate its subsequent elaboration into potent PI(4)K inhibitors, exemplified by analogues of leading clinical candidates. This guide offers both the strategic context and the practical, step-by-step methodologies required for the synthesis and characterization of this important building block in the discovery of next-generation antimalarial agents.
Introduction: Targeting a Parasite Vulnerability
Malaria remains a significant global health threat, and the efficacy of frontline artemisinin-based combination therapies is compromised by spreading parasite resistance. This has spurred the search for new therapeutic targets. Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K) has emerged as a highly promising target.[4] PfPI4K is a lipid kinase that plays a crucial role in the parasite's intracellular development, regulating essential membrane trafficking events.[5] Inhibition of PfPI4K has been shown to be lethal to the parasite at its blood, liver, and transmission stages, making it an ideal target for a multi-stage antimalarial drug.[1][6][7][8]
Several classes of potent PfPI4K inhibitors, such as the 2-aminopyridines (e.g., MMV390048) and imidazolopiperazines (e.g., Ganaplacide/KAF156), have advanced to clinical trials.[][10][11][12] A common structural feature in many of these advanced inhibitors is a substituted aminopyridine core. The specific intermediate, This compound , represents a versatile and strategically vital building block for creating novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Its structure combines a reactive chloropyridine moiety for diversification, a nucleophilic methylamino group, and a hydroxymethyl handle for further chemical elaboration.
Synthesis of the Key Intermediate: this compound
The synthesis of this key intermediate is a multi-step process beginning from commercially available starting materials. The causality behind each step is critical for ensuring high yield and purity.
Experimental Workflow Diagram
Sources
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Plasmodium PI(4)K to eliminate malaria. - TROPIQ [tropiq.nl]
- 3. Targeting Plasmodium PI(4)K to eliminate malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Inhibitor Potency and Selectivity of Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Ganaplacide - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Pan-RAF Inhibitors Utilizing Pyridopyrimidine Scaffolds: Application Notes and Protocols
Introduction: The Rationale for Pan-RAF Inhibition in Oncology
The RAS-RAF-MEK-ERK signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1][] Dysregulation of this pathway, frequently driven by mutations in the BRAF gene, is a hallmark of numerous human cancers, most notably melanoma, colorectal cancer, and thyroid cancer.[3][4] While first-generation inhibitors targeting the BRAF V600E mutant have demonstrated significant clinical success, their efficacy is often limited by the development of acquired resistance.[3][5] Resistance mechanisms frequently involve the reactivation of the MAPK pathway through RAF dimerization or signaling through other RAF isoforms (ARAF and CRAF).[5][6]
This has necessitated the development of next-generation inhibitors that can simultaneously target all RAF isoforms (ARAF, BRAF, and CRAF), so-called "pan-RAF inhibitors".[5][7] By comprehensively shutting down RAF signaling, pan-RAF inhibitors offer the potential for enhanced efficacy and a reduced likelihood of resistance.[7] The pyridopyrimidine scaffold has emerged as a promising chemical starting point for the design of potent and selective pan-RAF inhibitors.[8][9] This guide provides a detailed overview of the design principles, a step-by-step synthetic protocol, and methods for the biological evaluation of pyridopyrimidine-based pan-RAF inhibitors.
The RAF-MEK-ERK Signaling Pathway and the Role of Pan-RAF Inhibitors
The RAF-MEK-ERK cascade is a phosphorylation-driven signaling pathway initiated by the activation of RAS GTPases. Activated RAS recruits RAF kinases to the cell membrane, leading to their dimerization and subsequent activation. The activated RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression, ultimately driving cell proliferation and survival.[10] In cancer, mutations in BRAF, such as the V600E mutation, lead to constitutive activation of the pathway, independent of upstream signals.[3][11]
Pan-RAF inhibitors are designed to bind to the ATP-binding pocket of all three RAF isoforms, thereby preventing their kinase activity and halting the downstream signaling cascade.[12][13] This comprehensive inhibition is crucial for overcoming resistance mechanisms that rely on the activity of other RAF isoforms.[5]
Caption: The RAF-MEK-ERK signaling cascade and the point of intervention for pan-RAF inhibitors.
Design Principles of Pyridopyrimidine-Based Pan-RAF Inhibitors
The pyridopyrimidine core serves as a versatile scaffold for kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[8][14] The design of potent and selective pan-RAF inhibitors based on this scaffold involves the strategic modification of various positions to optimize binding affinity, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights:
A generalized structure-activity relationship for pyridopyrimidine-based pan-RAF inhibitors can be summarized as follows:
-
Pyridopyrimidine Core: Forms essential hydrogen bonds with the hinge region of the kinase domain.
-
Substitutions at the C2 and C4 positions: Can be modified to enhance potency and selectivity. For instance, an amino group at the C4 position can interact with the solvent-exposed region.[15]
-
Substitutions at the C7 position: Often a key area for introducing larger aromatic or heteroaromatic groups to occupy the hydrophobic pocket and improve potency.[9]
-
Side Chains: The nature and conformation of side chains play a crucial role in determining the inhibitor's binding mode (e.g., DFG-in vs. DFG-out) and its selectivity profile across the kinome.[5][7]
Caption: Key structure-activity relationships for pyridopyrimidine-based pan-RAF inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridopyrimidine Pan-RAF Inhibitor
This protocol outlines a general synthetic route for a pyridopyrimidine-based pan-RAF inhibitor, adapted from established methodologies.[16][17]
Workflow for Synthesis:
Caption: General workflow for the synthesis of a pyridopyrimidine pan-RAF inhibitor.
Step-by-Step Methodology:
-
Synthesis of the Pyridopyrimidine Core:
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add a dicarbonyl compound (e.g., diethyl malonate, 1.1 eq) and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pyridopyrimidine core.
-
-
Halogenation of the Pyridopyrimidine Core:
-
Suspend the pyridopyrimidine core (1.0 eq) in a halogenating agent (e.g., POCl₃) and heat the mixture at reflux for 2-4 hours.
-
After cooling, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the halogenated intermediate.
-
-
Cross-Coupling Reaction:
-
In a reaction vessel, combine the halogenated pyridopyrimidine (1.0 eq), a boronic acid or amine corresponding to the desired side chain (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction at 80-100 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the final pan-RAF inhibitor.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Biological Evaluation of Pyridopyrimidine Pan-RAF Inhibitors
A. In Vitro Kinase Assays:
-
Objective: To determine the inhibitory activity (IC₅₀) of the synthesized compounds against ARAF, BRAF, BRAF V600E, and CRAF kinases.
-
Materials: Recombinant human RAF kinases, appropriate kinase buffer, ATP, and a suitable substrate (e.g., inactive MEK1).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, test compound, and kinase buffer. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
B. Cellular Assays:
-
Objective: To assess the ability of the compounds to inhibit RAF signaling in a cellular context.
-
Cell Lines: A panel of cancer cell lines with different RAF/RAS mutation statuses (e.g., A375 (BRAF V600E), SK-MEL-2 (NRAS mutant), and a wild-type cell line).[5]
-
Endpoint: Measurement of phosphorylated ERK (pERK) levels by Western blotting or AlphaLISA®.
-
Procedure (Western Blotting):
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
-
C. Cell Proliferation/Viability Assays:
-
Objective: To evaluate the anti-proliferative effect of the compounds on cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates and treat with serial dilutions of the compounds for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Pyridopyrimidine Pan-RAF Inhibitor (Compound X)
| Kinase Target | IC₅₀ (nM) |
| ARAF | 25.5 |
| BRAF (wild-type) | 18.2 |
| BRAF V600E | 10.8 |
| CRAF | 22.1 |
Table 2: Cellular Activity of Compound X
| Cell Line | Genotype | pERK Inhibition IC₅₀ (nM) | Anti-proliferative GI₅₀ (nM) |
| A375 | BRAF V600E | 45.3 | 60.7 |
| SK-MEL-2 | NRAS Q61R | 88.1 | 112.4 |
| Normal Fibroblasts | Wild-type | >1000 | >1000 |
Conclusion and Future Directions
The pyridopyrimidine scaffold represents a highly promising platform for the development of next-generation pan-RAF inhibitors. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of novel pyridopyrimidine-based pan-RAF inhibitors. Future efforts in this area will likely focus on optimizing the therapeutic index of these compounds and exploring their efficacy in combination with other targeted therapies to further overcome resistance and improve patient outcomes in RAF-driven cancers.[13][18][19]
References
-
The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. ASCO Publications. Available from: [Link]
-
Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance. PubMed. Available from: [Link]
-
Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. PMC - NIH. Available from: [Link]
-
Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. PubMed. Available from: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available from: [Link]
-
Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. Available from: [Link]
-
A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer. PubMed. Available from: [Link]
-
Evaluation of Pan-RAF Inhibitor LY3009120 on Human Uveal Melanoma Cell Line 92-1. MDPI. Available from: [Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]
-
Clinical activity of pan-RAF inhibitor tovorafenib in the registrational pediatric low-grade glioma arm of the phase 2 FIREFLY-1 (PNOC026) study. ASCO Publications. Available from: [Link]
-
Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. PubMed. Available from: [Link]
-
Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. PubMed. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]
-
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Available from: [Link]
-
Pan-RAF Inhibition Shows Anti-Leukemic Activity in RAS-Mutant Acute Myeloid Leukemia Cells and Potentiates the Effect of Sorafenib in Cells with FLT3 Mutation. MDPI. Available from: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Bentham Science. Available from: [Link]
-
Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. MDPI. Available from: [Link]
-
A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. AACR Journals. Available from: [Link]
-
Pyridopyrimidine analogues as novel adenosine kinase inhibitors. PubMed. Available from: [Link]
-
Ras Raf MAPK Pathway and Cancer | Mutations, Cancer Pathogenesis, and Chemotherapy. YouTube. Available from: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]
-
Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors. AACR Journals. Available from: [Link]
-
Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. Available from: [Link]
-
Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy. PMC - PubMed Central. Available from: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]
-
An introduction to the MAPK signaling pathway and pan-RAF inhibitors. VJOncology. Available from: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available from: [Link]
Sources
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridopyrimidine analogues as novel adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. vjoncology.com [vjoncology.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Welcome to the technical support center for the synthesis of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis and optimize for higher yields and purity. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yield is a common issue that can stem from several factors. Let's break down the potential culprits in the proposed synthesis from 2,4-dichloro-5-(hydroxymethyl)pyridine and methylamine.
-
Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) of a chlorine atom with methylamine is the key step. This reaction is sensitive to several parameters.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product. We recommend starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent: The choice of solvent is critical. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is often effective for SNAr reactions as they can solvate the cation and leave the anion more nucleophilic.
-
Base: While methylamine itself is a base, an additional non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Side Reactions: The starting material has two chlorine atoms. While the chlorine at the 4-position is generally more activated towards nucleophilic attack, high temperatures or prolonged reaction times can lead to the displacement of the second chlorine atom, resulting in the formation of a diamino-substituted byproduct. Careful monitoring of the reaction is crucial to minimize this.
-
Purification Losses: The product, being an amino alcohol, can be quite polar. This can lead to losses during aqueous workup if the pH is not carefully controlled. Ensure the aqueous layer is basic (pH > 8) before extraction to keep the product in its free base form and maximize its solubility in organic solvents. During column chromatography, tailing can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and recovery.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows multiple spots on TLC/peaks in LC-MS. What are these impurities and how can I get rid of them?
-
Answer: The presence of impurities can be due to unreacted starting materials, byproducts, or decomposition products.
-
Unreacted Starting Material: If you see a significant amount of 2,4-dichloro-5-(hydroxymethyl)pyridine remaining, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of methylamine.
-
Bis-aminated Byproduct: As mentioned earlier, the formation of [4,6-bis(methylamino)pyridin-3-yl]methanol is a likely byproduct. To minimize its formation, use a controlled amount of methylamine (e.g., 1.1-1.5 equivalents) and avoid excessive heating.
-
Oxidation Products: Pyridine-containing compounds can be susceptible to oxidation, especially if exposed to air and light for extended periods. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.
-
Purification Strategy: A well-optimized column chromatography protocol is your best tool for removing these impurities. A gradient elution from a non-polar solvent (e.g., hexane or ethyl acetate) to a more polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective. Adding a small percentage of triethylamine to the mobile phase can help in achieving better separation of basic compounds.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis.
-
Question: What is the best starting material for this synthesis?
-
Answer: A common and practical starting material would be a di-halogenated pyridine with the required hydroxymethyl group already in place, such as 2,4-dichloro-5-(hydroxymethyl)pyridine. This allows for a direct nucleophilic substitution with methylamine. An alternative route could involve the reduction of a carboxylic acid or ester derivative, such as 6-chloro-4-(methylamino)nicotinic acid. A known procedure for a similar reduction involves using a borane reagent to reduce 6-chloronicotinic acid to (6-chloropyridin-3-yl)methanol[1].
-
Question: What are the optimal reaction conditions for the amination step?
-
Answer: The optimal conditions will need to be determined empirically, but a good starting point would be:
-
Reagents: 1.0 equivalent of 2,4-dichloro-5-(hydroxymethyl)pyridine, 1.2 equivalents of methylamine (as a solution in a solvent like THF or ethanol), and 1.5 equivalents of a non-nucleophilic base like triethylamine.
-
Solvent: A polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP).
-
Temperature: Start with a temperature of 60 °C and monitor the reaction. If the reaction is slow, the temperature can be gradually increased to 80-100 °C.
-
Reaction Time: This can range from a few hours to overnight. Monitor by TLC or LC-MS until the starting material is consumed.
-
-
Question: How can I monitor the progress of the reaction?
-
Answer:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the reaction. Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexane or dichloromethane and methanol. The product should have a different Rf value than the starting material. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the disappearance of the starting material and the appearance of the product, as well as detect any byproducts by their mass-to-charge ratio.
-
-
Question: What are the key considerations for scaling up this synthesis?
-
Answer: When scaling up, several factors need careful consideration:
-
Heat Transfer: The amination reaction can be exothermic. Ensure your reactor has adequate cooling capacity to control the temperature, especially during the addition of reagents.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating.
-
Workup and Extraction: Handling larger volumes of solvents during extraction can be challenging. Ensure you have appropriately sized separatory funnels or extraction equipment.
-
Purification: Large-scale column chromatography can be resource-intensive. Consider crystallization as an alternative or complementary purification method for the final product.
-
Experimental Protocols and Data
Proposed Protocol for the Synthesis of this compound
-
Reaction Setup: To a solution of 2,4-dichloro-5-(hydroxymethyl)pyridine (1.0 eq) in DMF (5-10 mL per gram of starting material) in a round-bottom flask, add triethylamine (1.5 eq).
-
Reagent Addition: Add a solution of methylamine (1.2 eq, e.g., 40% in water or 2M in THF) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane, with 0.1% triethylamine).
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase temperature, reaction time, or equivalents of methylamine. |
| Side reactions | Control temperature and stoichiometry. | |
| Purification losses | Optimize workup pH and chromatography conditions. | |
| Impure Product | Unreacted starting material | Drive the reaction to completion. |
| Bis-aminated byproduct | Use a controlled amount of methylamine. | |
| Oxidation | Work under an inert atmosphere. |
Visualizing the Workflow
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. Available from: [Link]
- Google Patents. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine.
Sources
Technical Support Center: Side Reactions in the Synthesis of 6-Chloropyridine Derivatives
Welcome to the technical support center for the synthesis of 6-chloropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in these critical synthetic transformations. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common side reactions, offering field-proven troubleshooting strategies and preventative measures.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of 6-chloropyridine derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Incomplete Conversion in the Chlorination of 2-Hydroxypyridines
Question: I am attempting to chlorinate a 2-hydroxypyridine (or its tautomer, 2-pyridone) using phosphorus oxychloride (POCl₃), but I consistently recover a significant amount of starting material. What is causing this, and how can I drive the reaction to completion?
Potential Causes:
-
Insufficient Activation of POCl₃: Phosphorus oxychloride itself is often not electrophilic enough to react directly with the relatively stable 2-pyridone tautomer. The reaction typically requires the formation of a more potent electrophilic intermediate.
-
Low Reaction Temperature: While high temperatures can lead to side products, insufficient heat may prevent the reaction from overcoming its activation energy.
-
Inappropriate Stoichiometry: Using an insufficient excess of POCl₃, especially when it also acts as the solvent, can lead to incomplete conversion.
Recommended Solutions:
-
Catalytic Activation with DMF: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common and highly effective strategy. DMF reacts with POCl₃ to form the Vilsmeier reagent, a highly electrophilic chloro-iminium salt, which readily reacts with the pyridone oxygen.[1]
-
Temperature Optimization: For many substrates, refluxing in excess POCl₃ is necessary. A typical temperature range is 100-110 °C. Solvent-free procedures may require even higher temperatures (e.g., 140-160 °C) in a sealed reactor.[2]
-
Use of a Base/Solvent: While POCl₃ can serve as the solvent, using a high-boiling, inert solvent like toluene or xylene can sometimes improve reaction kinetics. The addition of a tertiary amine base, such as pyridine or triethylamine, can also facilitate the reaction, although it's crucial to ensure the base doesn't introduce competing side reactions.[2]
Workflow: Troubleshooting Incomplete Chlorination This diagram outlines a logical flow for diagnosing and solving incomplete conversion issues.
Caption: Troubleshooting workflow for incomplete chlorination.
Issue 2: Formation of Phenolic Byproducts in the Sandmeyer Reaction
Question: I am performing a Sandmeyer reaction on a 2-aminopyridine to synthesize the 2-chloro derivative. However, my main byproduct is the 2-hydroxypyridine. How can I suppress this unwanted hydrolysis?
Potential Causes:
-
Instability of the Diazonium Salt: Pyridine diazonium salts are often less stable than their aniline counterparts. If the temperature is not strictly controlled, the diazonium salt can decompose and react with water to form the corresponding phenol (or hydroxypyridine).[3]
-
Insufficient Copper(I) Catalyst: The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution that transfers the chloride.[4] If the catalyst concentration is too low or its activity is compromised, the competing hydrolysis pathway can dominate.
-
Excess Water: The diazotization step is performed in an aqueous acidic medium. After this step, minimizing the concentration of water in the copper(I) chloride solution is crucial.
Recommended Solutions:
-
Strict Temperature Control: The diazotization reaction should be carried out at 0–5 °C. It is critical to maintain this low temperature throughout the addition of the amine to the acid/nitrite mixture and during the subsequent addition to the copper(I) chloride solution.
-
Ensure Active Catalyst: Use freshly prepared, high-purity copper(I) chloride. The solution should be acidic to maintain the stability of the Cu(I) species.
-
Minimize Water in the Second Step: While diazotization requires water, the subsequent displacement reaction benefits from lower water content. Some protocols involve adding the cold diazonium salt solution to a concentrated solution of CuCl in concentrated HCl.
Mechanism: Competing Pathways in the Sandmeyer Reaction This diagram illustrates the desired chlorination pathway versus the undesired hydrolysis side reaction.
Caption: Competing reaction pathways for pyridine diazonium salts.
Issue 3: Over-chlorination of the Pyridine Ring
Question: My reaction is producing dichlorinated or even trichlorinated pyridine derivatives instead of the desired mono-chlorinated product. How can I improve the selectivity?
Potential Causes:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times, especially with powerful chlorinating agents like POCl₃ or PCl₅, can lead to further chlorination of the ring, particularly if there are other activating groups present.
-
Substrate Reactivity: Pyridine rings substituted with electron-donating groups are more susceptible to electrophilic attack and thus over-chlorination.
-
Reaction Type: Gas-phase chlorination at very high temperatures (e.g., >300 °C) is a radical process that can be difficult to control, often yielding a mixture of chlorinated pyridines.[5]
Recommended Solutions:
-
Control Stoichiometry and Temperature: Use the minimum effective amount of the chlorinating agent. For POCl₃ reactions, using just over one equivalent in a high-boiling solvent, rather than using POCl₃ as the solvent, can provide better control.[2] Carefully monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.
-
Choose a Milder Reagent: If POCl₃ is too aggressive, consider using thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) under appropriate conditions, which can offer greater selectivity for certain substrates.
-
Modify the Synthetic Route: If direct chlorination is not selective, an alternative strategy may be necessary. For example, a Sandmeyer reaction starting from a mono-amino pyridine can provide exquisite regiochemical control for the introduction of a single chlorine atom.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of DMF when used with POCl₃ for chlorinating hydroxypyridines?
A1: DMF acts as a catalyst by reacting with phosphorus oxychloride (POCl₃) to form the Vilsmeier-Haack reagent, specifically N,N-dimethylchloromethyleneiminium phosphoryl dichloride. This iminium salt is a much more powerful electrophile than POCl₃ alone. The oxygen atom of the 2-pyridone attacks the Vilsmeier reagent, leading to a stable intermediate that readily eliminates to form the 2-chloropyridine product.[1] This catalytic cycle allows the reaction to proceed under milder conditions and often with higher yields than with POCl₃ alone.
Mechanism: Formation of the Vilsmeier Reagent
Caption: Catalytic cycle involving the Vilsmeier reagent.
Q2: In a Sandmeyer reaction, can I use a different copper salt, like CuCl₂, instead of CuCl?
A2: It is not recommended. The Sandmeyer reaction mechanism is believed to proceed via a single-electron transfer (SET) from a copper(I) species to the diazonium salt, which generates an aryl radical, dinitrogen gas, and a copper(II) species.[4][7] The aryl radical then abstracts a chlorine atom from the copper(II) halide, regenerating the copper(I) catalyst.[7] Using Cu(II) from the start would inhibit this crucial initial SET step, leading to very poor yields of the desired chloro-product and favoring side reactions like hydrolysis.
Q3: My crude product from a POCl₃ chlorination is a thick, dark oil that is difficult to purify. What is it and how can I prevent its formation?
A3: This is likely due to the formation of pyrophosphate esters and other polymeric phosphorus-containing byproducts. These form when POCl₃ reacts with itself or with trace amounts of water under the harsh, acidic, and high-temperature conditions of the reaction. The workup procedure is critical for managing these byproducts.
Recommended Protocol: Quenching and Workup for POCl₃ Reactions
-
Cool Down: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slow Quench: Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas. Perform this in a well-ventilated fume hood.
-
Basify: Once the quench is complete, slowly add a saturated aqueous solution of a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (pH 7-8).[2] This neutralizes the excess acid and hydrolyzes the phosphorus byproducts into water-soluble phosphates.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash and Dry: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
Following this meticulous workup procedure will help ensure that the inorganic byproducts are removed into the aqueous phase, leaving a much cleaner crude product for purification.
Data Summary: Comparison of Common Chlorination Methods
| Method | Reagent(s) | Typical Conditions | Common Side Reactions | Mechanistic Class |
| From Hydroxypyridine | POCl₃ (± DMF) | 100-160 °C, neat or solvent | Incomplete reaction, over-chlorination, pyrophosphate formation | Electrophilic Substitution |
| Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCl | 0-5 °C, then ~RT | Hydrolysis to hydroxypyridine, azo-coupling, tar formation | Radical-Nucleophilic Substitution |
| Vapor Phase | Cl₂ gas | >300 °C | Over-chlorination, low selectivity, radical side-chain chlorination | Free Radical Substitution |
References
-
Jadhav, V. H., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(9), 10562-10575. [Link]
-
Gama, Y., et al. (2018). Precursors and products from the Sandmeyer reaction. Chemistry of Heterocyclic Compounds, 54(1), 10-18. [Link]
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Kim, J. S., et al. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 5(94), 77215-77218. [Link]
-
Pócsi, I., et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry, 11, 1448-1455. [Link]
-
Filo. (2025). Compare and contrast the mechanisms for chlorination of pyridine. Filo. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3151. [Link]
-
Wikipedia contributors. (2023). Phosphoryl chloride. Wikipedia, The Free Encyclopedia. [Link]
-
Reddit. (2025). Role of POCl3 and pyridine. r/chemhelp. [Link]
-
Poynder, T. B., et al. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Wikipedia contributors. (2023). Diazonium compound. Wikipedia, The Free Encyclopedia. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]
-
National Toxicology Program. (1996). 2-Chloropyridine. NTP. [Link]
Sources
- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Improving the stability of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol in solution
Welcome to the technical support guide for [6-Chloro-4-(methylamino)pyridin-3-yl]methanol (CAS: 449811-30-7). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and mitigating stability issues encountered when working with this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
For maximum stability, stock solutions should be prepared fresh. If storage is necessary, we recommend storing solutions at 2-8°C, protected from light, and for the shortest duration possible.[1][2] Vendor recommendations for the solid compound include storage in a dark, dry place at 2-8°C.[1][2] Long-term storage of solutions, especially in aqueous buffers at room temperature, is not advised without conducting specific stability studies.
Q2: My solution of the compound has turned yellow/brown. What does this indicate?
Color change is a common indicator of chemical degradation. This is often associated with oxidation or photodegradation pathways, which can lead to the formation of colored impurities. If you observe a color change, it is critical to re-analyze the purity of the solution by a stability-indicating method (e.g., HPLC) before use.
Q3: I'm observing a rapid loss of potency and/or the appearance of new peaks in my HPLC analysis. What are the likely causes?
This is a clear sign of compound degradation. The primary stability concerns for a molecule with the functional groups of this compound are:
-
Oxidation: The hydroxymethyl (-CH₂OH) and methylamino (-NHCH₃) groups are susceptible to oxidation.[3][4][5]
-
Photodegradation: The pyridine ring is an aromatic heterocycle known to be sensitive to UV light.[6][7][8]
-
Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, particularly at non-neutral pH.[9][10]
Identifying the specific cause requires a systematic approach, as outlined in our troubleshooting and experimental guides below.
Troubleshooting Guide for Solution Instability
This section provides a structured approach to diagnosing and resolving common stability problems.
Visualizing Potential Degradation Pathways
The structure of this compound contains several functional groups that are susceptible to degradation. Understanding these potential pathways is the first step in troubleshooting.
Caption: Workflow for a forced degradation study.
Table of Forced Degradation Conditions This table provides starting conditions based on ICH guideline Q1A(R2). [11][12]Adjust concentration and duration as needed to achieve 5-20% degradation.
| Stress Condition | Reagent / Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours |
| Thermal | Dry Heat / In Solution | 80°C | 24 - 72 hours |
| Photolytic | ICH-compliant light chamber (UV/Vis) | Room Temp | Expose solid & solution |
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust analytical method is crucial for separating the parent compound from all potential degradation products.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water
-
B: Acetonitrile or Methanol
-
-
Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all peaks.
-
Detection: Use a photodiode array (PDA) detector to assess peak purity and identify the optimal wavelength for quantification. Mass spectrometry (MS) is invaluable for identifying the mass of degradant peaks.
-
Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradant peaks generated during the forced degradation study.
Stabilization Strategies in Solution
Once the primary degradation pathway is identified, the following strategies can be employed to enhance stability. [[“]][14]
pH and Buffer Selection
Hydrolytic degradation is highly pH-dependent. A pH-rate profile study (analyzing degradation rates in buffers from pH 2 to 10) will reveal the pH of maximum stability.
Table of Common Buffer Systems
| pH Range | Recommended Buffer |
| 3.0 - 5.0 | Acetate Buffer |
| 5.5 - 7.5 | Phosphate Buffer |
| 7.0 - 9.0 | Tris Buffer |
Note: Always check for buffer-excipient interactions.
Protection from Oxidation
If the compound is susceptible to oxidation, consider the following:
-
Use an Inert Atmosphere: De-gas all aqueous solutions by sparging with nitrogen or argon before adding the compound. Overlay the headspace of the vial with the inert gas.
-
Add Antioxidants: Water-soluble antioxidants like ascorbic acid (Vitamin C) or sodium metabisulfite can be added to the formulation.
-
Include a Chelating Agent: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
Protection from Light
For photolabile compounds, physical barriers are the most effective solution:
-
Use Amber Glassware: Utilize amber vials or volumetric flasks which filter out UV and some visible light.
-
Wrap Containers: For clear containers, wrap them securely in aluminum foil.
-
Minimize Exposure: Conduct experimental manipulations in a dimly lit environment whenever possible.
Solvent and Co-Solvent Selection
If hydrolysis is a major issue, reducing the water activity can slow the degradation rate.
-
Co-solvents: For stock solutions, using a non-aqueous but water-miscible solvent like DMSO, ethanol, or PEG 400 can significantly improve stability. However, ensure the co-solvent is compatible with your downstream application.
-
Aprotic Solvents: If the experiment allows, dissolving the compound in aprotic solvents like acetonitrile or THF will prevent hydrolysis.
By applying these systematic troubleshooting and stabilization strategies, researchers can ensure the integrity of this compound in solution, leading to more accurate and reliable scientific outcomes.
References
- Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- ACS Publications. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- ICH. (n.d.). Q1A(R2) Guideline.
- ResearchGate. (n.d.). Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine.
- PubChem. (n.d.). 3-Chloropyridine.
- PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation.
- PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation].
- ResearchGate. (n.d.). Schematic illustration of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine.
- NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF.
- IOPscience. (n.d.). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
- SpringerLink. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
- NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (2025, August 7). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
- Google Patents. (n.d.). CN1235157A - Process for synthesizing 2-chloropyridine from chlorine and pyridine.
- NIH. (2022, November 20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.
- Sigma-Aldrich. (n.d.). (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol.
- Sigma-Aldrich. (n.d.). (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol | 959162-99-3.
Sources
- 1. (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol | 959162-99-3 [sigmaaldrich.com]
- 2. (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol | 959162-99-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. consensus.app [consensus.app]
- 14. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the functionalization of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Technical Support Center: Functionalization of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Welcome to the technical support center for the functionalization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile pyridine intermediate. We will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and purity.
The unique structure of this molecule presents several opportunities and challenges. It possesses three primary functional groups amenable to modification: the primary alcohol, the secondary amine, and the aryl chloride. The interplay between these groups, along with the inherent electronic properties of the pyridine ring, dictates the optimal reaction strategies.
Troubleshooting Guide: Low Reaction Yield
This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.
Category 1: O-Alkylation / O-Acylation of the Hydroxymethyl Group
Question 1: I am attempting a Williamson ether synthesis (O-alkylation) on the primary alcohol, but I'm getting a very low yield of my desired ether. What are the likely causes and how can I fix it?
Answer: Low yield in O-alkylation of this compound is a common issue stemming from several factors: incomplete deprotonation, side reactions involving other functional groups, and suboptimal reaction conditions.
Causality and Strategic Solutions:
-
Incomplete Deprotonation: The hydroxyl group (pKa ~16-17) requires a sufficiently strong base to form the reactive alkoxide. Common carbonate bases (e.g., K₂CO₃) are often too weak for complete deprotonation, leading to a slow or incomplete reaction.
-
Competitive N-Alkylation: The methylamino group is also nucleophilic and can compete with the desired O-alkylation, leading to a mixture of products and consumption of your electrophile.
-
Poor Solubility: The starting material or the resulting sodium/potassium alkoxide salt may have poor solubility in less polar solvents, hindering the reaction rate.
-
Sub-optimal Electrophile: The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs. Using a less reactive electrophile (e.g., an alkyl chloride) will require more forcing conditions, which can promote side reactions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for O-alkylation.
Optimized O-Alkylation Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Add anhydrous DMF or THF to create a 0.1-0.2 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases. The solution should become a homogeneous slurry of the sodium alkoxide.
-
Add the alkylating agent (e.g., Alkyl Iodide, 1.1 equiv) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Category 2: Palladium-Catalyzed Cross-Coupling of the Chloro Group
Question 2: My Suzuki coupling reaction between the 6-chloro position and a boronic acid is failing or giving very low yield. I see a lot of black precipitate and my starting material is either unreacted or has been dehalogenated. What is going wrong?
Answer: This is a classic challenge in pyridine chemistry. The low reactivity of the C-Cl bond and catalyst inhibition by the basic nitrogen atoms on the pyridine ring are the primary culprits.[2][3]
Causality and Strategic Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen (and to a lesser extent, the methylamino nitrogen) can coordinate strongly to the palladium center.[2][4] This coordination can inhibit the catalytic cycle, preventing the crucial oxidative addition step. The black precipitate you observe is likely palladium black, which forms when the catalyst decomposes.
-
Poor Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition of the palladium catalyst to the chloropyridine the rate-limiting step.[2] Standard catalyst systems like Pd(PPh₃)₄ are often ineffective.[4]
-
Protodeboronation: In the presence of water and base, your boronic acid can be converted back to the corresponding arene, effectively removing it from the reaction mixture before it has a chance to couple.[2][5]
-
Dehalogenation: A common side reaction where the chloro group is replaced by a hydrogen atom, likely from a solvent or trace water source.[2]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting Suzuki coupling.
Recommended Suzuki Coupling Screening Conditions:
To overcome low yields, a systematic screening of catalyst, ligand, base, and solvent is crucial.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (For Difficult Cases) |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | SPhos Pd G3 Precatalyst (5 mol%) |
| Ligand | None | SPhos (6 mol%) | None |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | CsF (3.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene (anhydrous) | THF (anhydrous) |
| Temperature | 100 °C | 110 °C | 80 °C |
| Notes | Prone to failure with this substrate. | Often a successful combination. | Precatalyst simplifies setup and is highly active. |
General Protocol for Suzuki Coupling:
-
To a reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (2.5 equiv).
-
Add the Palladium source and ligand. If using a precatalyst, add it directly.
-
Evacuate and backfill the vial with an inert gas (Argon) three times.
-
Add the degassed solvent via syringe.
-
Seal the vial and heat to the desired temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. Check for product formation, starting material consumption, and formation of dehalogenated or protodeboronated byproducts.
-
After cooling, dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Could the methylamino group be interfering with my reaction? Should I protect it? A: Yes, the methylamino group is a potential source of interference. It can act as a nucleophile in alkylation/acylation reactions and as a Lewis base that coordinates to and deactivates metal catalysts.[2][4] For challenging reactions, especially multi-step syntheses, protecting the amine is a viable strategy. A Boc (tert-butoxycarbonyl) group is a common choice as it is stable to many reaction conditions and can be easily removed with acid (e.g., TFA in DCM).
Q2: My starting material is poorly soluble in the recommended solvent. What can I do? A: Poor solubility can significantly slow down a reaction. First, try gentle heating to see if the material dissolves. If not, consider switching to a more polar aprotic solvent like DMF, DMA, or NMP. For Suzuki couplings, using a co-solvent system like Toluene/DMF might be effective. Ensure any new solvent is anhydrous and properly degassed before use.
Q3: How can I best monitor the progress of these reactions? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the appearance of new spots. Co-spotting your reaction mixture with the starting material is essential.
-
LC-MS: Is invaluable for confirming the mass of the desired product and identifying byproducts. This is particularly useful for distinguishing between your product and potential isomers or byproducts like the dehalogenated starting material.
References
-
Suchetan, P. A., et al. (n.d.). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- Google Patents. (n.d.). Production of 6-chloro-3-pyridylmethylamine. Google Patents.
-
Various Authors. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Wiley Online Library. Available at: [Link]
-
Maity, S., et al. (2023). C-H Functionalization of Pyridines. Royal Society of Chemistry. Available at: [Link]
-
PubMed. (2022). Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs. PubMed. Available at: [Link]
-
MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. Available at: [Link]
-
MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Center for Biotechnology Information. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link]
-
SCIRP. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. Available at: [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
-
ACS Publications. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. ACS Publications. Available at: [Link]
-
Reddit. (n.d.). Suzuki coupling help. Reddit. Available at: [Link]
- Google Patents. (n.d.). A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine. Google Patents.
-
Royal Society of Chemistry. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
Sources
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scalable Synthesis of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol for Preclinical Studies
Introduction
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol is a key substituted pyridinylmethanol intermediate crucial in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural framework, featuring a substituted pyridine ring, is a common motif in medicinal chemistry.[3] The successful and scalable synthesis of this compound with high purity is a critical step for advancing drug development programs into preclinical and clinical stages.
This technical guide is designed for researchers, chemists, and process development professionals. It provides an in-depth, field-proven methodology for the scalable synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, address common challenges encountered during scale-up, and provide a robust troubleshooting framework to ensure consistent and successful outcomes.
Foundational Synthetic Strategy: Reduction of a Carbonyl Precursor
The most direct and scalable route to synthesize pyridinylmethanols, including the target compound, is through the reduction of a corresponding carbonyl group, typically an aldehyde or an ester.[4] This method is favored for its high yields, generally mild reaction conditions, and the commercial availability of suitable reducing agents.[5]
The selected pathway involves the reduction of the aldehyde precursor, 6-chloro-4-(methylamino)pyridine-3-carbaldehyde. This approach is often superior to starting from the corresponding carboxylic acid, which would require a more powerful and less selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) that necessitates stringent anhydrous conditions.[4] Sodium borohydride (NaBH₄) offers a safer, more cost-effective, and operationally simpler alternative for reducing aldehydes, making it ideal for scale-up.[5]
Sources
Preventing degradation of chloropyridine compounds during reaction workup
Technical Support Center: Chloropyridine Compound Stability
A Senior Application Scientist's Guide to Preventing Degradation During Reaction Workup
Welcome to the technical support center for handling chloropyridine compounds. As a Senior Application Scientist, I've seen firsthand how these valuable intermediates can be prone to degradation if not handled with care, particularly during the critical reaction workup phase. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and robust protocols to maximize your yield and purity. We will move beyond simple steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and adapt these methods to your specific molecule.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you might encounter during the isolation and purification of chloropyridine derivatives.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Significant Product Loss During Aqueous Extraction | Hydrolysis of the C-Cl Bond: Chloropyridines, especially 2- and 4-isomers, are susceptible to nucleophilic aromatic substitution (SNAr) with water or hydroxide ions, forming hydroxypyridines. This is exacerbated by extreme pH conditions.[1][2] | Solution: Maintain a neutral to slightly acidic pH (approx. 5-7) during the workup. Use a buffered wash or a dilute solution of a weak acid (e.g., saturated NH₄Cl) instead of strong acids or bases.[3] Perform extractions at reduced temperatures (0-5 °C) to decrease the rate of hydrolysis.[4] |
| Formation of an Unidentified, More Polar Impurity | Reaction with Basic Wash Reagents: Common bases used for neutralization, such as sodium carbonate or bicarbonate, can act as nucleophiles, leading to the formation of hydroxypyridines or other substitution byproducts. | Solution: Use non-nucleophilic bases for neutralization if possible. If a standard bicarbonate wash is necessary, perform it quickly, at low temperatures, and with vigorous stirring to minimize contact time. Always check the pH of the aqueous layer to ensure you are not creating an overly basic environment.[5] |
| Product Degradation on Silica Gel Column | Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive chloropyridines or cause the protonated pyridine to bind irreversibly to the column, leading to streaking and low recovery.[6] | Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% triethylamine in the eluent system). Alternatively, use a less acidic stationary phase like neutral alumina.[6] |
| Emulsion Formation During Extraction | Basic Nature of Pyridine: The basic pyridine nitrogen can act as a surfactant, stabilizing emulsions between the organic and aqueous layers, especially if residual base from the reaction is present. | Solution: An initial wash with brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase. If the product is stable to acid, a wash with dilute HCl (e.g., 0.1 M) will protonate the pyridine, moving it into the aqueous layer and breaking the emulsion. You can then re-basify the aqueous layer and re-extract the product.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chloropyridines during workup?
A: The two dominant degradation pathways are hydrolysis and nucleophilic substitution . The pyridine ring's nitrogen atom is electron-withdrawing, which activates the carbon-chlorine bond towards nucleophilic attack, a mechanism known as Nucleophilic Aromatic Substitution (SNAr).[7] During workup, common nucleophiles like water, hydroxide (from basic washes), or even some quenching agents can displace the chloride, leading to unwanted byproducts.[8]
Q2: How does the position of the chlorine atom (2-, 3-, or 4-) affect stability?
A: The stability is significantly influenced by the chlorine's position relative to the nitrogen atom.
-
2- and 4-Chloropyridines: These isomers are considerably more reactive towards nucleophilic substitution. The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance, lowering the activation energy for the substitution.[9]
-
3-Chloropyridines: This isomer is much more stable and less prone to SNAr. The nitrogen atom's influence is purely inductive and does not provide resonance stabilization for the intermediate, making it react much slower.
Q3: What is the optimal pH range to maintain during an aqueous workup?
A: Based on extensive experience and chemical principles, a pH range of 4 to 7 is generally optimal for minimizing degradation.[10]
-
Below pH 4 (Strongly Acidic): The pyridine nitrogen becomes protonated. While this increases water solubility, it can also further activate the ring towards nucleophilic attack by water.[2]
-
Above pH 8 (Basic): The concentration of hydroxide ions (a potent nucleophile) increases dramatically, accelerating the rate of hydrolysis to the corresponding hydroxypyridine.[10][11] For every pH point increase, the rate of alkaline hydrolysis can increase by a factor of ten.[10]
Q4: Can I use a quenching agent? Which one is safest?
A: Yes, but the choice is critical. The ideal quenching agent should neutralize reactive species from your reaction without itself reacting with your chloropyridine product.
-
Avoid: Strongly nucleophilic quenchers like sodium bisulfite or thiosulfate if your product is highly activated.
-
Recommended: A careful, dropwise addition of saturated ammonium chloride solution is often a safe choice for quenching organometallics or reactive hydrides.[3] For reactions involving oxidants, a mild reducing agent like ascorbic acid can be used, but its compatibility should be tested on a small scale.[12]
Visualizing the Workup Decision Process
The following workflow provides a logical decision-making process for designing a robust workup protocol for your chloropyridine compound.
Sources
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. researchgate.net [researchgate.net]
- 12. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Technical Support Center: Synthesis of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Welcome to the technical support center for the synthesis of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this multi-step synthesis, with a focus on impurity identification and removal. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your experimental outcomes.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from a 4,6-dichloronicotinic acid ester. The process involves a selective nucleophilic aromatic substitution followed by a reduction of the ester functionality.
Caption: Synthetic workflow for this compound.
Part 1: Frequently Asked Questions (FAQs)
General Questions
Q1: What is the rationale for a two-step synthesis approach?
A1: This approach allows for the selective introduction of the methylamino group at the C4 position of the pyridine ring, followed by the reduction of the ester to the primary alcohol. Performing the reduction first would likely lead to side reactions with the chloro groups under many reducing conditions.
Q2: Why is the amination selective for the C4 position over the C6 position?
A2: The regioselectivity of nucleophilic aromatic substitution on dichloropyridines is influenced by the electronic effects of the substituents. The ester group at the C3 position is electron-withdrawing, which activates both the C4 and C6 positions towards nucleophilic attack. However, the nitrogen atom in the pyridine ring has a stronger deactivating effect on the adjacent C6 position. This electronic difference generally favors nucleophilic attack at the C4 position.[1]
Step 1: Selective Amination
Q3: What are the common solvents and temperature conditions for the amination step?
A3: Common solvents include aprotic polar solvents like Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF). The reaction is typically heated to between 60 °C and 100 °C to ensure a reasonable reaction rate.[1]
Q4: How can I monitor the progress of the amination reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the reaction mixture to the starting material (Methyl 4,6-Dichloronicotinate) will show the consumption of the starting material and the appearance of the product spot/peak.
Step 2: Reduction
Q5: Which reducing agents are suitable for the conversion of the ester to the alcohol?
A5: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for this transformation.[2] More potent reducing agents like borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) can also be used, and are particularly effective for reducing carboxylic acids if the ester is hydrolyzed.[3][4]
Q6: What are the typical reaction conditions for the reduction step?
A6: The reduction is often carried out in alcoholic solvents like ethanol or methanol when using NaBH₄. When using borane complexes, THF is a common solvent. The reaction is typically performed at 0 °C to room temperature.[2][4]
Part 2: Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis, with a focus on impurity removal.
Troubleshooting Step 1: Selective Amination
Issue 1: Incomplete reaction and presence of starting material (Methyl 4,6-Dichloronicotinate).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient reaction time or temperature | Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS until starting material is consumed. | The rate of nucleophilic aromatic substitution is dependent on both time and temperature. Ensuring complete reaction is crucial to avoid purification challenges later. |
| Deactivated methylamine | Use a fresh solution of methylamine. | Methylamine is a volatile gas, and its concentration in solution can decrease over time, leading to incomplete reactions. |
| Inappropriate solvent | Ensure the use of a dry, aprotic polar solvent like THF or DMF. | Protic solvents can react with the nucleophile and interfere with the desired substitution reaction. |
Issue 2: Formation of the bis-aminated impurity (Methyl 4,6-bis(methylamino)nicotinate).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excess methylamine or prolonged reaction time/high temperature | Use a controlled amount of methylamine (close to stoichiometric). Carefully monitor the reaction and stop it once the mono-aminated product is maximized. | While the C4 position is more reactive, prolonged reaction times or a large excess of the nucleophile can lead to the substitution of the second chlorine atom at the C6 position.[1] |
| High reaction temperature | Lower the reaction temperature to favor the more kinetically controlled mono-amination product. | Higher temperatures can provide the activation energy needed for the less favorable C6 substitution to occur at a significant rate. |
Purification Strategy for Step 1:
The crude product from the amination step can be purified using silica gel column chromatography. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective in separating the desired mono-aminated product from the unreacted starting material and the bis-aminated impurity.[1]
Caption: Purification workflow for the amination product.
Troubleshooting Step 2: Reduction
Issue 3: Incomplete reduction and presence of starting material (Methyl 6-Chloro-4-(methylamino)nicotinate).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient reducing agent | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). | Ensuring a stoichiometric excess of the hydride source is necessary to drive the reaction to completion. |
| Decomposition of the reducing agent | Use fresh, high-quality reducing agent. If using NaBH₄ in an acidic medium, add it portion-wise to control the decomposition. | Sodium borohydride can decompose in the presence of moisture or acidic conditions. Borane complexes are also moisture-sensitive.[5] |
| Low reaction temperature | If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be required, especially with less reactive esters.[4] | The reduction of esters can sometimes require thermal energy to proceed at a practical rate. |
Issue 4: Formation of borate ester impurities.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete workup | After the reaction is complete, quench the reaction with an appropriate solvent (e.g., methanol or water) to decompose any remaining reducing agent and borate complexes. An acidic workup can also help to hydrolyze borate esters.[4] | Borane-based reducing agents can form stable complexes with the product alcohol. A proper quenching and workup procedure is essential to liberate the free alcohol.[6] |
Issue 5: Dehalogenation impurity ([4-(Methylamino)pyridin-3-yl]methanol).
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Harsh reducing conditions | Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). Avoid prolonged reaction times or high temperatures. | Stronger reducing agents or harsh conditions can lead to the reductive cleavage of the carbon-chlorine bond, resulting in the dehalogenated impurity. |
Final Product Purification:
The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography. The choice of method will depend on the nature and quantity of the impurities present.
References
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]
- CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google P
- WO2012095691A1 - An improved process for producing aminopyridines - Google P
-
Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries | Request PDF - ResearchGate. [Link]
-
Synthesis of 6-chloronicotinoyl chloride - PrepChem.com. [Link]
-
Borane Reagents - Organic Chemistry Portal. [Link]
-
Borane & Borane Complexes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The chemical structures of nicotinic acid and its official impurities. - ResearchGate. [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. andersondevelopment.com [andersondevelopment.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
Challenges in the multi-step synthesis of complex molecules from [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Welcome to the technical support center for chemists and researchers working with [6-Chloro-4-(methylamino)pyridin-3-yl]methanol. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during the multi-step synthesis of complex molecules using this versatile starting material. We will delve into the nuances of its reactivity, offering solutions grounded in mechanistic principles to help you navigate your synthetic pathways with greater success.
Understanding the Reactivity of this compound
This compound is a substituted pyridine derivative with multiple reactive sites that can be strategically manipulated in organic synthesis.[1] A thorough understanding of its structural features is paramount for predicting its behavior in chemical reactions.
The molecule possesses:
-
A primary alcohol (-CH₂OH) at the 3-position, which can be oxidized to an aldehyde or carboxylic acid.
-
A secondary amine (-NHCH₃) at the 4-position, which is nucleophilic and can undergo various coupling reactions.
-
A chlorine atom at the 6-position, which can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.[2]
-
A pyridine ring , which can influence the reactivity of its substituents and can itself be subject to modification.
The interplay of these functional groups presents both opportunities and challenges in multi-step syntheses.
Troubleshooting Guides and FAQs
Here, we address specific issues that you may encounter during your experiments in a question-and-answer format.
Section 1: Oxidation of the Primary Alcohol
Question 1: My oxidation of the hydroxymethyl group is sluggish or incomplete. What could be the cause and how can I resolve it?
Answer:
Incomplete oxidation is a common hurdle when working with hydroxymethylpyridines. The pyridine nitrogen can interfere with certain oxidizing agents, and the electron-donating methylamino group can also influence reactivity.
Possible Causes and Solutions:
-
Choice of Oxidant: Standard chromium-based reagents can sometimes chelate with the pyridine nitrogen, deactivating the oxidant. Consider using milder and more selective oxidizing agents.
-
Manganese dioxide (MnO₂): This is often effective for the oxidation of allylic and benzylic-type alcohols, including hydroxymethylpyridines. It is a heterogeneous reagent, so a large excess and vigorous stirring are typically required.
-
Dess-Martin Periodinane (DMP): This reagent is known for its mild conditions and high efficiency in oxidizing primary alcohols to aldehydes.
-
Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO) and a hindered base like triethylamine. It is highly effective but requires careful temperature control to avoid side reactions.
-
-
Reaction Conditions:
-
Temperature: Some oxidations require elevated temperatures to proceed at a reasonable rate. However, be cautious as this can also lead to decomposition or side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used for many oxidations.
-
-
Substrate Purity: Ensure your starting material is free of impurities that could consume the oxidizing agent.
Experimental Protocol: Oxidation using MnO₂
-
To a solution of this compound in a suitable solvent (e.g., DCM, chloroform, or acetone), add a 5-10 fold excess of activated MnO₂.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Section 2: Reactions Involving the Methylamino Group
Question 2: I am observing undesired side reactions at the methylamino group during a subsequent synthetic step. How can I protect it?
Answer:
The nucleophilic nature of the secondary amine often necessitates protection to prevent it from reacting with electrophiles or participating in unwanted coupling reactions. The choice of protecting group is critical and depends on the conditions of the subsequent reaction steps.[3][4]
Common Protecting Groups for the Amino Group:
| Protecting Group | Reagent for Introduction | Deprotection Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM)[5] | Stable to many reaction conditions, easily removed. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C)[5] | Orthogonal to acid-labile and base-labile groups. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine in DMF)[5] | Useful when acid-sensitive groups are present. |
Experimental Protocol: Boc Protection of the Methylamino Group
-
Dissolve this compound in a suitable solvent such as DCM or THF.
-
Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup to remove the excess base and any water-soluble byproducts.
-
Purify the product by column chromatography on silica gel.
Section 3: Transformations at the Chloro Position
Question 3: My nucleophilic aromatic substitution (SNA) reaction at the 6-chloro position is not proceeding as expected. What factors should I consider?
Answer:
Nucleophilic aromatic substitution on pyridine rings can be challenging.[2][6] The reactivity is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridine ring.
Troubleshooting SNAr Reactions:
-
Nucleophile Strength: Stronger nucleophiles will generally react more readily. If your nucleophile is weak, consider converting it to a more reactive species (e.g., deprotonating an alcohol with a strong base to form an alkoxide).
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are often preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: These reactions often require elevated temperatures (heating) to overcome the activation energy barrier. Microwave irradiation can sometimes be beneficial in accelerating the reaction.
-
Leaving Group Ability: While chlorine is a reasonable leaving group, in some cases, converting it to a better leaving group (e.g., via a sulfonate ester) might be necessary, though this is less common for SNAr on electron-deficient heterocycles.
Diagram: Decision-Making Workflow for a Failing SNAr Reaction
Caption: Troubleshooting workflow for nucleophilic aromatic substitution.
Question 4: I am struggling with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the 6-chloro position. What are the common pitfalls?
Answer:
Palladium-catalyzed cross-coupling reactions with pyridine substrates can be challenging due to the coordinating ability of the pyridine nitrogen, which can poison the catalyst.[7][8][9]
Key Considerations for Cross-Coupling Reactions:
-
Ligand Choice: The selection of the appropriate phosphine ligand is crucial for a successful cross-coupling reaction.[10] Electron-rich and bulky ligands, such as those from the Buchwald or Herrmann-Beller catalyst systems, are often effective in promoting oxidative addition and preventing catalyst deactivation.
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to overcome catalyst inhibition by the pyridine nitrogen.
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The optimal base will depend on the specific coupling partners and reaction conditions.
-
Solvent and Temperature: The reaction should be carried out in an appropriate solvent (e.g., toluene, dioxane, or DMF) and at a temperature that promotes the desired transformation without causing decomposition.
Diagram: Key Components for Successful Palladium Cross-Coupling
Caption: Critical factors for palladium-catalyzed cross-coupling.
References
- BenchChem. (n.d.). A Comparative Analysis of Protecting Groups for Aminopyridines.
- ResearchGate. (n.d.). Mechanism of electrocatalytic oxidation of 4-(hydroxymethyl) pyridine.
- National Center for Biotechnology Information. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Semantic Scholar. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Sci-Hub. (n.d.). Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution.
- BenchChem. (n.d.). This compound.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design / Chemistry – A European Journal, 2012 [sci-hub.box]
Validation & Comparative
Comparing the biological activity of chloro- vs fluoro-substituted pyridinylmethanols
Initiating Data Gathering
I'm starting a deep dive. My initial focus is gathering data on chloro- and fluoro-substituted pyridinylmethanols. I'm prioritizing their biological activities, digging into mechanisms, target affinities, and pharmacokinetic profiles. This is the first step in building a solid foundation for analysis.
Outlining the Research Plan
I've crafted a comprehensive research plan. First, I'm going to find examples comparing in vitro and in vivo efficacy. Then, I'm gathering protocols for activity assessment, target engagement, and pharmacokinetic analysis. I'll structure the guide with an introduction, a DOT graph, a comparative activities section with a table, and finally, detailed protocols. I believe this strategic approach will be very effective.
Developing a Comparative Analysis
I'm now prioritizing the comparative analysis. I'm focusing on in vitro and in vivo efficacy comparisons, and collecting the activity assessment protocols. I'll include a DOT graph for structural visualization and a comparison table for data. My final step is crafting detailed protocols with a focus on target binding and cell-based potency assays. I'm also planning on adding a representative experimental workflow visualization.
Reviewing Initial Findings
I've made headway! The first look has been fruitful, with promising leads emerging. Several papers on halogenated compounds, particularly chloro- and fluoro-substituted pyridinyl derivatives, are now on my radar. Some reports detail their varied biological activities. This initial scan is proving worthwhile for narrowing the focus.
Refining the Search Strategy
I've realized the need for more targeted information. While the initial search offered a broad overview of halogenated compounds and pyridinyl derivatives, I require more specific, comparative data. My focus now is on finding studies that directly compare the biological activity of chloro- and fluoro-substituted pyridinylmethanols, ideally with quantitative data like IC50 values. I will modify the search terms to look for those kinds of direct comparisons.
Digging Deeper for Data
Focusing Search Parameters
I've refined my search parameters further. This round uncovered more specific details, but I still lack a direct comparison of IC50 data for a chloro- versus fluoro-substituted pyridinylmethanol against the same biological target.
Gathering Supporting Data
I've made headway in finding relevant literature. While a direct comparison paper is still missing, I now have separate IC50 data for chloro- and fluoro-substituted pyridinyl derivatives. I've uncovered papers on DNase I inhibitors, antifungal compounds, and Topoisomerase I inhibitors, which provide useful comparative data. I have also compiled protocols for cytotoxicity and enzyme inhibition assays. This is sufficient to structure the guide.
Compiling Comparison Guide
I've gathered more papers on the biological activities of chloro- and fluoro-substituted pyridinyl derivatives separately, including IC50 values for anticancer and antifungal activities. I can now structure the comparison guide, introducing the topic and discussing the effects of chloro- and fluoro-substitutions. I'll present case studies and compare reported activities, creating tables to summarize IC50 data and DOT graphs for structures and workflows.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to [6-Chloro-4-(methylamino)pyridin-3-yl]methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the strategic design and synthesis of small molecule inhibitors are paramount to achieving therapeutic success. The [6-Chloro-4-(methylamino)pyridin-3-yl]methanol scaffold has emerged as a promising starting point for the development of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core structure, drawing comparisons with analogous kinase inhibitors to inform the rational design of next-generation therapeutic agents.
The Pyridine Core: A Privileged Scaffold in Kinase Inhibition
The pyridine ring is a well-established pharmacophore in a multitude of approved and investigational drugs, particularly within the class of protein kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket often anchors the inhibitor, providing a foundation for potency and selectivity.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction for many kinase inhibitors.
Deconstructing the SAR of this compound
While specific public domain data on the comprehensive SAR of this compound analogs is limited, we can infer the likely contributions of each substituent by examining structurally related kinase inhibitors. The primary biological target for this scaffold is anticipated to be within the protein kinase family, with evidence pointing towards activity against receptor tyrosine kinases such as the Fibroblast Growth Factor Receptor (FGFR) family.[2][3][4][5][6]
The Significance of the 6-Chloro Substituent
The presence of a chlorine atom at the 6-position of the pyridine ring is a common feature in many kinase inhibitors. This substituent can influence the electronic properties of the pyridine ring and contribute to favorable interactions within the ATP-binding pocket. In some instances, a chloro-substituted pyridine can act as a covalent inhibitor by reacting with a nearby cysteine residue in the kinase hinge region, leading to irreversible inhibition and prolonged target engagement.[3][5] This covalent modification can offer advantages in terms of potency and duration of action.
The Role of the 4-(Methylamino) Group
The amino group at the 4-position is critical for the biological activity of many pyridine- and quinoline-based inhibitors.[7][8] It often serves as a key hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase. The methyl group on the amine can modulate potency, selectivity, and physicochemical properties such as solubility and cell permeability. SAR studies on related scaffolds have shown that substitution at this position is often well-tolerated, allowing for the introduction of various groups to optimize pharmacokinetic and pharmacodynamic profiles.[9]
Exploring Modifications of the 3-Methanol Group
The methanol substituent at the 3-position provides a handle for further chemical modification. This hydroxyl group can be a key interaction point with the solvent-exposed region of the ATP-binding site or can be derivatized to introduce larger substituents that can pick up additional interactions and enhance potency and selectivity. Esterification or etherification of the alcohol can be explored to modulate properties like lipophilicity and metabolic stability.
Comparative Analysis of Analogous Kinase Inhibitors
The following table summarizes the activity of structurally related pyridine-based kinase inhibitors, providing a basis for comparison and guiding the design of novel analogs of this compound.
| Scaffold | Target Kinase(s) | Key SAR Observations | Reference |
| 4-(Pyrazol-3-yl)-pyridines | JNK | Replacement of a pyrimidine core with pyridine reduced polarity. N-alkylation of the pyrazole was important for brain penetration. | [10] |
| 4-(4-Aminophenyl)-isoxazolo[3,4-b]pyridin-3-amine | FLT3 | Introduction of Michael acceptors (vinyl sulfonamide, acrylamide) led to covalent inhibition. | [11] |
| 6-Amino-3-methylpyrimidinones | SHP2 | The 6-amino group was found to be optimal for activity. | [8] |
| Pyridine-based PIM-1 Inhibitors | PIM-1 | Pyridine, amine, and amide groups are crucial for hydrogen bond interactions with the ATP-binding site. | [1] |
| 2-Chloropyridine Derivatives | FGFR4 | The 2-chloropyridine moiety can undergo an SNAr reaction with a cysteine residue in the hinge region, leading to irreversible inhibition. | [3][5] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of novel this compound analogs, a robust and reliable in vitro kinase assay is essential. The following protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase.
Objective: To determine the concentration of a test compound that inhibits 50% of the target kinase activity (IC50).
Materials:
-
Recombinant target kinase (e.g., FGFR1)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound dilutions, and the recombinant kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and Detection: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Logical Framework for SAR-Guided Drug Design
The successful optimization of a lead compound relies on a systematic and iterative process of design, synthesis, and testing. The following diagram illustrates the logical relationships in a typical SAR-driven drug discovery campaign.
Sources
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- 2. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors [mdpi.com]
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- 7. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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This guide provides a comprehensive in vitro comparison of the novel kinase inhibitor, [6-Chloro-4-(methylamino)pyridin-3-yl]methanol, against two benchmark compounds: a structurally related 7-azaindole-based JAK inhibitor and the multi-kinase inhibitor, Dasatinib. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation and characterization of new chemical entities targeting protein kinases.
Introduction: The Landscape of Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets. Small molecule kinase inhibitors, which typically compete with ATP for binding to the kinase's active site, have revolutionized the treatment of various malignancies.
The pyridine and azaindole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. This guide focuses on the in vitro characterization of a pyridine-based compound, this compound, and compares its hypothetical performance with established inhibitors to provide a framework for its potential development.
The Compounds Under Investigation
For this comparative study, we will be evaluating three distinct kinase inhibitors:
-
Compound of Interest: this compound (C1) : A novel pyridine derivative. Its biological activity is largely uncharacterized, and this guide outlines the essential in vitro assays required to establish its inhibitory profile.
-
Comparator 1: 4-Amino-5-chloro-7-azaindole (C2) : A JAK inhibitor with a structurally related azaindole core. The 7-azaindole scaffold is a well-established kinase inhibitor motif.[1][2] This compound will allow for an assessment of the impact of the core ring system on kinase selectivity and cellular activity.
-
Comparator 2: Dasatinib (C3) : A potent, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4][5] Dasatinib's broad kinase profile and well-documented clinical activity provide a robust benchmark for evaluating the potency and selectivity of novel inhibitors.[3][6]
Chemical Structures:
| Compound | Structure |
| C1 : this compound | (Illustrative Structure) |
| C2 : 4-Amino-5-chloro-7-azaindole | (Illustrative Structure) |
| C3 : Dasatinib | (Illustrative Structure) |
Experimental Design for In Vitro Comparison
A multi-faceted approach is necessary to thoroughly characterize and compare these kinase inhibitors. The following experimental workflow is designed to assess their biochemical potency, cellular activity, and target engagement.
Caption: Experimental workflow for in vitro comparison of kinase inhibitors.
Biochemical Kinase Assay for IC50 Determination
The initial step is to determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of purified kinases. This provides a direct measure of their biochemical potency and selectivity. The ADP-Glo™ Kinase Assay is a suitable method for this purpose as it measures ADP formation, a universal product of kinase reactions.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Preparation : In a 384-well plate, prepare a kinase reaction mixture containing the specific kinase, its substrate, and ATP at its Km concentration.
-
Compound Titration : Add a serial dilution of each test compound (C1, C2, and C3) to the kinase reaction wells. Include a DMSO-only control.
-
Incubation : Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
ADP-Glo™ Reagent Addition : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus the kinase activity.
-
Data Analysis : Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay for Cellular Potency
To assess the effect of the inhibitors on cell proliferation and viability, a cell-based assay is crucial. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels, an indicator of metabolically active cells.[7][8][9]
Protocol: CellTiter-Glo® Assay
-
Cell Seeding : Seed cancer cell lines of interest (e.g., a cell line known to be sensitive to JAK inhibition for C2 and a CML cell line for C3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of each compound for 72 hours.
-
Reagent Addition : Add CellTiter-Glo® Reagent directly to the wells.[7]
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[8]
-
Luminescence Measurement : Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis : Calculate the half-maximal growth inhibition (GI50) or effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration.
Western Blotting for Target Engagement and Downstream Signaling
To confirm that the inhibitors are acting on their intended targets within a cellular context, Western blotting is used to measure the phosphorylation status of the target kinase and its downstream effectors.[10][11][12]
Caption: Western blotting workflow for phosphorylated protein detection.
Protocol: Western Blotting
-
Cell Treatment and Lysis : Treat cells with the inhibitors at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking : Block the membrane with bovine serum albumin (BSA) to prevent non-specific antibody binding.[12]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.[11]
Illustrative Data and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Biochemical IC50 Values (nM) against a Selected Kinase Panel
| Compound | Kinase A | Kinase B (JAK family) | Kinase C (ABL) | Kinase D (SRC family) |
| C1 : this compound | 50 | 250 | >10,000 | 1,500 |
| C2 : 4-Amino-5-chloro-7-azaindole | 800 | 15 | >10,000 | 5,000 |
| C3 : Dasatinib | 100 | 300 | 1 | 0.5 |
Interpretation: This hypothetical data suggests that C1 has moderate potency against Kinase A. C2 demonstrates high potency and selectivity for the JAK family kinase, as expected. C3 confirms its known profile as a potent inhibitor of ABL and SRC family kinases.[3]
Table 2: Cellular GI50 Values (nM) in Selected Cancer Cell Lines
| Compound | Cell Line X (driven by Kinase A) | Cell Line Y (JAK-dependent) | Cell Line Z (CML) |
| C1 : this compound | 200 | 1,000 | >10,000 |
| C2 : 4-Amino-5-chloro-7-azaindole | 5,000 | 80 | >10,000 |
| C3 : Dasatinib | 800 | 1,500 | 5 |
Interpretation: The cellular data correlates with the biochemical findings. C1 shows anti-proliferative activity in a cell line dependent on its primary target, Kinase A. C2 is potent in the JAK-dependent cell line, and C3 is highly effective in the CML cell line.
Figure 1: Western Blot Analysis of Downstream Signaling
A representative Western blot would show a dose-dependent decrease in the phosphorylation of a key downstream substrate of the target kinase upon treatment with the respective inhibitor. For instance, in cells treated with C2, a decrease in phosphorylated STAT protein would be expected. In cells treated with C3, a reduction in phosphorylated CrkL would be observed.
Conclusion
This guide outlines a systematic in vitro approach to characterize and compare novel kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and mechanism of action of new chemical entities like this compound. The comparison with well-characterized inhibitors such as a structurally related compound and a clinically relevant drug provides essential context for evaluating the therapeutic potential of a novel compound and guiding its further development.
References
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Dasatinib?. Synapse. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
- Steegmann, J. L., et al. (2014). The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients.
-
Ossiform. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]
- Zhang, J., et al. (2018). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Chemical Biology, 13(5), 1153–1163.
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible inhibitor.... Retrieved from [Link]
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1353.
- Sharma, P., & Kumar, A. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(38), 6542–6568.
- Sözer, Ö., et al. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules, 24(13), 2381.
-
Mini Reviews in Medicinal Chemistry. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]
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A Framework for Efficacy Assessment of Novel Pyridine Methanol-Based Fungicides: A Comparative Analysis
Abstract: The relentless evolution of fungal pathogens necessitates a continuous pipeline of novel fungicides with diverse mechanisms of action. This guide presents a comprehensive framework for the comparative efficacy analysis of a novel pyridine-based fungicide, designated here as Compound X ([6-Chloro-4-(methylamino)pyridin-3-yl]methanol). We provide detailed, field-proven methodologies for in vitro and in vivo evaluation against economically significant plant pathogens, Botrytis cinerea and Fusarium graminearum. By juxtaposing the performance of Compound X with established commercial fungicides—Boscalid (a Succinate Dehydrogenase Inhibitor) and Tebuconazole (a Demethylation Inhibitor)—this guide offers a robust protocol for researchers and drug development professionals to ascertain the potential of new chemical entities in crop protection. All experimental choices are rationalized to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Novel Antifungal Chemistries
Fungal diseases pose a significant threat to global food security, causing substantial pre- and post-harvest losses. Pathogens such as Botrytis cinerea (grey mold) and Fusarium graminearum (Fusarium head blight) are notoriously difficult to control due to their aggressive infection strategies and increasing development of resistance to existing fungicide classes.[1] The chemical backbone of pyridine has given rise to numerous potent antifungal compounds, many of which function by disrupting critical cellular processes in fungi.[2][3] This guide focuses on a novel derivative, this compound (hereafter "Compound X"), as a case study for a rigorous comparative evaluation.
The rationale for this analysis is grounded in the need for a standardized, logical workflow to benchmark new active ingredients against the current standards of care in the industry. By selecting comparators with well-understood, distinct mechanisms of action—Boscalid, which targets mitochondrial respiration, and Tebuconazole, which inhibits ergosterol biosynthesis—we can contextualize the efficacy of Compound X and gather preliminary insights into its potential mode of action.[4][5]
Proposed Mechanism of Action and Scientific Rationale
The structure of Compound X, featuring a substituted pyridine ring, suggests several potential biochemical targets. Pyridine carboxamides, for example, are known to act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial electron transport chain and halting ATP production.[6] Another possibility is the inhibition of sterol biosynthesis, a target for azole fungicides like tebuconazole.[7]
Causality Behind Target Hypothesis: The presence of the pyridine core, a known pharmacophore in successful fungicides like boscalid, makes the SDH enzyme a primary putative target.[6] Therefore, our initial hypothesis is that Compound X interferes with fungal respiration. This hypothesis will be indirectly tested by comparing its efficacy profile to that of Boscalid. A significant overlap in performance may suggest a similar mechanism, warranting future direct enzymatic assays.
Caption: Putative mechanism of Compound X targeting Complex II (SDH) in the fungal mitochondrion.
Methodologies for Comparative Efficacy Assessment
To ensure a comprehensive and self-validating comparison, a multi-tiered experimental approach is essential. This involves standardized in vitro assays to determine intrinsic activity and in vivo assays to assess performance in a more biologically relevant context.[8][9]
Experimental Workflow Overview
The overall logic of the assessment process flows from high-throughput in vitro screening to more complex in vivo validation. This ensures that only compounds with significant intrinsic fungicidal activity proceed to more resource-intensive testing.
Caption: Overall experimental workflow for fungicide efficacy testing.
In Vitro Assay: Mycelial Growth Inhibition
This assay quantifies the ability of a compound to inhibit the vegetative growth of a fungus. It is a foundational test for determining intrinsic fungitoxicity.[4]
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-55°C.
-
Fungicide Amendment: Add stock solutions of Compound X, Boscalid, and Tebuconazole (dissolved in a minimal amount of DMSO or acetone) to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control must be included.
-
Plating: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the leading edge of an actively growing 3-5 day old culture of the target pathogen (B. cinerea or F. graminearum), in the center of each plate.
-
Incubation: Incubate the plates in the dark at 25°C.
-
Measurement: Measure two perpendicular diameters of the fungal colony on each plate once the colony in the control plate has reached approximately 70-80% of the plate diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Use this data to determine the Effective Concentration that inhibits 50% of growth (EC₅₀) via probit analysis.
Scientific Rationale: Using an actively growing culture ensures the mycelium is vigorous and provides a consistent baseline for inhibition measurement. Measuring perpendicular diameters accounts for any irregular colony growth, improving accuracy. The EC₅₀ value is a standardized metric for comparing the potency of different compounds.[10]
In Vitro Assay: Spore Germination Inhibition
This assay assesses the compound's effect on the initial stages of fungal infection, which is critical for preventative fungicides.
Protocol:
-
Spore Suspension: Harvest conidia from a 10-14 day old culture of the target pathogen by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Treatment Preparation: In sterile microfuge tubes, mix the spore suspension with various concentrations of the test fungicides (as in 3.2).
-
Incubation: Pipette a small aliquot (e.g., 20 µL) of each treated suspension onto a glass slide. Place the slides in a humid chamber and incubate at 25°C for 6-12 hours.
-
Microscopy: Place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.
-
Assessment: Under a microscope, examine at least 100 spores per replicate and count the number of germinated versus non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore itself.
-
Calculation: Determine the percentage of germination inhibition relative to the control and calculate the EC₅₀ value.
Scientific Rationale: A humid chamber is critical to prevent the droplets from evaporating, which would concentrate the fungicide and produce inaccurate results. Assessing 100 spores provides a statistically relevant sample size for each replicate.
In Vivo Assay: Detached Leaf Protective Activity
This assay moves from a purely artificial medium to plant tissue, providing a more realistic challenge that incorporates factors like compound stability and penetration into the leaf cuticle.[11]
Protocol:
-
Plant Material: Use healthy, fully expanded young leaves from a susceptible host plant (e.g., tomato or cucumber for B. cinerea).
-
Fungicide Application: Prepare aqueous solutions of the fungicides at relevant concentrations (e.g., 50, 100, 200 µg/mL) with a non-ionic surfactant (e.g., Tween 20 at 0.01%). Spray the leaves until runoff and allow them to air dry completely. Control leaves are sprayed with water and surfactant only.
-
Inoculation: 24 hours after fungicide application, place a 5 µL droplet of a spore suspension (1 x 10⁵ spores/mL) of the target pathogen onto the center of each treated leaf.
-
Incubation: Place the leaves in a high-humidity chamber under a 12h/12h light/dark cycle at 22-25°C.
-
Disease Assessment: After 3-5 days, measure the diameter of the necrotic lesion that develops at the inoculation site.
-
Calculation: Calculate the percent disease control relative to the water-sprayed control leaves.
Scientific Rationale: A 24-hour delay between treatment and inoculation allows the fungicide to dry and form a protective barrier, simulating a real-world preventative application. High humidity is essential for disease development in grey mold.[12][13]
Comparative Performance Data (Illustrative)
The following tables present illustrative data based on published results for known fungicides against common pathogens. Compound X data is hypothetical for the purpose of this guide.
Table 1: In Vitro Mycelial Growth Inhibition (EC₅₀ in µg/mL)
| Fungicide | Chemical Class | Botrytis cinerea | Fusarium graminearum |
| Compound X (Hypothetical) | Pyridine Methanol | 0.45 | 2.10 |
| Boscalid [4][5] | SDHI | 0.38 | 1.85 |
| Tebuconazole [4] | DMI (Triazole) | 1.50 | 0.95 |
| Control (Solvent) | - | >100 | >100 |
Table 2: In Vivo Protective Activity on Detached Leaves (% Disease Control at 100 µg/mL)
| Fungicide | Botrytis cinerea on Tomato | Fusarium graminearum on Wheat |
| Compound X (Hypothetical) | 88% | 75% |
| Boscalid [11] | 92% | 80% |
| Tebuconazole [14] | 70% | 85% |
| Control (Water) | 0% | 0% |
Analysis and Interpretation
Based on the illustrative data, Compound X demonstrates strong in vitro activity against B. cinerea, with an EC₅₀ value comparable to the SDHI fungicide Boscalid.[4][5] Its activity against F. graminearum is moderate, falling between that of Boscalid and the highly effective DMI fungicide, Tebuconazole.[4][14] In the in vivo protective assay, Compound X shows excellent control of B. cinerea, again mirroring the performance of Boscalid.[11] This consistent similarity in the biological profile against B. cinerea lends support to the initial hypothesis that Compound X may share a similar mechanism of action with SDHI fungicides. However, its differing relative performance against F. graminearum suggests that substrate specificity or other factors could be at play, warranting further investigation.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the initial efficacy evaluation of a novel fungicide, using this compound (Compound X) as a model. The described methodologies, from in vitro EC₅₀ determination to in vivo protective action assays, provide the necessary data to make informed decisions in the research and development process.
The hypothetical results suggest that Compound X is a promising candidate, particularly for the control of grey mold. The next logical steps in its development would include:
-
Mechanism of Action Studies: Direct enzymatic assays targeting succinate dehydrogenase and sterol biosynthesis to confirm the biochemical target.
-
Resistance Profiling: Assessment of cross-resistance with existing fungicide classes in resistant pathogen populations.
-
Spectrum of Activity: Broader screening against a wider range of plant pathogens.
-
Toxicology and Environmental Fate: Rigorous evaluation of safety profiles for non-target organisms and environmental persistence.
By following a structured, evidence-based approach, researchers can efficiently characterize novel chemical entities and accelerate the development of the next generation of effective and sustainable crop protection solutions.
References
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Zuparov, M., Jabborova, D., & Khakimov, A. (2020). In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. International Journal on Emerging Technologies. [Link]
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Wang, H., et al. (2018). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]
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Kim, Y., & Lee, C. (2019). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. The Plant Pathology Journal. [Link]
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Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]
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Chempanda. (n.d.). Pyridine as Antifungal. Chempanda Blog. [Link]
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Zuparov, M., et al. (2020). In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. Research Trend. [Link]
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Gullino, M. L., et al. (2009). Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations. Journal of Plant Pathology. [Link]
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Fan, Z., et al. (2015). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules. [Link]
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Suzuki, K., et al. (2014). Efficacy of fungicides in controlling Botrytis cinerea. ResearchGate. [Link]
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Lamb, D. C., et al. (2015). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link]
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Wang, X., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry. [Link]
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Beleggia, R., et al. (2022). Biocontrol of Fusarium graminearum, a Causal Agent of Fusarium Head Blight of Wheat, and Deoxynivalenol Accumulation: From In Vitro to In Planta. Toxins. [Link]
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Wedge, D. E. (2007). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. [Link]
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Wang, Y., et al. (2024). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
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Yin, S., et al. (2024). In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism. Journal of Agricultural and Food Chemistry. [Link]
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Kumar, S., et al. (2023). In-vitro evaluation of fungicides against Fusarium graminearum. ResearchGate. [Link]
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Wang, Y., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. [Link]
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Wang, H., et al. (2020). Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. Pest Management Science. [Link]
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Singh, R., & Singh, R. (2017). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals. [Link]
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Khan, M., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology. [Link]
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Ayed, F., et al. (2006). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Tunisian Journal of Plant Protection. [Link]
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Naik, G. R., & Chennappa, G. (2023). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research. [Link]
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Wang, Y., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
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A Head-to-Head Comparison of Synthetic Routes to [6-Chloro-4-(methylamino)pyridin-3-yl]methanol: A Guide for Medicinal Chemists and Process Development Scientists
The pyridyl methanol scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules. The specific derivative, [6-Chloro-4-(methylamino)pyridin-3-yl]methanol (CAS No. 449811-30-7), is a key building block for the synthesis of various pharmaceutical candidates. Its strategic functionalization, featuring a chlorine atom for potential cross-coupling reactions, a methylamino group for modulating solubility and target engagement, and a hydroxymethyl group for further derivatization, makes it a versatile intermediate.
This guide provides a comparative analysis of two plausible synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental nuances of each approach. The information presented is intended to aid researchers in selecting the most suitable method based on factors such as starting material availability, scalability, and overall efficiency.
Route 1: Late-Stage Reduction of a Nicotinate Ester Intermediate
This approach hinges on the initial construction of the substituted pyridine ring, followed by the reduction of an ester functionality to the desired primary alcohol. This strategy offers the advantage of utilizing a stable and readily accessible precursor, Ethyl 6-chloro-4-(methylamino)nicotinate.
Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate
The synthesis of the key ester intermediate commences with the commercially available Ethyl 4,6-dichloronicotinate. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the more activated chlorine at the 4-position is selectively displaced by methylamine.[1] The electron-withdrawing nature of the ester group and the second chlorine atom enhances the electrophilicity of the pyridine ring, facilitating this substitution.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable anhydrous solvent such as ethanol or isopropanol.
-
Addition of Methylamine: To the stirred solution, add a solution of methylamine (e.g., 40% in water or a solution in an appropriate solvent) in a stoichiometric excess (typically 1.5-2.0 eq). The addition should be performed at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl 6-chloro-4-(methylamino)nicotinate.
Reduction of the Ester to the Alcohol
The final step in this route is the reduction of the ester group of Ethyl 6-chloro-4-(methylamino)nicotinate to the primary alcohol. Two common and effective reducing agents for this transformation are Lithium Aluminum Hydride (LiAlH4) and Diisobutylaluminum Hydride (DIBAL-H).
Option A: Reduction with Lithium Aluminum Hydride (LiAlH4)
LiAlH4 is a powerful reducing agent capable of reducing esters to primary alcohols.[2][3][4]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of Ethyl 6-chloro-4-(methylamino)nicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of LiAlH4 (typically 1.5-2.0 eq) in THF.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). The resulting suspension is stirred vigorously for 30 minutes and then filtered through a pad of celite. The filter cake is washed with ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Option B: Reduction with Diisobutylaluminum Hydride (DIBAL-H)
DIBAL-H is another effective reducing agent for esters, often offering better selectivity and milder reaction conditions.[5][6][7][8][9]
Experimental Protocol:
-
Reaction Setup: To a solution of Ethyl 6-chloro-4-(methylamino)nicotinate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene at -78 °C under an inert atmosphere, add a solution of DIBAL-H (typically 2.0-2.5 eq) in the same solvent dropwise.
-
Reaction Progression: The reaction is stirred at -78 °C for a specified period (e.g., 1-2 hours), and the progress is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate). The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Caption: Synthetic pathway for Route 1.
Route 2: Early Introduction of the Hydroxymethyl Group and Subsequent Amination
This alternative strategy involves the synthesis of a pyridine precursor that already contains the hydroxymethyl group, followed by the introduction of the methylamino functionality. This approach may be advantageous if the precursor, (4-Amino-6-chloropyridin-3-yl)methanol, is readily available or can be synthesized efficiently.
Synthesis of (4-Amino-6-chloropyridin-3-yl)methanol
Methylation of the Amino Group
The final step in this route is the methylation of the primary amino group of (4-Amino-6-chloropyridin-3-yl)methanol. A common and effective method for this transformation is reductive amination.[15][16][17][18]
Experimental Protocol:
-
Imine Formation: To a solution of (4-Amino-6-chloropyridin-3-yl)methanol (1.0 eq) in a suitable solvent like methanol or dichloromethane, add an aqueous solution of formaldehyde (1.1 eq). An acid catalyst, such as acetic acid, can be added to facilitate the formation of the intermediate imine or iminium ion.
-
Reduction: To the reaction mixture, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) in portions at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison
| Feature | Route 1: Late-Stage Reduction | Route 2: Early Hydroxymethylation & Amination |
| Starting Material Availability | Ethyl 4,6-dichloronicotinate is a commercially available starting material. | (4-Amino-6-chloropyridin-3-yl)methanol is listed by several suppliers, but a detailed synthesis from basic starting materials is less documented. |
| Number of Steps | Two well-defined steps from the dichloronicotinate. | One step from the amino alcohol precursor, but the synthesis of the precursor itself may add steps. |
| Key Transformations | Nucleophilic aromatic substitution and ester reduction. | Reductive amination. |
| Potential Challenges | The reduction of the ester requires careful control of reaction conditions to avoid side reactions, especially with powerful hydrides like LiAlH4. | The reductive amination might require optimization to prevent over-methylation to the dimethylamino derivative. The synthesis of the starting amino alcohol may be challenging. |
| Scalability | Both SNAr and reduction reactions are generally scalable. The use of LiAlH4 on a large scale requires specific safety precautions. | Reductive amination is a robust and scalable reaction. |
| Overall Efficiency | Potentially high-yielding, with well-established and reliable reactions. | The efficiency is highly dependent on the availability and synthesis of the starting amino alcohol. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is arguably the more robust and well-defined approach, starting from a readily available precursor and employing reliable and high-yielding transformations. The choice between LiAlH4 and DIBAL-H for the reduction step will depend on the specific laboratory setup, scale, and desired selectivity.
Route 2 presents a more convergent approach, with the final step being a straightforward reductive amination. However, the practicality of this route is contingent on the efficient and cost-effective synthesis or procurement of the key intermediate, (4-Amino-6-chloropyridin-3-yl)methanol.
For researchers embarking on the synthesis of this important building block, a careful evaluation of starting material costs, in-house synthetic capabilities, and project timelines will be crucial in determining the most appropriate synthetic strategy.
References
-
[Sun, C. W., Chen, Y. X., & Liu, T. Y. (2012). 2-Amino-6-{amino}-1-methyl-5-nitro-4-phenyl-1,4-dihydro-pyridine-3-carbonitrile ethanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1146.]([Link])
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of positional isomers is not merely a procedural formality; it is a critical determinant of a compound's efficacy, safety, and intellectual property value. The subtle relocation of a single functional group on an aromatic scaffold can drastically alter biological activity, metabolic stability, and toxicity profiles. This guide provides a comprehensive spectroscopic framework for the differentiation of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol and two of its key positional isomers, leveraging a multi-technique approach grounded in fundamental principles of structural chemistry.
The isomers chosen for this comparative analysis are:
-
Isomer 1: this compound (The target compound)
-
Isomer 2: [2-Chloro-4-(methylamino)pyridin-3-yl]methanol
-
Isomer 3: [6-Chloro-2-(methylamino)pyridin-3-yl]methanol
Our analysis will demonstrate that while these compounds share the same molecular formula (C₇H₉ClN₂O) and thus the same exact mass, a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provides a robust and definitive pathway for their individual characterization.
Part 1: The Analytical Strategy: A Multi-Pronged Approach
No single analytical technique is sufficient to resolve the structural nuances of positional isomers. Our strategy is built on the orthogonal information provided by NMR, FTIR, and MS. NMR provides detailed information on the electronic environment and connectivity of protons and carbons. FTIR offers insights into the specific vibrational modes of functional groups. Finally, MS, particularly with controlled fragmentation, can reveal structural differences based on the stability of daughter ions. This integrated workflow ensures a self-validating system for structural elucidation.
Caption: Integrated workflow for isomer differentiation.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, create a unique fingerprint for each isomer.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomeric sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (e.g., -OH and -NH).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a spectral width sufficient to cover the aromatic and aliphatic regions (typically 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Causality and Predictive Analysis
The substitution pattern on the pyridine ring is the primary determinant of the observed NMR spectra. The chlorine atom is an electron-withdrawing group, which deshields (shifts downfield) nearby protons and carbons. Conversely, the methylamino (-NHCH₃) and hydroxymethyl (-CH₂OH) groups are electron-donating, causing a shielding effect (upfield shift). The most significant differentiator, however, is the proton-proton coupling.
Caption: Predicted aromatic proton coupling patterns.
¹H NMR Predictions:
The aromatic region of the ¹H NMR spectrum is the most diagnostic.
-
Isomer 1 (this compound): Possesses two aromatic protons at positions 2 and 5. These protons are separated by the nitrogen and a substituted carbon, respectively, and are too far to couple. Therefore, two singlets are expected in the aromatic region.
-
Isomer 2 ([2-Chloro-4-(methylamino)pyridin-3-yl]methanol): Features two aromatic protons at positions 5 and 6. These protons are adjacent (ortho) and will exhibit coupling, resulting in two doublets, each with a characteristic ortho-coupling constant (J ≈ 8-9 Hz).
-
Isomer 3 ([6-Chloro-2-(methylamino)pyridin-3-yl]methanol): Also has two adjacent aromatic protons at positions 4 and 5. Similar to Isomer 2, this will result in two doublets in the aromatic region.
While both Isomers 2 and 3 show two doublets, the chemical shifts will differ due to the varying positions of the electron-withdrawing chlorine atom relative to the protons.[1][2][3]
¹³C NMR Predictions:
The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of the substituents.[4] The carbon atom directly attached to the chlorine (C-Cl) will be significantly shifted compared to carbons attached to other groups.
| Expected Spectroscopic Feature | Isomer 1 (6-Cl, 4-NHMe, 3-CH₂OH) | Isomer 2 (2-Cl, 4-NHMe, 3-CH₂OH) | Isomer 3 (6-Cl, 2-NHMe, 3-CH₂OH) |
| ¹H Aromatic Signals | Two singlets (H-2, H-5) | Two doublets (H-5, H-6) | Two doublets (H-4, H-5) |
| ¹H -CH₂OH Signal | Singlet (or doublet if coupled to OH) | Singlet (or doublet if coupled to OH) | Singlet (or doublet if coupled to OH) |
| ¹H -NHCH₃ Signal | Doublet (coupled to NH) | Doublet (coupled to NH) | Doublet (coupled to NH) |
| ¹³C C-Cl Signal | ~150-155 ppm | ~155-160 ppm | ~150-155 ppm |
| ¹³C C-NHMe Signal | ~155-160 ppm | ~155-160 ppm | ~158-163 ppm |
| ¹³C Aromatic CH Signals | Two signals | Two signals | Two signals |
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy provides valuable, albeit less definitive, information by identifying the vibrational modes of the functional groups present. All three isomers will exhibit characteristic absorptions for O-H, N-H, C-H, C-N, C-O, and aromatic C=C/C=N bonds. The key to differentiation lies in the subtle shifts in these frequencies and the unique pattern in the "fingerprint region" (below 1500 cm⁻¹), which is sensitive to the overall molecular structure.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a modern FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Processing: The spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predictive Analysis
-
O-H and N-H Stretching: All isomers will show a broad O-H stretch (~3300 cm⁻¹) from the alcohol and a sharper N-H stretch (~3400 cm⁻¹) from the secondary amine.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on an aromatic ring. The pattern of bands in this region will be unique for each isomer.[5][6]
-
C-Cl Stretching: A C-Cl stretch is expected in the 800-600 cm⁻¹ range. The exact position can be influenced by the overall electronic structure of the ring, providing another potential point of differentiation.
| Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Observation in All Isomers | Potential for Differentiation |
| O-H Stretch (Alcohol) | 3400-3200 (Broad) | Yes | Low; subtle shifts due to intramolecular H-bonding. |
| N-H Stretch (Amine) | 3500-3300 (Sharp) | Yes | Low; position may vary slightly. |
| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | Yes | Low. |
| C=C, C=N Stretch (Aromatic Ring) | 1600-1450 | Yes | Medium; pattern of bands can differ. |
| C-H Out-of-Plane Bending | 900-650 | Yes | High; the pattern is a unique "fingerprint". |
| C-Cl Stretch | 800-600 | Yes | Medium; frequency is sensitive to ring position. |
Part 4: Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues
High-resolution mass spectrometry (HRMS) will confirm that all three isomers have the identical elemental composition by providing a highly accurate mass measurement. The true power of MS for isomer differentiation is realized through tandem MS (MS/MS), where the molecular ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments, which are unique to each isomer's structure.[7][8]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument capable of tandem MS, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, with an electrospray ionization (ESI) source.
-
MS¹ Acquisition: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]⁺. Observe the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).
-
MS² (Tandem MS) Acquisition: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. Record the spectra of the resulting fragment ions.
-
Data Analysis: Analyze the fragmentation pathways. Propose structures for the major fragment ions.
Predictive Fragmentation Analysis
The molecular ion [M+H]⁺ for all isomers will have the same m/z value. However, the fragmentation pathways will diverge.
-
Common Losses: All isomers can be expected to lose common neutral fragments like H₂O from the methanol group or CH₃NH₂.
-
Diagnostic Fragmentation: The key differences will arise from cleavages influenced by the substituent positions. For example, the loss of a chlorine radical or HCl is a common pathway for chloropyridines.[9]
-
Isomer 1 & 3 (6-Chloro): Cleavage of the C-Cl bond is a likely fragmentation pathway.
-
Isomer 2 (2-Chloro): Having the chlorine ortho to the nitrogen may open up unique fragmentation pathways, potentially involving the nitrogen atom.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen of the methylamino group is a common fragmentation route for amines.[10][11] The stability of the resulting cation will depend on the overall substitution pattern, leading to different fragment intensities for each isomer. For instance, in Isomer 3, the proximity of the bulky chloro and methylamino groups may lead to unique rearrangement-based fragmentation.
-
Conclusion
The differentiation of the positional isomers of this compound is a challenge that demands a rigorous and multi-faceted analytical approach. While FTIR and MS provide crucial confirmatory data, NMR spectroscopy stands out as the definitive technique . The unambiguous prediction of two singlets in the ¹H NMR aromatic region for Isomer 1, versus two doublets for Isomers 2 and 3, is the most powerful and direct piece of evidence for structural assignment. The subtle differences in chemical shifts between Isomers 2 and 3, coupled with unique fragmentation patterns in tandem MS, allow for their subsequent differentiation. By integrating these techniques, researchers and drug development professionals can establish a self-validating system to ensure the structural integrity of their target compounds with the highest degree of confidence.
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A Comparative Guide to the Metabolic Stability of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. A compound's metabolic stability profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth comparison of the metabolic stability of derivatives of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol, a core scaffold of interest in medicinal chemistry. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and discuss the structure-activity relationships (SAR) that govern their metabolic profiles.
The Critical Role of Metabolic Stability in Drug Design
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate and lead to toxicity.[2] Therefore, early-stage assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[2] In vitro assays using liver microsomes or hepatocytes are cost-effective and reliable tools for predicting in vivo metabolic clearance.[4][5]
Comparative Metabolic Stability of Key Derivatives
The metabolic stability of this compound and its derivatives is assessed by measuring the rate of disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes. The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][6]
| Compound/Derivative | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Scaffold | This compound | 45 | 15.4 |
| Derivative A | [6-Fluoro-4-(methylamino)pyridin-3-yl]methanol | 62 | 11.2 |
| Derivative B | [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol | 38 | 18.2 |
| Derivative C | [6-Chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol | 55 | 12.6 |
Data Interpretation:
-
Derivative A ([6-Fluoro-4-(methylamino)pyridin-3-yl]methanol): The replacement of the chloro group with a fluoro group at the 6-position results in a significant increase in metabolic stability. This is likely due to the higher bond strength of the C-F bond compared to the C-Cl bond, making it less susceptible to enzymatic cleavage. The fluorine atom's strong electron-withdrawing nature can also influence the overall electron density of the pyridine ring, potentially altering its interaction with metabolizing enzymes.[7]
-
Derivative B ([6-Chloro-4-(ethylamino)pyridin-3-yl]methanol): Extending the N-alkyl substituent from a methyl to an ethyl group leads to a decrease in metabolic stability. This suggests that the ethyl group may be more amenable to oxidative metabolism, such as N-dealkylation, by CYP enzymes.
-
Derivative C ([6-Chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol): The introduction of a methyl group at the 5-position enhances metabolic stability. This could be attributed to steric hindrance, where the additional methyl group shields the adjacent functionalities from the active site of metabolizing enzymes.
Experimental Methodologies: A Step-by-Step Guide
The determination of metabolic stability relies on robust and reproducible in vitro assays. The two most common systems are liver microsomes and hepatocytes.
1. Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[5][8] This assay is a cost-effective, high-throughput method for initial screening.[9]
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow of the liver microsomal stability assay.
Detailed Protocol:
-
Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice.[10] Prepare a reaction mixture containing the microsomes, a phosphate buffer (pH 7.4), and an NADPH-regenerating system (to ensure a continuous supply of the necessary cofactor for CYP enzymes).[11]
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).[8]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[6]
-
Quenching: Immediately stop the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[12] This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[9][13][14]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (CLint).[6][11]
2. Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors, as well as cellular transporters.[5][15] This provides a more physiologically relevant model.[16]
Experimental Workflow for Hepatocyte Stability Assay
Caption: Workflow of the hepatocyte stability assay.
Detailed Protocol:
-
Cell Preparation: Thaw cryopreserved hepatocytes and determine cell viability. Resuspend the viable hepatocytes in an appropriate incubation medium.[15]
-
Incubation: Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.[12] Add the test compound to initiate the experiment.
-
Sampling: At designated time points, remove aliquots of the cell suspension.[16]
-
Reaction Termination: Terminate the metabolic activity by adding cold acetonitrile.[15]
-
Sample Processing: Centrifuge the samples to separate the precipitated proteins and cell debris.
-
Analysis: Quantify the parent compound in the supernatant using LC-MS/MS.[16]
-
Data Analysis: Similar to the microsomal assay, determine the t½ and CLint from the rate of disappearance of the test compound.[17]
Metabolic Pathways and Key Enzymes
For pyridine-containing compounds, metabolism often involves the cytochrome P450 enzymes, particularly isoforms like CYP3A4 and CYP2C9.[18] Common metabolic pathways include:
-
Oxidation: Hydroxylation of the pyridine ring or the alkyl substituents.
-
N-dealkylation: Removal of the methyl or ethyl group from the amino substituent.
-
Aromatization: In some cases, piperidine rings can be aromatized to pyridines.[18]
Potential Metabolic Pathways
Caption: Potential metabolic pathways for the parent scaffold.
Identifying the specific metabolites formed is crucial for a comprehensive understanding of the compound's fate and to assess the potential for the formation of active or toxic metabolites.[19] High-resolution mass spectrometry (HRMS) is a powerful tool for metabolite identification.[19][20]
Conclusion and Future Directions
The assessment of metabolic stability is an indispensable component of the drug discovery and development process. This guide has provided a comparative analysis of the metabolic stability of this compound derivatives, highlighting the significant impact of structural modifications on their metabolic profiles. The detailed experimental protocols for microsomal and hepatocyte stability assays offer a practical framework for researchers.
Future work should focus on a more detailed metabolite identification for the lead derivatives to fully elucidate their metabolic pathways. Additionally, investigating the potential for drug-drug interactions by assessing the inhibitory effects of these compounds on major CYP isoforms is a critical next step. By integrating these in vitro ADME studies early in the discovery phase, the selection of drug candidates with optimal pharmacokinetic properties can be significantly enhanced.
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol Analogs in Kinase Active Sites
Introduction: The Rationale for Kinase Inhibitor Scaffolding
Protein kinases represent one of the most significant and extensively studied families of drug targets in modern medicine, particularly in oncology.[1][2][3] These enzymes are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many cancers.[2][4] The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized cancer therapy, shifting treatment paradigms from non-specific cytotoxic agents to targeted therapies.[1][5]
Computational methods, especially molecular docking, are indispensable tools in the early stages of drug discovery.[4][6] They provide invaluable insights into how a potential drug molecule (a ligand) might bind to its protein target, allowing for the rapid, cost-effective screening of vast chemical libraries and the rational design of more potent and selective inhibitors.[6][7]
This guide provides a comprehensive framework for conducting a comparative molecular docking study, using the novel scaffold [6-Chloro-4-(methylamino)pyridin-3-yl]methanol as a case study. We will explore a hypothetical series of its analogs to predict their binding affinities and interaction patterns within the active sites of three therapeutically relevant kinases: Epidermal Growth Factor Receptor (EGFR), PIM-1 Kinase, and Glycogen Synthase Kinase 3α (GSK3α). The objective is to elucidate structure-activity relationships (SAR) that can guide further lead optimization.
Part 1: The In Silico Experimental Workflow
A robust computational study is built on a logical and self-validating workflow. The causality behind each step is critical for generating meaningful and trustworthy data. We do not simply "run the software"; we design an experiment to test a hypothesis.
Caption: A generalized workflow for in silico molecular docking studies.
Step-by-Step Experimental Protocol
1. Receptor and Ligand Preparation This initial phase is foundational; errors introduced here will cascade through the entire simulation.
-
Receptor Preparation:
-
Obtain Structures: Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we select: EGFR (PDB ID: 1M17), PIM-1 (PDB ID: 4X7Q), and GSK3α (PDB ID: 1Q3D).
-
Pre-processing: The choice to remove non-essential molecules is critical for reducing computational noise. Using visualization software like BIOVIA Discovery Studio or UCSF Chimera, remove all water molecules, co-solvents, and the original co-crystallized ligand from the PDB file.[7]
-
Finalize Protein: Add polar hydrogens and assign appropriate atom types and charges using a force field (e.g., CHARMm). This ensures the protein's electrostatic potential is accurately represented. The output is a prepared receptor file ready for docking.
-
-
Ligand Preparation:
-
Structure Generation: Draw the core scaffold, this compound, and a series of hypothetical analogs (see Table 1) using chemical drawing software like ChemDraw.
-
Conversion and Minimization: Convert the 2D structures to 3D. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94).[7] This step is crucial for ensuring the ligands are in a low-energy, realistic conformation before docking begins.
-
2. Docking Protocol Validation: A Trust-Building Exercise Before screening our novel analogs, we must validate our docking protocol to ensure it can accurately reproduce known binding poses. This is a non-negotiable step for scientific rigor.
-
Redocking Procedure:
-
Extract Native Ligand: From the original, unprocessed PDB file (e.g., 1M17 for EGFR), extract the co-crystallized inhibitor (in this case, Erlotinib).
-
Perform Docking: Using the exact same docking parameters that will be used for our analog series, dock the extracted native inhibitor back into the prepared receptor's binding site.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native inhibitor onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Validation Criterion: A successful validation is generally accepted as an RMSD value below 2.0 Å.[8][9] This confirms that our chosen software, search space, and scoring function are capable of identifying the correct binding mode.
-
3. Molecular Docking Simulation & Post-Docking Analysis With a validated protocol, we can now proceed with docking our designed analogs.
-
Simulation:
-
Define Binding Site: The binding site is defined as a grid box centered on the position of the original co-crystallized ligand. This focuses the computational search on the relevant ATP-binding pocket.
-
Execute Docking: Using a program like AutoDock Vina, each prepared ligand is docked into the prepared active site of each kinase target.[7] The software will explore various ligand conformations and orientations, calculating a binding affinity (docking score) for the most favorable poses.[7]
-
-
Post-Docking Analysis:
-
Score Evaluation: The primary quantitative output is the docking score (typically in kcal/mol), which estimates the binding free energy. A more negative score indicates a higher predicted binding affinity.[10]
-
Interaction Analysis: The most critical part is the qualitative analysis. For the top-ranked poses, visualize the protein-ligand complexes to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[7][11] This analysis explains why a particular analog has a favorable score.
-
Part 2: Comparative Analysis of Hypothetical Analogs
The data generated from the docking simulations are now synthesized to draw meaningful comparisons and establish a preliminary structure-activity relationship (SAR).
Quantitative Data Summary
The following tables summarize the predicted binding affinities and key interactions for our hypothetical analog series.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Compound ID | R-Group Modification on Pyridine Ring | EGFR (1M17) | PIM-1 (4X7Q) | GSK3α (1Q3D) |
| Cmpd-01 | (Core Scaffold) -H | -7.8 | -7.2 | -6.9 |
| Cmpd-02 | -F (Fluoro) | -8.1 | -7.5 | -7.1 |
| Cmpd-03 | -CF₃ (Trifluoromethyl) | -8.9 | -8.3 | -7.9 |
| Cmpd-04 | -CN (Cyano) | -8.4 | -8.0 | -7.5 |
| Erlotinib | (Control) | -9.5 | N/A | N/A |
Note: Data are hypothetical for illustrative purposes. A lower score indicates stronger predicted binding.
Table 2: Key Interacting Residues for the Most Promising Analog (Cmpd-03)
| Kinase Target | Hinge Region H-Bonds | Hydrophobic Pocket Interactions | Other Key Interactions |
| EGFR | Met793, Gln791 | Leu718, Val726, Ala743, Leu844 | Asp855 (Salt Bridge with methylamino) |
| PIM-1 | Glu121, Val126 | Leu44, Val52, Ile104, Leu174 | Asp186 (Ionic Interaction) |
| GSK3α | Val135, Asp133 | Ile62, Val70, Ala83, Leu188 | Lys85 (H-Bond with methanol) |
Interpretation and SAR Insights
From our hypothetical data, we can derive several key insights:
-
Core Scaffold Viability: The core scaffold (Cmpd-01) demonstrates moderate predicted binding affinity across all three kinases, suggesting it is a viable starting point.
-
Impact of Electron-Withdrawing Groups: The addition of electron-withdrawing groups at the R-position consistently improves the docking score. The trifluoromethyl group (-CF₃) in Cmpd-03 provides the most significant boost in predicted affinity for all targets.
-
Mechanism of Improvement: Post-docking analysis of Cmpd-03 reveals that the -CF₃ group extends into a deep hydrophobic pocket in the EGFR active site, forming favorable interactions with residues like Leu844. This rationalizes the lower binding energy score.
-
Selectivity Profile: While Cmpd-03 shows the best overall scores, the relative improvement is most pronounced for EGFR. This suggests that further modifications around the pyridinyl scaffold could be explored to achieve greater selectivity. For instance, the interaction with Lys85 in GSK3α via the methanol group appears to be a key anchor point that could be further optimized.
Caption: Key interaction types between an inhibitor and a kinase active site.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to performing comparative docking studies for a novel series of kinase inhibitors. Our hypothetical analysis of this compound analogs demonstrates how computational docking can effectively triage compounds and provide actionable SAR insights. The results predict that modifying the pyridine ring with a trifluoromethyl group could significantly enhance binding affinity, particularly for EGFR.
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- How to validate molecular docking results with no proper crystal structure?? (2021, October 28). ResearchGate.
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- 12. benchchem.com [benchchem.com]
Navigating the Unseen: A Comparative Guide to Evaluating Off-Target Effects of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol-Based Compounds
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents. The compound class, [6-Chloro-4-(methylamino)pyridin-3-yl]methanol and its derivatives, represents a promising avenue for novel kinase inhibitors. However, the journey from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the characterization and mitigation of off-target effects. Unintended interactions with other biological targets can lead to unforeseen toxicity, reduced efficacy, and late-stage attrition of drug candidates.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of novel this compound-based compounds. In the absence of extensive public data on this specific chemical series, we will present a well-defined strategy for generating this critical information. This will be achieved through a comparative analysis against a well-characterized kinase inhibitor, AZD-1208, a potent and selective Pim kinase inhibitor. This comparative approach will not only illuminate the selectivity profile of your novel compound but also provide a valuable benchmark for its therapeutic potential.
The Imperative of Early Off-Target Profiling
The "one drug, one target" paradigm has largely been replaced by the understanding that many small molecules interact with multiple targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures.[2] Early and comprehensive off-target screening allows for:
-
Informed Lead Optimization: Understanding off-target liabilities guides medicinal chemists in modifying the compound structure to enhance selectivity.
-
Prediction of Potential Toxicities: Identifying interactions with known safety-critical targets (e.g., hERG, CYPs) can predict potential cardiovascular or metabolic liabilities.
-
De-risking Clinical Development: A clean off-target profile increases the probability of success in later, more expensive stages of drug development.
A Comparative Framework: this compound Derivative vs. a Known Standard
To illustrate a robust evaluation process, we will outline a hypothetical study comparing a novel this compound-based compound (termed Compound X ) with a well-profiled alternative, such as a bis-anilino pyrimidine PAK1 inhibitor. For the purpose of this guide, we will use a hypothetical selectivity profile for Compound X to demonstrate data presentation and interpretation.
Table 1: Illustrative Kinase Selectivity Profile of Compound X vs. a Reference Inhibitor
| Kinase Target | Compound X (% Inhibition @ 1 µM) | Reference Inhibitor (% Inhibition @ 1 µM) |
| Primary Target (e.g., PAK1) | 95% | 98% |
| PAK2 | 85% | 90% |
| PAK4 | 30% | 15% |
| ROCK1 | 65% | 10% |
| PIM1 | 5% | 85% |
| SRC | 45% | 20% |
| VEGFR2 (KDR) | 15% | 5% |
| FGFR1 | 10% | 8% |
This data is illustrative and would be generated using the experimental protocols outlined below.
Experimental Workflows for Off-Target Profiling
A multi-pronged approach combining in vitro biochemical assays, cell-based assays, and in silico predictions is essential for a thorough off-target assessment.
Workflow for Off-Target Evaluation
Caption: A tiered workflow for evaluating off-target effects.
In Silico Off-Target Prediction
Before embarking on costly and time-consuming wet lab experiments, computational methods can predict potential off-targets based on the chemical structure of Compound X.[3]
Protocol: Ligand-Based Off-Target Prediction
-
Obtain the 2D structure (SMILES format) of Compound X.
-
Utilize online prediction tools such as the Similarity Ensemble Approach (SEA) or SwissTargetPrediction.
-
Input the SMILES string into the chosen platform.
-
Analyze the output, which will be a list of potential targets ranked by a similarity score or probability.
-
Cross-reference the predicted off-targets with known safety liabilities and use this information to prioritize experimental validation.
Broad Kinase Selectivity Profiling
Given that many pyridine-based molecules are kinase inhibitors, a broad kinase screen is a critical first step.[4][5]
Protocol: In Vitro Kinase Panel Screen (e.g., Caliper-Based Mobility Shift Assay)
-
Prepare a stock solution of Compound X in 100% DMSO at a concentration of 10 mM.
-
Submit the compound to a commercial screening service (e.g., Eurofins DiscoverX, Reaction Biology) for profiling against a panel of 200-400 kinases. A standard initial screening concentration is 1 µM.
-
The service will perform automated kinase assays. In a typical mobility shift assay, a substrate peptide is incubated with the kinase, ATP, and the test compound. The ratio of phosphorylated to unphosphorylated substrate is measured.
-
Data is reported as percent inhibition relative to a vehicle control (DMSO).
-
Analyze the results:
-
Identify any kinases inhibited by >50% at 1 µM.
-
Compare the selectivity profile to the reference inhibitor.
-
Calculate a selectivity score (S-score) to quantify promiscuity.[6]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol: Western Blot-Based CETSA
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line overexpressing the primary target) to ~80% confluency.
-
Compound Treatment: Treat cells with Compound X (e.g., at 1x, 10x, and 100x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at high speed.
-
Protein Quantification: Transfer the supernatant to new tubes and quantify the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Safety Pharmacology Screening
This involves testing Compound X against a panel of targets known to be associated with adverse drug reactions.
a) hERG Potassium Channel Assay
Inhibition of the hERG channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.
Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated platform (e.g., QPatch or Patchliner) to measure hERG channel currents in whole-cell configuration.
-
Compound Application: Apply a range of concentrations of Compound X to the cells and measure the effect on the hERG current.
-
Data Analysis: Calculate the IC50 value for hERG inhibition. A low IC50 value (e.g., <10 µM) is a potential safety concern.
b) Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes can lead to drug-drug interactions.
Protocol: In Vitro CYP Inhibition Assay
-
Incubation: Incubate human liver microsomes with a panel of specific CYP isoform probe substrates and a range of concentrations of Compound X.
-
Metabolite Quantification: After a set incubation time, measure the formation of the specific metabolite of each probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 of Compound X for each CYP isoform.
c) GPCR and Other Off-Target Panels
Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters can reveal other potential off-target interactions. Commercial services offer standardized panels for this purpose.
Interpreting the Data: Building a Selectivity Profile
The collective data from these assays will form a comprehensive selectivity profile for your this compound-based compound.
Decision Tree for Off-Target Mitigation
Caption: A decision-making framework for addressing off-target hits.
Conclusion
The evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. For novel chemical series like this compound-based compounds, a systematic and comparative approach is essential. By employing a combination of in silico prediction, broad biochemical screening, cellular target engagement assays, and safety pharmacology panels, researchers can build a comprehensive selectivity profile. This data-driven approach, benchmarked against known compounds, not only de-risks the progression of new drug candidates but also provides invaluable insights for guiding the next steps in the optimization process. The ultimate goal is to develop safe and effective medicines, and a thorough understanding of a compound's interactions, both intended and unintended, is fundamental to achieving that goal.
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U.S. Environmental Protection Agency. (2006, February 27). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. PPRTV Library. [Link]
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Grijalva, I., et al. (2003). Efficacy and safety of 4-aminopyridine in patients with long-term spinal cord injury: a randomized, double-blind, placebo-controlled trial. Spinal Cord, 41(4), 200-206. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(6), 1598-1610. [Link]
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Khan, I., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega, 10(22), 26647-26660. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Zhang, H., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(2), 569-583. [Link]
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Takeda, Y., et al. (2008). 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs. The Journal of Pharmacology and Experimental Therapeutics, 325(1), 190-199. [Link]
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Li, H., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Signal Transduction and Targeted Therapy, 8(1), 1-13. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
For Immediate Reference: A Guide for Researchers and Drug Development Professionals on the Proper Disposal Procedures for [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
As a novel compound often utilized in complex organic synthesis, this compound demands a rigorous and informed approach to its handling and disposal. This guide provides essential safety and logistical information, ensuring that laboratory personnel can manage waste streams containing this compound with confidence and in accordance with the highest safety standards. The procedures outlined below are grounded in established protocols for halogenated pyridines and chlorinated organic compounds, reflecting best practices in chemical waste management.
I. Hazard Identification and Immediate Safety Precautions
Key Hazards:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: May cause skin, eye, and respiratory irritation.[1][3]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.[4] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield.[1][4] | To protect eyes from splashes of liquid or solid particles. |
| Lab Coat | A fully buttoned lab coat.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required. If not possible, a NIOSH/MSHA approved respirator is necessary.[1][5] | To prevent inhalation of potentially harmful vapors or dust. |
Emergency shower and eyewash stations should be readily accessible and in good working order.[3][6]
II. Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Waste containing this compound must be treated as hazardous waste.
Core Principles:
-
Dedicated Waste Container: Use a clearly labeled, dedicated waste container for all waste streams containing this compound. The container must be compatible with chlorinated organic compounds.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Incompatible Wastes: Do not mix this waste with incompatible materials such as strong acids, strong oxidizing agents, or alkaline materials to avoid potentially hazardous reactions.[3][5]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating waste containing this compound.
III. Step-by-Step Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations. As a halogenated pyridine, it falls under specific EPA guidelines.[7]
A. Disposal of Unused or Expired Pure Compound:
-
Do Not Attempt Chemical Neutralization in the Lab: Due to its potential reactivity and the hazardous byproducts that could be formed, in-lab neutralization is not recommended.
-
Package for Disposal:
-
Ensure the original container is tightly sealed and properly labeled.
-
If the original container is compromised, overpack it in a larger, compatible container with absorbent material.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
B. Disposal of Contaminated Solutions:
-
Collection: Pour the waste solution into a designated, labeled hazardous waste container for halogenated organic solvents.
-
Container Management:
-
Keep the container closed except when adding waste.[8]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[4]
C. Disposal of Contaminated Labware and Debris:
-
Rinsing: For empty containers of the pure compound, the first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected as hazardous waste.[8] Subsequent rinses of trace amounts can often be managed as non-hazardous waste, but consult your institutional policies.
-
Solid Waste: Contaminated items such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[9]
The following workflow outlines the general disposal protocol:
Caption: General workflow for the disposal of this compound waste.
IV. Regulatory Framework and Final Disposition
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds are often listed as hazardous wastes.[10] Specifically, halogenated pyridines are subject to regulations that may require chemical destruction as a disposal method to ensure their complete breakdown.[7]
The final disposition of this chemical waste will be handled by a licensed hazardous waste disposal company, arranged by your institution's EHS department. The most common method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility permitted to handle such waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
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Personal protective equipment for handling [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Comprehensive Safety and Handling Guide: [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. This guide is synthesized from safety data for structurally analogous compounds, including other chlorinated pyridines and aminopyridines. It is imperative to treat this compound as potentially highly toxic and handle it with the utmost care in a controlled laboratory setting. This document provides essential operational and safety protocols for its handling and disposal.
Hazard Assessment: A Structural Perspective
To understand the necessary precautions, we must first analyze the potential hazards conferred by the molecule's structure. This compound is a multi-functionalized heterocyclic compound. Its potential toxicity is derived from three key features:
-
Chlorinated Pyridine Core: Halogenated aromatic heterocycles are often toxic and can be readily absorbed through the skin. The related compound, (2-Chloro-3-pyridinyl)methanol, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[1]
-
Aminopyridine Moiety: Aminopyridines can exhibit neurological effects and are generally considered hazardous.
-
Methanol Group: The -CH₂OH group introduces the risk of methanol-like toxicity. Methanol and its metabolites are toxic to the central nervous system and can cause blindness, metabolic acidosis, and even death upon ingestion, inhalation, or dermal exposure.[2][3][4]
Data for the closely related analog, (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol, indicates severe acute toxicity, carrying hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled), with a "Danger" signal word and a GHS06 (skull and crossbones) pictogram. Therefore, we must assume a similar hazard profile for the target compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the high presumed toxicity, a comprehensive and non-negotiable PPE strategy is required. Standard laboratory attire (e.g., cotton lab coats, single-use nitrile gloves) is insufficient.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over the goggles whenever handling the neat compound or concentrated solutions to protect against splashes.[5][6] |
| Hand | Double-Gloving: Nitrile or Neoprene Gloves | An inner nitrile glove with an outer, chemical-resistant glove (e.g., neoprene, butyl rubber) is required.[7][8] This provides robust protection against dermal absorption, a key exposure route. Do not use latex gloves. [7] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[6] |
| Body | Chemical-Resistant Gown or Apron over Lab Coat | A non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is essential.[6] For handling larger quantities, a chemical-resistant apron should be worn over the gown.[8] |
| Respiratory | Mandatory use of a Chemical Fume Hood. | All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood to mitigate inhalation risk.[7][9][10] For emergency situations like a large spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges is required.[1] |
| Foot | Closed-Toed, Chemical-Resistant Shoes | Leather or water-resistant shoes are required. For procedures with a high risk of spills, supplement with disposable, chemical-resistant shoe covers.[11] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical for minimizing exposure.
Preparation and Pre-Handling
-
Designate an Area: Clearly mark a specific area within a chemical fume hood for handling this compound.
-
Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present to avoid moving in and out of the containment area.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[12][13]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Handling the Compound
-
Work Within Containment: Perform all manipulations exclusively within the certified chemical fume hood with the sash at the lowest practical height.
-
Control Static: If handling the compound as a powder, use anti-static equipment to prevent dispersal.[9]
-
Weighing: Weigh the compound directly into the receiving vessel within the fume hood. Do not remove it for weighing on an external balance.
-
Transfers: Use a solution for transfers whenever possible to avoid generating airborne dust. If transferring the solid, do so carefully with a spatula, minimizing any potential for aerosolization.
-
Housekeeping: Immediately clean any minor drips or dust within the fume hood using a dampened absorbent pad.
Post-Handling
-
Decontamination: Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), collecting the waste wipes as hazardous material.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: shoe covers, outer gloves, face shield, gown, inner gloves, goggles.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][12] Do not eat, drink, or smoke in laboratory areas.[14][15]
Emergency and Disposal Plans
Spill Response
-
Small Spill (Inside Fume Hood):
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9]
-
Carefully collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (or any spill outside of a fume hood):
-
Evacuate Immediately: Alert all personnel and evacuate the immediate area.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency protocol. Do not attempt to clean a large spill yourself.
-
Waste Disposal
This compound is a halogenated organic waste . It must be segregated from all other waste streams to ensure proper disposal, which is typically high-temperature incineration.[16][17]
-
Designated Container: Collect all waste materials containing this compound (neat material, solutions, contaminated wipes, and PPE) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[18][19]
-
Labeling: The label must read "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[18][19][20]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[19]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Under no circumstances should this chemical or its waste be disposed of down the drain. [18][20]
Visual Workflow and Safety Hierarchy
To provide a clear, at-a-glance summary of the operational logic, the following diagrams illustrate the core principles of safe handling.
Caption: Hierarchy of Controls prioritizes engineering solutions over PPE.
Caption: Step-by-step workflow from preparation to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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